Methyl 6-methoxynaphthalene-2-acetate
Description
Properties
IUPAC Name |
methyl 2-(6-methoxynaphthalen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPGMAVYLECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178706 | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23981-48-8 | |
| Record name | Methyl 6-methoxy-2-naphthylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23981-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of Methyl 6-methoxynaphthalene-2-acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 6-methoxynaphthalene-2-acetate, a key intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs), notably Naproxen. This document details the experimental protocols for the principal synthetic routes, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways and workflows to facilitate understanding and replication.
Introduction
This compound is a valuable organic compound whose synthesis is of significant interest to the pharmaceutical industry. The most common and industrially viable synthetic strategies involve the initial preparation of the key intermediate, 6-methoxy-2-acetylnaphthalene, followed by its conversion to the target acetate. This guide will focus on the prevalent multi-step synthesis involving a Friedel-Crafts acylation and a subsequent Willgerodt-Kindler reaction followed by esterification, while also briefly exploring alternative methodologies.
Primary Synthesis Pathway: A Two-Stage Approach
The most widely employed synthesis of this compound is a two-stage process. The first stage involves the synthesis of 6-methoxy-2-acetylnaphthalene, which is then converted to the final product in the second stage.
Stage 1: Synthesis of 6-methoxy-2-acetylnaphthalene via Friedel-Crafts Acylation
The initial and crucial step is the regioselective acylation of 2-methoxynaphthalene. The Friedel-Crafts acylation is the standard method, where the choice of solvent and catalyst plays a critical role in directing the acetylation to the desired 6-position.
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel fitted with a drying tube and a gas trap.
-
Initial Charging: The flask is charged with dry nitrobenzene (200 ml), followed by the addition of anhydrous aluminum chloride (43 g, 0.32 mole). The mixture is stirred until the aluminum chloride dissolves.
-
Addition of Substrate: Finely ground 2-methoxynaphthalene (39.5 g, 0.250 mole) is added to the solution.
-
Acylation: The stirred solution is cooled to approximately 5°C using an ice bath. Redistilled acetyl chloride (25 g, 23 ml, 0.32 mole) is added dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.[1]
-
Reaction Completion: After the addition of acetyl chloride is complete, the mixture is stirred in the ice bath for an additional 2 hours and then allowed to stand at room temperature for at least 12 hours.[1]
-
Work-up: The reaction mixture is cooled in an ice bath and poured into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 ml). The resulting two-phase mixture is transferred to a separatory funnel with chloroform (50 ml). The organic layer (chloroform-nitrobenzene) is separated and washed three times with water (100 ml portions).
-
Purification: The organic layer is subjected to steam distillation to remove the nitrobenzene and chloroform. The remaining solid residue is dissolved in chloroform, dried over anhydrous magnesium sulfate, and the solvent is removed on a rotary evaporator. The crude product is then purified by vacuum distillation followed by recrystallization from methanol.[1]
| Parameter | Value | Reference |
| Starting Material | 2-methoxynaphthalene | [1] |
| Reagents | Acetyl chloride, Anhydrous aluminum chloride | [1] |
| Solvent | Nitrobenzene | [1] |
| Reaction Temperature | 5-13°C (addition), Room Temperature (stirring) | [1] |
| Reaction Time | 2 hours (initial), >12 hours (standing) | [1] |
| Yield | 45-48% (of pure, crystalline product) | [1] |
| Purity | m.p. 106.5–108°C | [1] |
An alternative method utilizing a nitro-paraffin as an isomer transposition promoter has been reported to achieve a total recovery yield of about 70% with a purity of over 99.0%.[2]
Caption: Experimental workflow for the synthesis of 6-methoxy-2-acetylnaphthalene.
Stage 2: Conversion to this compound
The conversion of the acetyl group in 6-methoxy-2-acetylnaphthalene to a methyl acetate group is typically achieved through a two-step sequence: the Willgerodt-Kindler reaction to form the corresponding carboxylic acid, followed by Fischer esterification.
Part A: Willgerodt-Kindler Reaction to form 6-methoxynaphthalene-2-acetic acid
This protocol is a generalized procedure based on the principles of the Willgerodt-Kindler reaction.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 6-methoxy-2-acetylnaphthalene, sulfur, and a high-boiling secondary amine such as morpholine is prepared.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, the intermediate thiomorpholide is hydrolyzed without isolation. The reaction mixture is cooled, and an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is added.
-
Work-up: The mixture is heated to reflux for several hours to ensure complete hydrolysis to the carboxylic acid. After cooling, the solution is acidified (if a basic hydrolysis was performed) to precipitate the crude 6-methoxynaphthalene-2-acetic acid.
-
Purification: The crude acid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Part B: Fischer Esterification to form this compound
This is a standard procedure for acid-catalyzed esterification.[4]
-
Reaction Setup: The purified 6-methoxynaphthalene-2-acetic acid is dissolved in a large excess of methanol, which acts as both the solvent and the reactant.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid, is carefully added to the solution.
-
Reflux: The mixture is heated to reflux for several hours. The reaction is an equilibrium, and the large excess of methanol helps to drive it towards the product side.
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
| Parameter | Willgerodt-Kindler Reaction | Fischer Esterification |
| Starting Material | 6-methoxy-2-acetylnaphthalene | 6-methoxynaphthalene-2-acetic acid |
| Reagents | Sulfur, Morpholine | Methanol, Sulfuric acid (catalyst) |
| Reaction Conditions | Reflux | Reflux |
| Product | 6-methoxynaphthalene-2-acetic acid | This compound |
| Typical Yield | Moderate to good | High |
Overall Synthesis Pathway Visualization
The following diagram illustrates the primary multi-step synthesis pathway from 2-methoxynaphthalene to this compound.
Caption: The two-stage synthesis of this compound.
Alternative Synthesis Route
An alternative approach to the target molecule involves the electrochemical carboxylation of 6-methoxy-2-acetylnaphthalene.
Electrochemical Carboxylation Pathway
This method involves the electrolysis of the aryl ketone at a cathode in the presence of carbon dioxide, followed by acid treatment to yield 2-(6'-methoxy-2'-naphthyl)-2-hydroxypropionic acid.[5] Subsequent dehydration and esterification steps would be required to arrive at the desired product. While potentially offering a more environmentally friendly approach by avoiding harsh reagents, this method may require specialized electrochemical equipment.
Caption: An alternative synthesis route via electrochemical carboxylation.
Conclusion
The synthesis of this compound is a well-established process, with the Friedel-Crafts acylation of 2-methoxynaphthalene followed by the Willgerodt-Kindler reaction and subsequent esterification being the most documented and likely industrially scalable route. Careful control of reaction conditions, particularly during the initial acylation, is paramount for achieving high regioselectivity and overall yield. While alternative methods such as electrochemical carboxylation exist, they are less commonly reported in the literature for this specific transformation. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of pharmaceutical synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101270040A - Method for preparing 6-methoxy-2-acetonaphthalene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 6-methoxynaphthalene-2-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-methoxynaphthalene-2-acetate is a naphthalene derivative with potential applications in organic synthesis and as an intermediate in the preparation of pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as reaction kinetics, formulation development, and analytical method design. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its analysis.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O₃ | [1][] |
| Molecular Weight | 230.26 g/mol | [] |
| CAS Number | 23981-48-8 | [1][][3][4] |
| Appearance | Light-Yellow Solid | [] |
| Melting Point | 65-68 °C | [1][3] |
| Boiling Point | 356.9 °C at 760 mmHg | [1] |
| Density | 1.149 g/cm³ | [1][3] |
| Flash Point | 148.8 °C | [1] |
| Vapor Pressure | 2.82E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.58 | [1] |
| Polar Surface Area (PSA) | 35.53 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.56 - 2.94 | [1][5] |
| EINECS Number | 245-968-7 | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.
-
Capillary Tube Packing: Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown melting point, a rapid heating rate (10-20 °C/min) can be used to get an approximate range.
-
For an accurate determination, heat the sample at a slower rate (1-2 °C/min) when the temperature is within 20 °C of the expected melting point.[6]
-
-
Observation: Record the temperature at which the first drop of liquid is observed (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
Sample Preparation: Place a small amount of this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube, sealed end up, into the small test tube containing the sample.
-
Assembly: Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube containing mineral oil, ensuring the side arm is heated gently with a small flame.[7]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream is observed.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7][8]
Solubility Determination (Qualitative Method)
Objective: To determine the solubility of the compound in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated cylinders or pipettes
Procedure:
-
Sample Addition: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.
-
Solvent Addition: To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Mixing: Vigorously shake or stir the contents of each test tube for a set period (e.g., 1-2 minutes).[9]
-
Observation: Observe each tube for the dissolution of the solid. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.
-
Heating (Optional): For sparingly soluble compounds, the mixture can be gently heated to determine the effect of temperature on solubility.
Workflow and Visualization
The following diagram illustrates a general workflow for the physicochemical characterization of this compound.
The following diagram illustrates a typical analytical workflow using High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
References
- 1. Page loading... [wap.guidechem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 23981-48-8 [chemicalbook.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Boiling Points - Procedure [jove.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2-Acetyl-6-methoxynaphthalene: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed summary of the spectroscopic properties, experimental protocols for synthesis and analysis, and the biological context of 2-Acetyl-6-methoxynaphthalene.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Acetyl-6-methoxynaphthalene, providing a quantitative reference for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) [4]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 8.30 | m | 1H | Ar-H |
| 7.80 | m | 1H | Ar-H |
| 7.20 | m | 4H | Ar-H |
| 3.92 | s | 3H | OCH₃ |
| 2.65 | s | 3H | COCH₃ |
¹³C NMR
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~1680 | C=O stretch (acetyl group)[1] |
| ~1250 | C-O-C stretch (methoxy group)[1] |
Mass Spectrometry (MS)
Electron Ionization (EI-MS) [1]
| m/z | Assignment |
| 200 | [M]⁺ (Molecular Ion) |
| 185 | [M - CH₃]⁺ |
| 157 | [M - COCH₃]⁺ |
Experimental Protocols
Synthesis of 2-Acetyl-6-methoxynaphthalene via Friedel-Crafts Acylation[4][5]
This protocol describes the synthesis of 2-Acetyl-6-methoxynaphthalene from 2-methoxynaphthalene and acetyl chloride.
Materials:
-
2-Methoxynaphthalene
-
Anhydrous aluminum chloride
-
Acetyl chloride
-
Dry nitrobenzene
-
Concentrated hydrochloric acid
-
Chloroform
-
Methanol
-
Crushed ice
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).
-
To the stirred solution, add finely ground 2-methoxynaphthalene (0.250 mol).
-
Cool the mixture to approximately 5°C using an ice bath.
-
Slowly add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.[4]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.[4]
-
Cool the reaction mixture in an ice bath and pour it into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.[4]
-
Transfer the resulting two-phase mixture to a separatory funnel with the aid of 50 mL of chloroform.
-
Separate the organic layer (chloroform-nitrobenzene) and wash it three times with 100 mL portions of water.[4]
-
Transfer the organic layer to a round-bottomed flask and remove the nitrobenzene via steam distillation.[4]
-
Dissolve the solid residue in 100 mL of chloroform and dry the solution over anhydrous magnesium sulfate.[4]
-
Remove the chloroform using a rotary evaporator.
-
Purify the crude product by vacuum distillation, collecting the fraction boiling at approximately 150-165°C at 0.02 mm Hg.[5]
-
Recrystallize the distilled solid from methanol to obtain pure, white, crystalline 2-acetyl-6-methoxynaphthalene.[4]
Spectroscopic Analysis Protocol
Sample Preparation for NMR:
-
Dissolve 10-20 mg of the purified 2-Acetyl-6-methoxynaphthalene in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, using a proton-decoupled pulse sequence.
Sample Preparation for IR:
-
For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, for transmission IR, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
IR Data Acquisition:
-
Record the IR spectrum over a range of 4000-400 cm⁻¹.
Sample Preparation for MS:
-
Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or dichloromethane.
MS Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
Biological Relevance and Signaling Pathway
2-Acetyl-6-methoxynaphthalene is a crucial precursor in the synthesis of Naproxen, a widely used NSAID.[1][3] The mechanism of action of Naproxen involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Caption: Mechanism of action of Naproxen, synthesized from 2-Acetyl-6-methoxynaphthalene.
The diagram above illustrates how 2-Acetyl-6-methoxynaphthalene serves as a starting material for the synthesis of Naproxen. Naproxen then acts by inhibiting both COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins and thromboxanes. This inhibition leads to the reduction of inflammation, pain, and fever.
Experimental and Synthetic Workflow
The following diagram outlines the general workflow from the synthesis of 2-Acetyl-6-methoxynaphthalene to its characterization and subsequent use in the synthesis of a downstream product like Naproxen.
Caption: General workflow for the synthesis and characterization of 2-Acetyl-6-methoxynaphthalene.
References
The Biological Versatility of Naphthalene Derivatives: A Technical Guide for Drug Discovery
Abstract
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry, serving as a versatile template for the design and synthesis of a myriad of therapeutic agents.[1][2] Its unique structural and physicochemical properties allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory activities of naphthalene derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction
Naphthalene and its derivatives have long captured the attention of medicinal chemists due to their presence in numerous clinically approved drugs and biologically active molecules.[3][4] Marketed drugs containing the naphthalene moiety include the non-steroidal anti-inflammatory drugs (NSAIDs) Naproxen and Nabumetone, the antifungal agents Naftifine and Terbinafine, and the antibiotic Nafcillin.[3][4][5][6] The rigid, planar structure of the naphthalene ring system provides an excellent platform for molecular recognition, enabling interactions with a variety of biological targets.[7] This guide will delve into the key therapeutic areas where naphthalene derivatives have shown significant promise, presenting a curated collection of data and methodologies to aid in the rational design of novel drug candidates.
Anticancer Activity of Naphthalene Derivatives
Naphthalene derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and tubulin polymerization.[9][10][11]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activities of selected naphthalene derivatives, with IC50 values providing a quantitative measure of their potency.
Table 1: Cytotoxicity of Naphthalene-Substituted Triazole Spirodienones [2][7]
| Compound | R¹ Group | R² Group | IC50 (μM) vs. MDA-MB-231 | IC50 (μM) vs. HeLa | IC50 (μM) vs. A549 |
| 6a | Naphthyl | Phenyl | 0.03 | 0.07 | 0.08 |
| 6b | Naphthyl | 4-Methylphenyl | 0.05 | 0.12 | 0.15 |
| 6c | Naphthyl | 4-Chlorophenyl | 0.04 | 0.09 | 0.11 |
| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06 | 0.15 | 0.18 |
Table 2: Cytotoxicity of Naphthalene-Chalcone Hybrids [12]
| Compound | Cancer Cell Line | IC50 (μM) |
| 2j | A549 | 7.835 ± 0.598 |
| 2j | NIH3T3 (healthy cell line) | 15.6 ± 0.8 |
Table 3: Cytotoxicity of Naphthalene-Containing Enamides [13][14]
| Compound | Cancer Cell Line | IC50 (μM) |
| 5f | Huh-7 | 2.62 |
| 5g | Huh-7 | 3.37 |
| Doxorubicin (Standard) | Huh-7 | 7.20 |
Mechanisms of Anticancer Action
A significant number of naphthalene derivatives exert their anticancer effects by interfering with microtubule dynamics.[9][14] They can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[11][15]
Mechanism of G2/M cell cycle arrest by tubulin polymerization inhibitors.
Many naphthalene derivatives trigger programmed cell death, or apoptosis, in cancer cells.[9][16] This is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7) leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[1][17]
Simplified intrinsic apoptosis pathway induced by naphthalene derivatives.
Antimicrobial Activity of Naphthalene Derivatives
The naphthalene scaffold is present in several clinically used antimicrobial agents and is a promising platform for the development of new drugs to combat microbial infections, including those caused by multidrug-resistant pathogens.[1][5][18]
Quantitative Antimicrobial Activity Data
The following tables summarize the in vitro antimicrobial activities of selected naphthalene derivatives, with Minimum Inhibitory Concentration (MIC) values indicating their potency.
Table 4: Antibacterial Activity of Naphthalene-Chalcone Hybrids [12]
| Compound | Bacterial Strain | MIC50 (μg/mL) |
| 2f | S. epidermidis | 15.6 |
| 2d | E. faecalis | 15.6 |
| 2j | E. faecalis | 15.6 |
| 2j | S. aureus | 31.250 |
| 2j | S. epidermidis | 31.250 |
Table 5: Antifungal Activity of Naphthalene-Chalcone Hybrids [12]
| Compound | Fungal Strain | MIC50 (μg/mL) |
| 2b | C. albicans | 15.6 |
| 2c | C. albicans | 15.6 |
| 2e | C. albicans | 15.6 |
| 2j | C. albicans | 15.625 |
| 2j | C. krusei | 15.625 |
Table 6: Antimicrobial Activity of 1-Aminoalkyl-2-naphthols [18]
| Compound | Microbial Strain | MIC (μg/mL) |
| 3 | P. aeruginosa MDR1 | 10 |
| 3 | S. aureus MDR | 100 |
| Ciprofloxacin (Standard) | S. aureus MDR | 200 |
| 2 | P. notatum | 400 |
| 2 | P. funiculosum | 400 |
| Griseofulvin (Standard) | P. notatum / P. funiculosum | 500 |
Anti-inflammatory Activity of Naphthalene Derivatives
Several naphthalene derivatives, including the widely used NSAID naproxen, exhibit significant anti-inflammatory properties.[6][19] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX).[19][20][21]
Quantitative Anti-inflammatory Activity Data
Table 7: Inhibition of Nitric Oxide (NO) Production by Hydroxynaphthalene Derivatives in LPS-Stimulated Macrophages [22]
| Compound | Concentration (µM) | NO Inhibition (%) |
| Methyl-1-hydroxy-2-naphthoate (MHNA) | 10 | Significant |
| Methyl-1-hydroxy-2-naphthoate (MHNA) | 25 | Significant |
| Methyl-1-hydroxy-2-naphthoate (MHNA) | 50 | Significant |
Table 8: Inhibition of L-type Ca2+ Current by a Naphthalene Derivative [23]
| Compound | Target | IC50 (µM) |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca2+ current (ICa,L) | 0.8 |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of naphthalene derivatives.
In Vitro Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthalene derivative for 48-72 hours. Include vehicle and untreated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental workflow for the MTT assay.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cancer cells with the naphthalene derivative for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
This assay quantifies the activity of caspases, which are key mediators of apoptosis.
-
Cell Lysis: Lyse the treated and control cells to release cellular contents, including caspases.
-
Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter molecule.
-
Incubation: Incubate the reaction mixture to allow the caspases to cleave the substrate.
-
Signal Detection: Measure the absorbance or fluorescence of the released reporter molecule using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to control samples.
In Vitro Antimicrobial Activity
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the naphthalene derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the naphthalene derivative at which there is no visible growth of the microorganism.
Experimental workflow for MIC determination by broth microdilution.
In Vitro Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with the naphthalene derivative for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Griess Assay: After incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
The naphthalene scaffold continues to be a highly privileged structure in the field of drug discovery, yielding a diverse array of compounds with potent biological activities. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of naphthalene derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular mechanisms and workflows. It is anticipated that this resource will serve as a valuable tool for researchers and scientists, facilitating the rational design and development of the next generation of naphthalene-based therapeutics. The versatility of the naphthalene core, coupled with a deeper understanding of its structure-activity relationships, holds immense potential for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid Single-Cell Antimicrobial Susceptibility Testing Workflow for Bloodstream Infections [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. ulab360.com [ulab360.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
In-Depth Technical Guide: Properties of Methyl 6-methoxynaphthalene-2-acetate (CAS Number 23981-48-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of methyl 6-methoxynaphthalene-2-acetate (CAS No. 23981-48-8), a methyl ester derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen. This document details the compound's physicochemical characteristics, synthesis, spectroscopic data, and pharmacological activity. The primary mechanism of action, rooted in the inhibition of cyclooxygenase (COX) enzymes, is discussed in the context of its potential as a prodrug to mitigate the gastrointestinal side effects associated with the parent compound, naproxen. Experimental protocols for its synthesis and biological evaluation are also provided to support further research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 23981-48-8 | [1][2] |
| Molecular Formula | C₁₄H₁₄O₃ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Melting Point | 65-68 °C | [2] |
| Boiling Point | 192-193 °C at 1 Torr | N/A |
| Density | 1.149 g/cm³ | [2] |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and ethyl acetate. | [2] |
| Synonyms | Methyl (6-methoxy-2-naphthyl)acetate, 6-Methoxy-2-naphthaleneacetic acid methyl ester | [1] |
Synthesis
This compound is most commonly synthesized via the Fischer esterification of its parent carboxylic acid, 6-methoxy-2-naphthaleneacetic acid (naproxen), with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol describes a general method for the synthesis of this compound.
Materials:
-
6-methoxy-2-naphthaleneacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-2-naphthaleneacetic acid in an excess of anhydrous methanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography to obtain the final product.
Logical Workflow for Fischer Esterification:
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the methoxy group, the methylene group, and the methyl ester group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | d | 2H | Ar-H |
| ~7.40 | d | 1H | Ar-H |
| ~7.15 | m | 3H | Ar-H |
| 3.91 | s | 3H | -OCH₃ (naphthalene) |
| 3.85 | s | 2H | -CH₂- |
| 3.68 | s | 3H | -COOCH₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals corresponding to the carbon atoms of the naphthalene ring, the methoxy and methyl ester groups, and the methylene carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O (ester) |
| ~157.5 | Ar-C (C-OCH₃) |
| ~135.0 | Ar-C |
| ~129.0 | Ar-C |
| ~127.0 | Ar-C |
| ~126.0 | Ar-C |
| ~119.0 | Ar-C |
| ~105.5 | Ar-C |
| 55.3 | -OCH₃ (naphthalene) |
| 52.1 | -COOCH₃ |
| 41.0 | -CH₂- |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by a strong absorption band for the carbonyl group of the ester, as well as bands for the aromatic C-H and C-O stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1735 | C=O stretch (ester) |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1250 | C-O stretch (ester and ether) |
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for esters would involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).
| m/z | Assignment |
| 230 | [M]⁺ |
| 199 | [M - OCH₃]⁺ |
| 171 | [M - COOCH₃]⁺ |
| 155 | Naphthalene fragment |
Biological Activity and Mechanism of Action
As the methyl ester of naproxen, the biological activity of this compound is intrinsically linked to its parent compound. It is considered a prodrug that, upon hydrolysis in the body, releases the active naproxen. The esterification of the carboxylic acid group is a common strategy to reduce the gastrointestinal irritation associated with NSAIDs.
In Vivo Analgesic and Anti-inflammatory Activity
A study evaluating the in vivo effects of naproxen methyl ester demonstrated significant analgesic and anti-inflammatory properties.
| Assay | Test Substance | Dose (mg/kg) | % Inhibition | Reference |
| Acetic Acid-Induced Writhing (Analgesic) | Naproxen | 25 | 64.68 | [3] |
| This compound | 25 | 82.09 | [3] | |
| Carrageenan-Induced Paw Edema (Anti-inflammatory) | Naproxen | 25 | 95.12 | [3] |
| This compound | 25 | 96.75 | [3] |
These results suggest that the methyl ester not only retains but may even enhance the analgesic activity of naproxen at an equivalent dose.[3]
Mechanism of Action: COX Inhibition
The primary mechanism of action for naproxen, and by extension its methyl ester, is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4][5][6][7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] By inhibiting COX enzymes, naproxen reduces the production of these prostaglandins, thereby exerting its therapeutic effects.[4][5][7] Molecular docking studies have suggested that this compound has a higher binding energy towards the COX-2 enzyme compared to naproxen.[3]
Signaling Pathway of COX Inhibition:
Experimental Protocols for Biological Assays
This model is used to assess peripheral analgesic activity.[7][8]
Procedure:
-
Administer the test compound (this compound) or vehicle to groups of mice.
-
After a set period (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally to induce a writhing response (abdominal constrictions and stretching).[7][8]
-
Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes for each animal.[7]
-
Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group.
This is a standard model for evaluating acute inflammation.[4][9][10]
Procedure:
-
Measure the initial paw volume of rats using a plethysmometer.
-
Administer the test compound or vehicle to groups of rats.
-
After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation and edema.[4][9]
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[4]
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion
This compound (CAS No. 23981-48-8) is a promising derivative of naproxen with demonstrated analgesic and anti-inflammatory properties. Its potential as a prodrug warrants further investigation to fully characterize its pharmacokinetic profile and assess its gastrointestinal safety compared to the parent drug. This technical guide provides a foundational repository of its known properties and methodologies to facilitate future research in the development of safer and more effective anti-inflammatory agents.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 7. ajpp.in [ajpp.in]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
"fluorescent properties of methoxynaphthalene compounds"
An In-depth Technical Guide on the Fluorescent Properties of Methoxynaphthalene Compounds
This technical guide provides a comprehensive overview of the core fluorescent properties of methoxynaphthalene compounds. It covers their fundamental photophysical characteristics, factors influencing their emission, detailed experimental protocols for their characterization, and their applications as fluorescent probes, particularly in contexts relevant to drug development.
Core Photophysical Properties of Methoxynaphthalenes
Methoxynaphthalenes are aromatic ethers that exhibit intrinsic fluorescence owing to their naphthalene core. The methoxy group (–OCH₃), acting as an electron-donating auxochrome, modulates the photophysical properties of the naphthalene ring system. Their absorption spectra are characterized by strong π-π* transitions in the ultraviolet region.[1][2] Following excitation, these molecules relax to the ground state, partially through the emission of fluorescent light at a longer wavelength (a larger Stokes shift) than the absorbed light.[2]
Data Presentation: Photophysical Properties
The following tables summarize key photophysical data for naphthalene and its substituted derivatives to provide a basis for comparison and illustrate the effects of substituents on the naphthalene core.
Table 1: Comparative Photophysical Data of Naphthalene and a Silyl-Substituted Methoxynaphthalene Derivative in Cyclohexane.
| Compound | λₐₑₛ (nm) | ε (M⁻¹cm⁻¹) | λₑₘ (nm) | Φf | τf (ns) | Reference |
|---|---|---|---|---|---|---|
| Naphthalene | 275 | 5,700 | 322 | 0.23 | - | [4] |
| 1-Methoxy-4-(trimethylsilyl)naphthalene | 299 | 7,100 | 344 | 0.65 | - | [4] |
Note: Data for the parent 1-methoxynaphthalene and 2-methoxynaphthalene compounds are not explicitly detailed in the cited literature.
Table 2: Performance Characteristics of a Methoxynaphthalene-Based Fluorescent Derivatizing Agent.
| Feature | 2-(Bromomethyl)-6-methoxynaphthalene |
|---|---|
| Target Functional Group(s) | Carboxylic acids, Thiols |
| Excitation Wavelength (λₑₓ) | ~330 - 350 nm |
| Emission Wavelength (λₑₘ) | ~420 - 450 nm |
| Quantum Yield (Φf) | 0.1 - 0.5 |
| Derivative Stability | Stable thioether or ester bond |
Factors Influencing Fluorescence
Solvent Effects
The solvent environment can significantly alter the fluorescence properties of naphthalene derivatives. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the fluorophore. Polar solvents can lead to spectral shifts and changes in quantum yield and lifetime.[3][5] For instance, in some aromatic hydrocarbons, aqueous environments can reduce the fluorescence lifetime compared to organic media, potentially due to an increase in the rate of intersystem crossing.[6]
Substituent Effects
The nature and position of substituents on the naphthalene ring are critical in tuning the fluorescent properties.
-
Electron-donating groups , like the methoxy group, generally increase the fluorescence quantum yield and cause a bathochromic (red) shift in the absorption and emission spectra.
-
Silyl groups , as seen with 1-methoxy-4-(trimethylsilyl)naphthalene, can further enhance fluorescence efficiency. This is attributed to σ-π conjugation with the naphthalene π-system, which increases the radiative decay rate and reduces non-radiative decay pathways.[4]
The diagram below illustrates how substituents modulate the electronic properties of the naphthalene core to enhance fluorescence.
Experimental Protocols
Accurate characterization of fluorescent properties requires standardized experimental procedures. The following sections detail common methodologies.
Synthesis of a Methoxynaphthalene Derivative
This protocol describes a general Claisen-Schmidt condensation to form a fluorescent naphthalene chalcone.[7]
-
Reaction Setup : Dissolve equimolar amounts of a methoxy-naphthaldehyde (e.g., 1-methoxy-2-naphthaldehyde) and a methoxy-acetonaphthone (e.g., 6-methoxy-2-acetonaphthanone) in ethanol in a flask equipped with a magnetic stirrer.
-
Base Addition : While stirring at room temperature, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise to catalyze the condensation.
-
Reaction Progression : Continue stirring the mixture at room temperature for 10-12 hours, monitoring the progress via thin-layer chromatography (TLC).
-
Work-up : Add crushed ice to the reaction mixture to precipitate the solid product. Neutralize the solution and filter the solid.
-
Purification : Recrystallize the collected solid from hot ethanol to obtain the pure chalcone derivative.
Measurement of Fluorescence Quantum Yield (Relative Method)
The comparative method is the most common approach for determining the fluorescence quantum yield (Φf) and involves comparing the sample's fluorescence to a well-characterized standard.[1][2][4]
-
Materials and Instruments :
-
Test Sample (Methoxynaphthalene compound)
-
Reference Standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[2]
-
Spectroscopic grade solvent
-
UV-Vis Spectrophotometer and Spectrofluorometer
-
10 mm path length quartz cuvettes
-
-
Procedure :
-
Solution Preparation : Prepare a series of dilute solutions of both the test sample and the reference standard in the same solvent. The absorbance of each solution at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]
-
Absorbance Measurement : Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement : Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Data Analysis : Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plotting : Create a plot of integrated fluorescence intensity versus absorbance for both the test sample and the reference standard. The resulting plots should be linear.
-
-
Calculation : The quantum yield of the test sample (Φₓ) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solvents (this term is 1 if the same solvent is used).[1][4]
-
The general workflow for this process is visualized below.
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is typically measured using Time-Correlated Single Photon Counting (TCSPC).[1]
-
Instrumentation : A TCSPC system including a pulsed light source (laser diode or LED), sample holder, detector, and timing electronics.
-
Sample Preparation : Use a dilute solution with an absorbance < 0.1 at the excitation wavelength.
-
Measurement :
-
Excite the sample with the pulsed light source at a high repetition rate.
-
Measure the time delay between the excitation pulse and the detection of the first emitted photon.
-
Repeat this process thousands or millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Measure the Instrument Response Function (IRF) using a scattering solution.
-
-
Data Analysis :
-
Deconvolute the measured fluorescence decay curve with the IRF.
-
Fit the resulting data to an exponential decay model (e.g., I(t) = A * exp(-t/τ)) to determine the lifetime, τ.[1]
-
Applications in Research and Drug Development
Methoxynaphthalene derivatives are valuable scaffolds for the development of fluorescent probes used in diagnostics and to study biological systems.[8][9] These probes are designed to change their fluorescent output upon interaction with a specific analyte, such as an ion, a reactive oxygen species (ROS), or an enzyme.[9][10]
Case Study: A Naphthalene-Based Probe for Hydrogen Peroxide
A powerful application is the design of probes for detecting specific biomolecules. For example, a two-photon fluorescent probe for monitoring hydrogen peroxide (H₂O₂) was developed using a naphthalene backbone functionalized with a boronate ester.[9]
The detection mechanism relies on the selective cleavage of the boronate ester by H₂O₂, which restores the fluorescence of the naphthalene core. This "turn-on" response allows for sensitive and selective detection of H₂O₂ in biological systems, such as living cells.[9]
The logical relationship for this probe's mechanism of action is depicted below.
This type of probe design is invaluable in drug development for studying disease states associated with oxidative stress or for monitoring the activity of enzymes that produce or scavenge ROS.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methoxynaphthalene (98%)|Pharmaceutical Intermediate [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A novel two-photon fluorescent probe for the selective detection of hydrogen peroxide based on a naphthalene derivative - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
"discovery and history of naphthalene-based compounds in medicinal chemistry"
An In-depth Technical Guide on the Discovery and History of Naphthalene-Based Compounds in Drug Development
For over a century, the simple bicyclic aromatic hydrocarbon, naphthalene, has served as a versatile and enduring scaffold in the field of medicinal chemistry. Its rigid structure, coupled with the potential for diverse functionalization, has led to the development of a wide array of therapeutic agents across various disease areas. This technical guide explores the historical journey of naphthalene-based compounds, from their early discoveries to their current applications, providing insights into their synthesis, mechanisms of action, and quantitative biological activities for researchers, scientists, and drug development professionals.
A Historical Perspective: From Coal Tar to Clinical Candidates
The story of naphthalene in medicine is intrinsically linked to the rise of the synthetic dye industry in the 19th century. Initially isolated from coal tar, its derivatives were first explored for their coloring properties. However, astute chemists and pharmacologists soon recognized the biological potential of these compounds, paving the way for their investigation as therapeutic agents.
One of the earliest significant forays of a naphthalene-based compound into the realm of medicine was with the development of the non-steroidal anti-inflammatory drug (NSAID) Naproxen . Its journey highlights the iterative process of drug discovery, building upon the understanding of structure-activity relationships to create a potent and effective therapeutic. Another pivotal moment came with the discovery of Propranolol , a beta-blocker that revolutionized the treatment of cardiovascular diseases. The naphthalene core in propranolol was a key determinant of its pharmacological activity.
The versatility of the naphthalene scaffold was further demonstrated with the development of the semi-synthetic penicillin antibiotic, Nafcillin . By incorporating a bulky ethoxynaphthyl side chain, medicinal chemists were able to overcome the challenge of penicillinase resistance in bacteria. More recently, the discovery of Bedaquiline , a diarylquinoline with a naphthalene moiety, has provided a novel treatment for multidrug-resistant tuberculosis, underscoring the continued relevance of this structural motif in addressing pressing global health challenges.
Quantitative Bioactivity of Naphthalene-Based Compounds
The potency and efficacy of naphthalene derivatives have been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data for a selection of these compounds, providing a comparative overview of their biological activities.
Table 1: Anticancer Activity of Naphthalene Derivatives (IC50 values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Naphthalene-substituted triazole spirodienones | Compound 6a | MDA-MB-231 (Breast) | 0.03 | [1] |
| HeLa (Cervical) | 0.07 | [1] | ||
| A549 (Lung) | 0.08 | [1] | ||
| Naphthalene-1,4-dione analogues | Compound 44 | HEC1A (Endometrial) | 6.4 | [2] |
| Naphthalene-chalcone hybrids | Compound 2j | A549 (Lung) | 7.8 | [3] |
| Naphthalene diimides | Dimeric 186 | HT-29 (Colon) | Low nanomolar | [4] |
| Naphthalene–enamide derivatives | Compound 5f | Huh-7 (Liver) | Varies |[5] |
Table 2: Antimicrobial Activity of Naphthalene Derivatives (MIC values in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Naphthalene-chalcone hybrids | Compound 2f | S. epidermidis | 15.6 | [3][6] |
| Compound 2d | E. faecalis | 15.6 | [3][6] | |
| Compound 2j | C. albicans | 15.6 | [3] | |
| Naphthalenylmethylen hydrazine derivatives | Compound 1e | MRSA | 6.125 | [7] |
| Compound 1h | MRSA | 6.125 | [7] | |
| Naphthalene-bearing azoles | Compound 9 | E. faecalis | < 1 | [8] |
| S. aureus | < 1 | [8] |
| | Compound 10 | S. aureus | < 1 |[8] |
Key Experimental Protocols
The development of naphthalene-based drugs has been underpinned by robust synthetic and analytical methodologies. The following sections provide detailed protocols for the synthesis of three landmark naphthalene-containing pharmaceuticals.
Synthesis of Nafcillin
Nafcillin is a semi-synthetic penicillin that exhibits resistance to bacterial β-lactamase enzymes. Its synthesis involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride.[9]
Procedure:
-
Preparation of 2-ethoxy-1-naphthoyl chloride: 2-Ethoxy-1-naphthoic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride. The reaction is typically carried out in an inert organic solvent.[10]
-
Acylation of 6-APA: 6-Aminopenicillanic acid (6-APA) is dissolved in a suitable organic solvent, and triethylamine is added to act as a base.[11]
-
The prepared 2-ethoxy-1-naphthoyl chloride solution is then added dropwise to the 6-APA solution under controlled temperature conditions.[11]
-
Isolation and Purification: After the reaction is complete, the nafcillin acid is extracted into an organic solvent like methylene chloride by adjusting the pH to the acidic range.[11] Further acid-base treatment allows for extraction into ethyl acetate.[11] The sodium salt is then typically isolated by the addition of sodium 2-ethylhexanoate.[11]
Synthesis of Propranolol
Propranolol, a non-selective beta-blocker, is synthesized from 1-naphthol.
Procedure:
-
Reaction of 1-naphthol with epichlorohydrin: 1-Naphthol is reacted with epichlorohydrin in the presence of a base, such as potassium hydroxide, in a solvent like dimethyl sulfoxide (DMSO). This reaction forms 1-chloro-3-(1-naphthyloxy)-2-propanol.[12][13]
-
Ring-opening reaction with isopropylamine: The intermediate, 1-chloro-3-(1-naphthyloxy)-2-propanol, is then reacted with isopropylamine.[14] This nucleophilic substitution reaction opens the epoxide ring and introduces the isopropylamino group, yielding propranolol.[14]
-
Purification: The crude propranolol is then purified, often by recrystallization from a suitable solvent system like toluene and n-hexane, to obtain the pure product.[14]
Synthesis of Naproxen
Naproxen, a widely used NSAID, can be synthesized through various routes. A common method involves the following steps:
Procedure:
-
Friedel-Crafts acylation: 2-Methoxynaphthalene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-acetyl-6-methoxynaphthalene.
-
Willgerodt-Kindler reaction: The resulting ketone is then subjected to the Willgerodt-Kindler reaction, which involves heating with sulfur and morpholine to form a thioamide.
-
Hydrolysis: The thioamide is subsequently hydrolyzed to the corresponding carboxylic acid, naproxen.
-
Resolution: Since the therapeutic activity resides in the (S)-enantiomer, a resolution step is often required to separate it from the racemic mixture.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of naphthalene-based compounds are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.
Nafcillin: Inhibition of Bacterial Cell Wall Synthesis
Nafcillin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[15] It specifically targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[16][17] The bulky naphthalene side chain of nafcillin sterically hinders the approach of β-lactamase enzymes, thus protecting the β-lactam ring from hydrolysis and inactivation.[9]
Propranolol: Beta-Adrenergic Receptor Blockade
Propranolol is a non-selective antagonist of β1 and β2-adrenergic receptors. By blocking these receptors, it prevents the binding of catecholamines like epinephrine and norepinephrine, thereby inhibiting downstream signaling pathways such as the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[18] This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[19]
Bedaquiline: Inhibition of Mycobacterial ATP Synthase
Bedaquiline represents a novel class of anti-tuberculosis drugs that target mycobacterial energy metabolism. It specifically inhibits the proton pump of ATP synthase, an enzyme crucial for the production of ATP in Mycobacterium tuberculosis.[20][21] By binding to the c-subunit of the F0 rotor, bedaquiline effectively stalls the enzyme, leading to a depletion of the bacterium's energy supply and ultimately cell death.[22]
Naproxen: Inhibition of Cyclooxygenase (COX) Enzymes
Naproxen, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[23][24] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[25] By blocking this pathway, naproxen reduces the production of these pro-inflammatory molecules.[26]
Conclusion
The journey of naphthalene-based compounds in medicinal chemistry is a testament to the power of scaffold-based drug design. From its humble origins in coal tar, the naphthalene nucleus has given rise to a diverse and impactful pharmacopeia. The continued exploration of its chemical space, coupled with a deeper understanding of its interactions with biological targets, promises to yield new and improved therapies for a wide range of diseases. This guide serves as a comprehensive resource for researchers and scientists, providing the foundational knowledge necessary to build upon this rich history and drive future innovations in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Azoles containing naphthalene with activity against Gram-positive bacteria: in vitro studies and in silico predictions for flavohemoglobin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN101456869B - Synthetic method of nafcillin sodium - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 13. PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 14. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Nafcillin - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
- 20. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 21. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 22. researchgate.net [researchgate.net]
- 23. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Naproxen - Wikipedia [en.wikipedia.org]
- 25. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 26. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Methyl 6-methoxynaphthalene-2-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway to Methyl 6-methoxynaphthalene-2-acetate, a key intermediate in the synthesis of various pharmaceuticals. The document details the theoretical yield calculation, experimental protocols for the key synthetic steps, and visual representations of the chemical transformations and workflows.
Introduction
This compound is a crucial building block in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. An accurate prediction of the theoretical yield is fundamental for optimizing reaction conditions, assessing process efficiency, and ensuring cost-effective production in a research and development setting. This guide will focus on a common and well-documented synthetic route: the Friedel-Crafts acylation of 2-methoxynaphthalene to form 2-acetyl-6-methoxynaphthalene, followed by a Willgerodt-Kindler reaction to produce 6-methoxy-2-naphthaleneacetic acid, and concluding with a Fischer esterification to yield the target compound, this compound.
Synthetic Pathway and Stoichiometry
The synthesis of this compound is a multi-step process. The overall transformation can be represented by the following scheme:
A Technical Guide to the Chemical Reactivity of the Ester Group in Methyl 6-methoxynaphthalene-2-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-methoxynaphthalene-2-acetate (CAS No. 23981-48-8) is a key chemical intermediate, notably recognized for its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), including Naproxen.[1][2] The chemical behavior of this molecule is dominated by the reactivity of its ester functional group. The ester's carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. This guide provides an in-depth analysis of the principal reactions involving the ester group of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.
Physicochemical Properties
A summary of the key physical and chemical properties of the title compound is provided below.
| Property | Value | Reference |
| CAS Number | 23981-48-8 | [3][4][5][6] |
| Molecular Formula | C₁₄H₁₄O₃ | [4][5] |
| Molecular Weight | 230.26 g/mol | [4][5] |
| Melting Point | 65-68°C | [4][5] |
| Boiling Point | 356.9°C at 760 mmHg | [4] |
| Density | 1.149 g/cm³ | [4] |
| Appearance | White to off-white crystalline powder | [4] |
Core Reactivity of the Ester Group
The ester group undergoes several fundamental reactions, primarily nucleophilic acyl substitution, which are critical for synthetic transformations. These include hydrolysis, reduction, reactions with organometallics, transesterification, and amidation.
References
- 1. Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | SIELC Technologies [sielc.com]
Potential Research Applications of Methyl 6-methoxynaphthalene-2-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-methoxynaphthalene-2-acetate, a naphthalene derivative structurally related to the non-steroidal anti-inflammatory drug (NSAID) naproxen, presents significant opportunities for research and development in the fields of medicinal chemistry and pharmacology. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its synthesis, potential biological activities, and avenues for future investigation. Drawing parallels from its close analog, naproxen methyl ester, this document outlines its prospective role as an anti-inflammatory and analgesic agent, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. Detailed experimental protocols for synthesis and in vivo anti-inflammatory assays are provided, alongside a summary of relevant quantitative data and visualizations of key signaling pathways to facilitate further research.
Introduction
This compound is a methyl ester derivative of a naphthalene acetic acid. Its core structure is closely related to naproxen, a widely used NSAID. This structural similarity suggests that this compound may possess comparable pharmacological properties, particularly in the context of inflammation and pain management. The esterification of the carboxylic acid group, as seen in this compound, can modulate physicochemical properties such as lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and could represent a prodrug strategy to enhance therapeutic efficacy or reduce side effects. This guide explores the existing, albeit limited, knowledge surrounding this compound and extrapolates its potential based on the well-documented activities of its structural analogs.
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 2-methoxynaphthalene. A key intermediate in this pathway is 2-Acetyl-6-methoxynaphthalene.
Synthesis of 2-Acetyl-6-methoxynaphthalene
A common method for the synthesis of 2-Acetyl-6-methoxynaphthalene is the Friedel-Crafts acylation of 2-methoxynaphthalene.
Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene
-
Materials: 2-methoxynaphthalene, acetic anhydride, nitrobenzene (solvent), anhydrous aluminum chloride (catalyst).
-
Procedure:
-
In a reaction vessel, dissolve 2-methoxynaphthalene in nitrobenzene.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous aluminum chloride to the cooled solution while stirring.
-
Gradually add acetic anhydride to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, and then with a sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-Acetyl-6-methoxynaphthalene.
-
Conversion of 2-Acetyl-6-methoxynaphthalene to this compound
Two potential synthetic routes for the conversion of the acetyl group to an acetate group are the Willgerodt-Kindler reaction followed by esterification, or the Arndt-Eistert synthesis.
Conceptual Protocol: Willgerodt-Kindler Reaction and Esterification
-
Thioamide Formation: React 2-Acetyl-6-methoxynaphthalene with sulfur and a secondary amine (e.g., morpholine) to form the corresponding thioamide.
-
Hydrolysis: Hydrolyze the thioamide to the carboxylic acid, 6-methoxynaphthalene-2-acetic acid.
-
Esterification: Convert the carboxylic acid to its methyl ester, this compound, using methanol in the presence of an acid catalyst (e.g., sulfuric acid).
Conceptual Protocol: Arndt-Eistert Synthesis
-
Oxidation: Oxidize 2-Acetyl-6-methoxynaphthalene to 6-methoxy-2-naphthoic acid.
-
Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride.
-
Diazoketone Formation: React the acid chloride with diazomethane to form a diazoketone.
-
Wolff Rearrangement and Esterification: In the presence of a silver catalyst and methanol, the diazoketone undergoes a Wolff rearrangement to form a ketene, which is then trapped by methanol to yield this compound.[1][2][3]
Potential Biological Activity and Research Applications
The primary research application of this compound is likely in the field of anti-inflammatory and analgesic drug discovery. This is based on the well-established mechanism of action of its parent compound, naproxen, and the observed activities of its methyl ester analog.
Anti-inflammatory and Analgesic Effects
Studies on naproxen methyl ester have demonstrated potent anti-inflammatory and analgesic properties. In vivo studies using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, have shown that naproxen methyl ester exhibits significant inhibition of inflammation.[4][5] Similarly, in analgesic assays, it has shown potent peripheral analgesia.[4][5]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The anti-inflammatory and analgesic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[6] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.
Molecular docking studies of naproxen methyl ester suggest a high binding affinity towards the COX-2 enzyme.[4][7] This suggests that this compound could also act as a selective or non-selective COX inhibitor.
Signaling Pathway: Prostaglandin Biosynthesis
The inhibition of COX enzymes by compounds like this compound would disrupt the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Caption: Prostaglandin biosynthesis pathway and the inhibitory action of this compound on COX enzymes.
Experimental Protocols for Biological Evaluation
To investigate the potential anti-inflammatory activity of this compound, the following in vivo experimental protocol is recommended.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of new compounds.
Experimental Protocol
-
Animals: Male Wistar rats (150-200 g).
-
Materials: this compound, Carrageenan (1% w/v in saline), reference drug (e.g., Indomethacin), vehicle (e.g., 0.5% carboxymethyl cellulose), Plethysmometer.
-
Procedure:
-
Divide the animals into groups: vehicle control, reference drug, and different doses of this compound.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the reported in vivo anti-inflammatory and analgesic activity of its close analog, naproxen methyl ester. This data serves as a strong predictive baseline for the potential efficacy of the title compound.
| Compound | Assay | Dose (mg/kg) | % Inhibition of Inflammation (at 5h) | % Writhing Inhibition (Analgesia) | Reference |
| Naproxen Methyl Ester | Carrageenan-induced paw edema | 25 | 96.75% | - | [4][5] |
| Naproxen Methyl Ester | Acetic acid-induced writhing | 25 | - | 82.09% | [4][5] |
| Naproxen (Reference) | Carrageenan-induced paw edema | 25 | 95.12% | - | [4][5] |
| Naproxen (Reference) | Acetic acid-induced writhing | 25 | - | 64.68% | [4][5] |
Future Research Directions
The preliminary data on analogs of this compound are promising and warrant further investigation into this compound. Key future research directions should include:
-
In vitro COX-1/COX-2 Inhibition Assays: To determine the specific IC50 values of this compound against both COX isoforms to understand its potency and selectivity.
-
Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In vivo Analgesic Models: To further characterize its pain-relieving effects using various models of nociception.
-
Gastrointestinal Safety Profile: To assess the ulcerogenic potential of the compound, a common side effect of NSAIDs.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of related analogs to optimize potency and selectivity.
Conclusion
This compound is a promising candidate for further research in the development of new anti-inflammatory and analgesic agents. Its structural similarity to naproxen and the potent activity of its methyl ester analog strongly suggest its potential as a COX inhibitor. The experimental protocols and data presented in this guide provide a solid foundation for researchers to initiate and advance the investigation of this intriguing molecule. Further studies are crucial to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Methyl 6-methoxynaphthalene-2-acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 6-methoxynaphthalene-2-acetate is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for various stages of drug discovery and quality control. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of structurally related compounds, such as Naproxen and its derivatives.
Experimental Protocol: Reversed-Phase HPLC Method
This protocol outlines a standard reversed-phase HPLC approach for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.[1][2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][3]
-
Reagents and Solvents:
2. Chromatographic Conditions: A summary of the recommended chromatographic conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric or Formic Acid.[2][3][4] |
| Flow Rate | 1.0 mL/min.[5][6] |
| Column Temperature | Ambient or controlled at 25-30 °C.[1][3][7] |
| Detection Wavelength | Determined by the UV absorbance maximum of the analyte, typically around 230 nm or 254 nm.[3][5][8] |
| Injection Volume | 5-20 µL.[1][3][6] |
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount in the mobile phase. For formulated products, a suitable extraction procedure may be necessary. For instance, tablets can be crushed, and the active ingredient extracted with a solvent like methanol, followed by sonication and filtration through a 0.45 µm filter.[5][9]
Data Presentation: Method Validation Parameters
A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and sensitivity. The following table summarizes typical acceptance criteria for these parameters based on methods for related compounds.
| Validation Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999.[3] |
| Accuracy (% Recovery) | 98.0% - 102.0%.[6] |
| Precision (% RSD) | Intra-day and Inter-day precision should be ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[3] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1.[3] |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: A workflow diagram illustrating the key steps in the HPLC analysis of this compound.
Signaling Pathway/Logical Relationship Diagram:
Caption: Logical relationship of key components in the development of an HPLC method for the specified analyte.
References
Application Notes and Protocols for the Derivatization of Methyl 6-methoxynaphthalene-2-acetate for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct analysis of moderately polar compounds like Methyl 6-methoxynaphthalene-2-acetate, the methyl ester of Naproxen, can sometimes be improved by derivatization. Chemical derivatization modifies the analyte to increase its volatility and thermal stability, leading to improved chromatographic peak shape, enhanced sensitivity, and better mass spectral fragmentation.[1][2][3] For compounds containing active hydrogens, such as the parent carboxylic acid of the target molecule, silylation is a widely used and effective derivatization technique.[1][2][4] This involves replacing the active hydrogen with a trimethylsilyl (TMS) group.[3] While this compound is already an ester, silylation can be a crucial step if the analytical method is intended to simultaneously detect the ester and its parent carboxylic acid, Naproxen. This application note provides a detailed protocol for the silylation of this compound and its parent compound for GC-MS analysis.
Principle of Derivatization: Silylation
Silylation is the most common derivatization procedure for GC analysis.[5] It involves the replacement of an active hydrogen in functional groups like -OH, -COOH, -NH2, and -SH with a trimethylsilyl (TMS) group, -Si(CH3)3.[3][5] This chemical modification results in derivatives that are generally more volatile, less polar, and more thermally stable than the parent compounds.[5] The increased volatility and stability make the analytes more amenable to GC analysis, improving chromatographic resolution and detection.[1][3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as Trimethylchlorosilane (TMCS).[6][7][8]
The derivatization of the parent carboxylic acid, Naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid), is essential for its analysis by GC-MS. The resulting TMS ester is significantly more volatile. For this compound, while it is more volatile than its parent acid, ensuring a robust and universal method for related compounds often involves a derivatization step.
Experimental Workflow
The general workflow for the derivatization and subsequent GC-MS analysis of this compound and related compounds is depicted in the following diagram.
Caption: A generalized workflow for sample preparation, derivatization, and GC-MS analysis.
Detailed Experimental Protocols
Two common protocols for the silylation of analytes containing active hydrogens are provided below. These are applicable for the derivatization of Naproxen, the parent acid of this compound, and can be used as a general method for related compounds.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is a widely used and effective method for the derivatization of acidic drugs like Naproxen.[6]
Materials and Reagents:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
-
Internal Standard (e.g., deuterated Naproxen or a structurally similar compound)
-
GC vials with inserts (2 mL)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the sample or standard into a GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as it can deactivate the silylating reagent.[2]
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.[2][7]
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS to the vial.[6]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 20-30 minutes in a heating block or oven.[6][7]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Silylation using MSTFA
MSTFA is another powerful silylating reagent, known for producing volatile byproducts that do not interfere with the analysis.[9][10][11]
Materials and Reagents:
-
This compound standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[9][10][11]
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Internal Standard
-
GC vials with inserts (2 mL)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the residue is completely dry.
-
Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample residue.
-
Derivatization: Add 50 µL of MSTFA to the vial.
-
Reaction: Tightly cap the vial, vortex briefly, and heat at 60-70°C for 30 minutes.[2]
-
Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS.
Chemical Reaction Diagram
The following diagram illustrates the silylation reaction of the parent carboxylic acid, Naproxen, with BSTFA to form its trimethylsilyl ester.
Caption: Silylation of Naproxen using BSTFA to yield the TMS derivative.
Quantitative Data and GC-MS Parameters
The following tables summarize typical quantitative data and GC-MS operating conditions for the analysis of derivatized Naproxen, which can be adapted for its methyl ester.
Table 1: Quantitative Performance Data for Derivatized Naproxen Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 12 µg/mL | [9][10] |
| Limit of Detection (LOD) | 0.05 µg/mL | [9][10] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | [9][10] |
| Intra-day Precision (%RSD) | < 1.20% | [9][10] |
| Inter-day Precision (%RSD) | < 1.73% | [9][10] |
Table 2: Typical GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[11] |
| Injection Mode | Splitless (1 µL)[11] |
| Injector Temperature | 250°C[9][11] |
| Oven Temperature Program | Initial 150°C (hold 1 min), ramp to 180°C at 40°C/min (hold 1 min), ramp to 300°C at 30°C/min (hold 1.5 min)[9][11] |
| Carrier Gas | Helium |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 40 - 500 amu[6] |
| Monitored Ions (for Naproxen-TMS) | m/z 185 (quantifier)[9] |
Conclusion
The derivatization of this compound and its parent compound, Naproxen, via silylation is a robust and effective method to enhance their analysis by GC-MS. The protocols provided, utilizing common silylating reagents such as BSTFA and MSTFA, offer reliable procedures for researchers in pharmaceutical analysis and drug development. The outlined GC-MS parameters and expected quantitative performance provide a solid foundation for method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Determination of Naproxen using derivatization with MSTFA in pharmaceuticalpreparations by GC-MS method | AVESİS [avesis.atauni.edu.tr]
- 11. dergipark.org.tr [dergipark.org.tr]
Application Note and Protocol for the Recrystallization of Methyl 6-methoxynaphthalene-2-acetate
Introduction
Methyl 6-methoxynaphthalene-2-acetate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a fundamental purification technique employed to remove impurities and obtain a crystalline solid of high purity. This document provides a detailed protocol for the recrystallization of this compound, primarily utilizing methanol as the solvent, based on established procedures for structurally analogous compounds.
Materials and Equipment
-
Crude this compound
-
Methanol (reagent grade)
-
Heptane (optional, for mixed-solvent system)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Drying oven or desiccator
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Methanol
This protocol is adapted from the established procedure for the recrystallization of the structurally similar compound, 2-acetyl-6-methoxynaphthalene.
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
For every 1 gram of crude material, add approximately 1.8-2.0 mL of methanol.[1]
-
Add a magnetic stir bar to the flask.
-
Gently heat the mixture to reflux using a heating mantle or hot plate with continuous stirring until the solid is completely dissolved.
-
If the solid does not fully dissolve, add minimal additional methanol dropwise until a clear solution is obtained at reflux temperature. Avoid adding a large excess of solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) to the solution.
-
Reheat the solution to reflux for 5-10 minutes with stirring.
-
Perform a hot filtration through a fluted filter paper or a pre-warmed Büchner funnel to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes.
-
For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature below the melting point (65-68°C) or in a desiccator until a constant weight is achieved.
-
Protocol 2: Mixed-Solvent Recrystallization using Methanol/Heptane
For certain impurity profiles, a mixed-solvent system may provide better purification.
-
Dissolution: Dissolve the crude product in a minimum amount of hot methanol as described in Protocol 1.
-
Inducing Crystallization: While the solution is hot, add heptane dropwise with swirling until a faint, persistent cloudiness is observed.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Isolation: Follow the cooling, isolation, washing (with a cold methanol/heptane mixture), and drying steps as outlined in Protocol 1. A patent for a similar compound suggests a heptane/methanol ratio of 3/2 (v/v) for recrystallization.[2]
Data Presentation
| Parameter | Value | Reference |
| Melting Point (Pure) | 65-68 °C | Guidechem |
| Recommended Solvent | Methanol | Based on protocols for 2-acetyl-6-methoxynaphthalene and naproxen methyl ester.[1][3] |
| Alternative Solvent System | Heptane/Methanol (e.g., 3:2 v/v) | [2] |
| Approximate Solvent Ratio | 1.8-2.0 mL Methanol per 1 g of crude product | [1] |
| Cooling Procedure | Slow cooling to RT, then ice bath | Standard recrystallization practice. |
Mandatory Visualization
References
Application Notes and Protocols for the Asymmetric Synthesis of Methyl 6-methoxynaphthalene-2-acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of Methyl 6-methoxynaphthalene-2-acetate, a key intermediate in the production of (S)-Naproxen. The methodologies outlined below focus on achieving high enantiomeric purity, a critical factor for the therapeutic efficacy and safety of the final active pharmaceutical ingredient. (S)-Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID), and its synthesis has been a subject of extensive research to develop efficient and stereoselective methods.
Introduction
The synthesis of single-enantiomer pharmaceuticals is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. In the case of Naproxen, the (S)-enantiomer possesses the desired anti-inflammatory activity, while the (R)-enantiomer is reported to be a liver toxin. Consequently, the development of robust asymmetric syntheses for Naproxen and its precursors, such as this compound, is a critical endeavor in pharmaceutical manufacturing.
This document details three prominent strategies for the asymmetric synthesis of this compound:
-
Chiral Auxiliary-Mediated Synthesis: This classic approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to separate a racemic mixture of the target molecule or its precursor.
-
Asymmetric Hydrogenation: A modern and highly efficient method that employs a chiral catalyst to stereoselectively hydrogenate a prochiral olefin.
Data Presentation
The following table summarizes the quantitative data associated with the different asymmetric synthesis strategies for obtaining enantiomerically enriched Naproxen or its derivatives.
| Synthesis Strategy | Key Reagent/Catalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Chiral Auxiliary | (2R, 3R)-Dimethyl tartrate | 2-Methoxynaphthalene | Naproxen | 44% (overall) | 94% | |
| Enzymatic Resolution | Lipase from Pseudomonas fluorescens or Thermomyces lanuginosus | rac-1-(Aryl)propan-2-yl acetate | (R)-1-(Aryl)propan-2-ol and (S)-1-(Aryl)propan-2-yl acetate | ~50% (for each enantiomer) | >99% | |
| Asymmetric Hydrogenation | Rhodium-PhthalaPhos complex | Prochiral dehydroamino esters and enamides | Chiral amino esters and amides | High | up to 99% |
Experimental Protocols
Chiral Auxiliary-Mediated Asymmetric Synthesis
This protocol is based on a reported synthesis of Naproxen using (2R, 3R)-dimethyl tartrate as a chiral auxiliary. The key steps involve the formation of a chiral ketal, followed by a diastereoselective bromination and rearrangement.
Logical Relationship: Chiral Auxiliary-Mediated Synthesis
Application Note: Quantification of Naproxen in Human Plasma using Methyl 6-methoxynaphthalene-2-acetate as an Internal Standard by RP-HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naproxen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and antipyretic properties. Accurate quantification of naproxen in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of naproxen in human plasma. The method employs Methyl 6-methoxynaphthalene-2-acetate as an internal standard (IS) to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. The structural similarity of this compound to naproxen makes it an ideal analog internal standard.
Principle
The method involves the extraction of naproxen and the internal standard from human plasma via protein precipitation. The separated analytes are then quantified using an RP-HPLC system with UV detection. The concentration of naproxen is determined by calculating the ratio of the peak area of naproxen to the peak area of the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Naproxen reference standard
-
This compound (Internal Standard)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ortho-phosphoric acid
-
Human plasma (drug-free)
-
Purified water (18.2 MΩ·cm)
2. Instrumentation
-
HPLC system equipped with a UV detector, autosampler, and column oven
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of naproxen and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions of Naproxen:
-
Serially dilute the naproxen stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions at concentrations of 1, 2, 5, 10, 20, 50, and 100 µg/mL.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
4. Sample Preparation
-
Pipette 200 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (10 µg/mL) to each tube and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Data Presentation
Table 1: Calibration Curve Data for Naproxen Analysis
| Naproxen Conc. (µg/mL) | Peak Area Ratio (Naproxen/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.255 |
| 1.0 | 0.510 |
| 5.0 | 2.548 |
| 10.0 | 5.095 |
| 20.0 | 10.189 |
-
Linearity: The calibration curve was linear over the concentration range of 0.1 to 20.0 µg/mL.
-
Correlation Coefficient (r²): > 0.999
Table 2: Accuracy and Precision of the Method
| QC Concentration (µg/mL) | Concentration Measured (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| Low (0.3) | 0.29 ± 0.02 | 96.7 | 6.9 |
| Medium (8.0) | 8.15 ± 0.31 | 101.9 | 3.8 |
| High (16.0) | 15.78 ± 0.55 | 98.6 | 3.5 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Matrix Effect (%) |
| Naproxen | 92.5 | 4.8 |
| This compound (IS) | 90.8 | 5.1 |
Visualizations
Caption: Experimental workflow for plasma sample preparation and HPLC analysis.
Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation of 2-Methoxynaphthalene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation of 2-methoxynaphthalene is a pivotal reaction in organic synthesis, essential for creating aromatic ketones that serve as key intermediates for pharmaceuticals and fine chemicals.[1] A primary application is the synthesis of 2-acetyl-6-methoxynaphthalene, a direct precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2] The methoxy group (-OCH₃) on the naphthalene ring is a strong activating group, which directs the electrophilic substitution of the acyl group.[1] However, a significant challenge lies in controlling the regioselectivity of the reaction to favor the desired isomer. The two primary products are the kinetically favored 1-acetyl-2-methoxynaphthalene and the thermodynamically more stable 2-acetyl-6-methoxynaphthalene.[1][3] This document provides a comprehensive guide to the experimental setup, including detailed protocols, quantitative data, and troubleshooting for this important transformation.
Reaction Mechanism and Regioselectivity
The reaction follows a classic electrophilic aromatic substitution mechanism.[1][4]
-
Generation of Acylium Ion: The acylating agent (e.g., acetyl chloride or acetic anhydride) reacts with a Lewis acid (like AlCl₃) or a Brønsted acid to form a highly reactive, resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The electron-rich naphthalene ring attacks the electrophilic acylium ion, forming a carbocation intermediate (sigma complex).[5]
-
Deprotonation: A base removes a proton from the ring, restoring aromaticity and yielding the final acetylated product.[5]
Controlling the position of acylation is critical and is achieved by carefully selecting the catalyst, solvent, and reaction temperature.[1][3]
-
Kinetic Control: This favors the formation of the 1-acetyl isomer, which forms faster due to the higher electron density at the C1 position. These conditions typically involve lower temperatures and less polar solvents like carbon disulfide.[1][6]
-
Thermodynamic Control: This favors the formation of the more stable 6-acetyl isomer. Higher temperatures and more polar solvents, such as nitrobenzene, promote the rearrangement of the initially formed 1-acetyl product to the 6-acetyl isomer.[3][6]
Caption: Logical relationship between reaction conditions and product formation.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and solvent significantly influences the reaction's efficiency and product distribution.[1] The following table summarizes quantitative data from various experimental setups.
| Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time (h) | 2-MN Conversion (%) | Selectivity to 1-acetyl isomer (%) | Selectivity to 6-acetyl isomer (%) |
| AlCl₃ | Acetyl Chloride | Nitrobenzene | 10-13 | 12+ | High | Low (3-10%) | High (Predominates) |
| AlCl₃ | Acetyl Chloride | Carbon Disulfide | - | - | - | ~44% Yield | Low |
| H₃PW₁₂O₄₀ | Acetic Anhydride | [BPy]BF₄ (Ionic Liquid) | 120 | 6 | 70.4 | 96.4 | Low |
| HBEA Zeolite | Acetic Anhydride | Nitrobenzene | 170 | - | High | Low | High Yield |
| H-MOR Zeolite | Acetic Anhydride | Acetic Acid | - | - | 82 | 14 | 86 |
| H-beta Zeolite | Acetyl Chloride | Sulfolane | 150 | - | ~35-40 | Low | ~90 |
Data compiled from multiple sources.[1]
Experimental Protocols
This protocol is adapted from established procedures using aluminum chloride in nitrobenzene to favor the formation of the thermodynamically stable 6-acetyl isomer.[1][6]
Materials:
-
2-Methoxynaphthalene (nerolin)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (redistilled)
-
Nitrobenzene (dry)
-
Chloroform
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Crushed Ice
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 200 mL of dry nitrobenzene. Carefully add 43 g (0.32 mol) of anhydrous AlCl₃ and stir until it dissolves.
-
Substrate Addition: Add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene to the solution.[6]
-
Acylation: Cool the stirred solution to approximately 5°C in an ice bath. Add 25 g (0.32 mol) of redistilled acetyl chloride dropwise over 15–20 minutes. Critically, maintain the internal temperature between 10.5°C and 13°C during the addition.[6][7]
-
Stirring and Aging: Continue stirring the mixture in the ice bath for 2 hours after the addition is complete.[6][7] Then, allow the mixture to stand at room temperature for a minimum of 12 hours.[6][7]
-
Quenching: Cool the reaction mixture in an ice bath. In a separate beaker, prepare a mixture of 200 g of crushed ice and 100 mL of concentrated hydrochloric acid. Slowly pour the reaction mixture into the ice/acid mixture with vigorous stirring.[6][7]
-
Extraction: Transfer the quenched mixture to a separatory funnel with 50 mL of chloroform. Separate the organic (chloroform-nitrobenzene) layer and wash it three times with 100 mL portions of water.[6]
-
Solvent Removal: Transfer the organic layer to a large flask suitable for steam distillation. Steam distill the mixture to remove the nitrobenzene and residual chloroform. This process typically takes about 3 hours.[6]
-
Product Isolation: After cooling, decant the residual water. Dissolve the solid residue in 100 mL of chloroform, separate any remaining water, and dry the chloroform solution over anhydrous magnesium sulfate.[6]
-
Purification: Remove the chloroform using a rotary evaporator. The crude solid (50-65 g) is then purified by vacuum distillation, collecting the fraction boiling at approximately 150–165°C (0.02 mm Hg).[6][7]
-
Recrystallization: Recrystallize the yellow distillate from approximately 75 mL of methanol. Cool in an ice bath to induce crystallization. Filter the white crystals to yield 22.5–24 g (45–48%) of pure 2-acetyl-6-methoxynaphthalene.[6]
Caption: Experimental workflow for the synthesis of 2-acetyl-6-methoxynaphthalene.
This protocol provides a general methodology using heterogeneous zeolite catalysts, which are reusable and more environmentally benign compared to stoichiometric Lewis acids.[1][8]
Materials:
-
2-Methoxynaphthalene
-
Acetic Anhydride
-
HBEA Zeolite (activated)
Procedure:
-
Catalyst Activation: Activate the HBEA zeolite catalyst by heating under vacuum or in a stream of dry air/nitrogen to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 2-methoxynaphthalene (e.g., 35 mmol), acetic anhydride (e.g., 7 mmol), and the chosen solvent (e.g., 4 mL).[9]
-
Initiation: Add the activated zeolite catalyst (e.g., 500 mg) to the mixture.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 120-170°C) and stir for the required duration (e.g., 6-12 hours).[1][9] Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Separation: Separate the solid catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and calcined for reuse.[1]
-
Purification: The filtrate containing the product can be concentrated under reduced pressure and the residue purified by column chromatography or recrystallization to isolate the desired isomer.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-acetyl-6-methoxynaphthalene | - Inappropriate solvent choice.- Incorrect reaction temperature.- Suboptimal molar ratio of reactants and catalyst. | - Use nitrobenzene as the solvent to favor 6-position acylation.- Maintain the aging reaction temperature around 40°C ± 5°C.- Use a molar ratio of AlCl₃ to 2-methoxynaphthalene between 1.1 and 1.2. |
| High proportion of 1-acetyl-2-methoxynaphthalene isomer | - Reaction temperature is too low.- Use of a non-polar solvent like carbon disulfide. | - Ensure the reaction temperature is sufficient to promote rearrangement to the 6-isomer.- Utilize nitrobenzene as the solvent. |
| Formation of tarry byproducts | - Reaction temperature is too high. | - Implement strict temperature control, especially during the addition of acetyl chloride. Temperatures above the recommended range can lead to increased tar formation.[6] |
| Product contains 2-acetyl-6-hydroxynaphthalene | - De-methylation of the methoxy group by the Lewis acid. | - Ensure strictly anhydrous conditions throughout the reaction.- Consider minimizing reaction time if this becomes a significant side product. |
| Presence of di-acetylated side products | - Excess of the acylating agent. | - Carefully control the stoichiometry of the acetyl chloride or acetic anhydride. |
Table adapted from BenchChem.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Scaled-Up Synthesis of Methyl 6-methoxynaphthalene-2-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-methoxynaphthalene-2-acetate is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The efficient and scalable synthesis of this compound is of significant interest to the pharmaceutical and fine chemical industries. This document provides detailed application notes and scalable protocols for the multi-step synthesis of this compound, commencing from 2-methoxynaphthalene. The protocols are designed to be adaptable for laboratory and pilot plant scale-up, focusing on yield, purity, and operational efficiency.
The synthetic pathway is comprised of three primary stages:
-
Friedel-Crafts Acylation: The regioselective acylation of 2-methoxynaphthalene to yield 2-acetyl-6-methoxynaphthalene.
-
Willgerodt-Kindler Reaction and Hydrolysis: The conversion of the acetyl group of 2-acetyl-6-methoxynaphthalene to a carboxylic acid moiety via a thioamide intermediate.
-
Fischer Esterification: The final conversion of 6-methoxynaphthalene-2-acetic acid to its corresponding methyl ester.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Methoxynaphthalene | 93-04-9 | C₁₁H₁₀O | 158.20 | Starting Material |
| Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 | Acylating Agent |
| Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 | Catalyst |
| Nitrobenzene | 98-95-3 | C₆H₅NO₂ | 123.11 | Solvent |
| 2-Acetyl-6-methoxynaphthalene | 3900-45-6 | C₁₃H₁₂O₂ | 200.23 | Intermediate |
| Morpholine | 110-91-8 | C₄H₉NO | 87.12 | Reagent |
| Sulfur | 7704-34-9 | S | 32.07 | Reagent |
| 6-Methoxynaphthalene-2-acetic acid | 23981-47-7 | C₁₃H₁₂O₃ | 216.23 | Intermediate |
| Methanol | 67-56-1 | CH₄O | 32.04 | Reagent/Solvent |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst |
| This compound | 23981-48-8 | C₁₄H₁₄O₃ | 230.26 | Final Product |
Table 2: Summary of Scaled-Up Synthesis Parameters and Expected Yields
| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Friedel-Crafts Acylation | 2-Methoxynaphthalene, Acetyl Chloride, AlCl₃ | Nitrobenzene | 5-13, then RT | 14+ | 80-85 |
| Willgerodt-Kindler | 2-Acetyl-6-methoxynaphthalene, Morpholine, Sulfur | Morpholine | Reflux (~129) | 12 | ~90 (Thioamide) |
| Hydrolysis | Thioamide Intermediate, NaOH (aq) | Water/Co-solvent | Reflux | 12 | >95 |
| Fischer Esterification | 6-Methoxynaphthalene-2-acetic acid, Methanol, H₂SO₄ | Methanol | Reflux (~65) | 4-6 | >95 |
Experimental Protocols
Stage 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene
This protocol details the regioselective synthesis of 2-acetyl-6-methoxynaphthalene, a critical intermediate. The use of nitrobenzene as a solvent is crucial for directing the acylation to the desired 6-position.[1]
Materials:
-
2-Methoxynaphthalene (1.00 kg, 6.32 mol)
-
Anhydrous Aluminum Chloride (1.08 kg, 8.10 mol)
-
Acetyl Chloride (0.63 kg, 8.03 mol)
-
Dry Nitrobenzene (5 L)
-
Chloroform
-
Concentrated Hydrochloric Acid
-
Crushed Ice
-
Anhydrous Magnesium Sulfate
-
Methanol (for recrystallization)
Equipment:
-
20 L three-necked, round-bottomed flask with mechanical stirrer and thermometer
-
1 L pressure-equalizing addition funnel with a drying tube
-
Large-capacity steam distillation apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a 20 L three-necked flask, dissolve anhydrous aluminum chloride (1.08 kg) in dry nitrobenzene (5 L) with mechanical stirring. Once dissolved, add finely ground 2-methoxynaphthalene (1.00 kg).
-
Acylation: Cool the stirred solution to approximately 5°C using an ice bath. Add redistilled acetyl chloride (0.63 kg) dropwise over a 1-2 hour period, ensuring the internal temperature is maintained between 10.5 and 13°C.[1]
-
Reaction Completion: After the addition is complete, continue stirring in the ice bath for an additional 2 hours. Subsequently, allow the mixture to stand at room temperature for at least 12 hours.
-
Work-up: Cool the reaction mixture in an ice bath and pour it with stirring into a large vessel containing crushed ice (5 kg) and concentrated hydrochloric acid (2.5 L). Transfer the resulting two-phase mixture to a large separatory funnel with chloroform (1.25 L). Separate the chloroform-nitrobenzene layer and wash it with three portions of water (3 x 2.5 L).
-
Purification: Transfer the organic layer to a large flask suitable for steam distillation. Steam distill the mixture to remove the nitrobenzene and any unreacted starting materials. After distillation, allow the residue in the flask to cool. Decant the residual water and extract it with chloroform. Dissolve the solid residue in the flask in chloroform, combine the chloroform layers, and dry over anhydrous magnesium sulfate.
-
Isolation and Recrystallization: Remove the chloroform using a rotary evaporator. The resulting solid residue is then distilled under vacuum. Recrystallize the collected solid from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene. A pure yield of approximately 85% can be expected.[2]
Stage 2: Willgerodt-Kindler Reaction and Hydrolysis
This stage converts the acetyl group into a carboxylic acid via a thioamide intermediate. The protocol is adapted from procedures for similar aryl ketones.[3]
Part A: Willgerodt-Kindler Reaction
Materials:
-
2-Acetyl-6-methoxynaphthalene (1.00 kg, 5.00 mol)
-
Morpholine (1.31 kg, 15.0 mol)
-
Sulfur powder (0.32 kg, 10.0 mol)
Equipment:
-
10 L round-bottomed flask with a reflux condenser and mechanical stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a 10 L round-bottomed flask, combine 2-acetyl-6-methoxynaphthalene (1.00 kg), morpholine (1.31 kg), and sulfur powder (0.32 kg).
-
Reaction: Heat the mixture to reflux with strong stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Thioamide Intermediate: After cooling, the reaction mixture is poured into water, and the precipitated solid, 2-(6-methoxy-2-naphthyl)thioacetomorpholide, is collected by filtration. The crude product can be washed with water and used directly in the next step.
Part B: Hydrolysis of the Thioamide Intermediate
Materials:
-
Crude 2-(6-methoxy-2-naphthyl)thioacetomorpholide (from Part A)
-
40% aqueous Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
Equipment:
-
20 L reaction vessel with reflux condenser and mechanical stirrer
-
Heating mantle
Procedure:
-
Hydrolysis: The crude thioamide is suspended in a 40% aqueous sodium hydroxide solution (approximately 10 L) in the reaction vessel. The mixture is heated to reflux with vigorous stirring for 12 hours.[3]
-
Work-up and Isolation: After cooling, the reaction mixture is filtered to remove any insoluble impurities. The filtrate is then carefully acidified with concentrated hydrochloric acid to a pH of 2-3, which precipitates the 6-methoxynaphthalene-2-acetic acid.
-
Purification: The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. The crude 6-methoxynaphthalene-2-acetic acid can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Stage 3: Fischer Esterification
This final stage involves the conversion of the carboxylic acid to its methyl ester using a classic and scalable esterification method.[4][5]
Materials:
-
6-Methoxynaphthalene-2-acetic acid (1.00 kg, 4.62 mol)
-
Methanol (10 L, large excess)
-
Concentrated Sulfuric Acid (50 mL)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Equipment:
-
20 L round-bottomed flask with a reflux condenser
-
Heating mantle
-
Large-capacity rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 6-methoxynaphthalene-2-acetic acid (1.00 kg) in methanol (10 L) in the 20 L flask. Slowly and cautiously add concentrated sulfuric acid (50 mL) to the solution.
-
Esterification: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction can be monitored by TLC or HPLC.[2]
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction and Washing: Dissolve the residue in ethyl acetate (10 L). Wash the organic phase with a saturated solution of sodium bicarbonate until effervescence ceases, followed by washing with a saturated solution of sodium chloride.[2]
-
Isolation and Drying: Dry the resulting organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to obtain the final product as a crystalline solid.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Friedel-Crafts Acylation Logical Pathway
Caption: Logical workflow for the Friedel-Crafts acylation stage.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Solvent Effects on the Synthesis of Methyl 6-methoxynaphthalene-2-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Methyl 6-methoxynaphthalene-2-acetate, a key intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen. A critical focus is placed on the influence of solvent selection on reaction outcomes, particularly in the initial Friedel-Crafts acylation step.
Introduction
The synthesis of this compound is a multi-step process, commencing with the Friedel-Crafts acylation of 2-methoxynaphthalene. The regioselectivity of this initial step is paramount for the overall efficiency of the synthesis, and it is significantly influenced by the choice of solvent. Subsequent transformations, including oxidation and esterification, lead to the final product. This document outlines detailed protocols and summarizes the impact of different solvents on key reaction steps.
Key Synthesis Steps & Solvent Effects
The primary route to this compound involves two critical stages where solvent choice plays a significant role:
-
Friedel-Crafts Acylation of 2-Methoxynaphthalene: This step introduces the acetyl group to the naphthalene ring. The desired product is 2-acetyl-6-methoxynaphthalene, the precursor to the final product. The choice of solvent is crucial in directing the acylation to the desired 6-position.
-
Esterification of 2-(6-methoxy-2-naphthyl)acetic acid: The final step involves the conversion of the carboxylic acid intermediate to its methyl ester. While often performed in an excess of the alcohol reactant which also serves as the solvent, the principles of Fischer esterification allow for the use of co-solvents.
Data Presentation: Solvent Effects on Friedel-Crafts Acylation
The selection of a solvent in the Friedel-Crafts acylation of 2-methoxynaphthalene dramatically influences the isomeric product distribution. Polar solvents, such as nitrobenzene, tend to favor the formation of the thermodynamically more stable 2-acetyl-6-methoxynaphthalene, which is the desired precursor. In contrast, non-polar solvents like carbon disulfide favor the kinetically controlled product, 1-acetyl-2-methoxynaphthalene.[1][2]
| Solvent | Catalyst | Acylating Agent | Temperature (°C) | Major Product | Yield (%) | Reference |
| Nitrobenzene | AlCl₃ | Acetyl Chloride | 10.5 - 13 | 2-acetyl-6-methoxynaphthalene | 45 - 48 | [2] |
| Carbon Disulfide | AlCl₃ | Acetyl Chloride | Not Specified | 1-acetyl-2-methoxynaphthalene | Not Specified | [2] |
| Dichloromethane | Zr⁴⁺-zeolite beta | Acetic Anhydride | 140 | Increased conversion to 2-acetyl-6-methoxynaphthalene | Not Specified | [3] |
| Toluene | Zr⁴⁺-zeolite beta | Acetic Anhydride | 70-140 | No significant conversion | Not Specified | [3] |
| Solvent-free | [BPy]BF₄ (Ionic Liquid) | Not Specified | Not Specified | Higher conversion than in chlorobenzene | Not Specified | [4] |
| Chlorobenzene | [BPy]BF₄ (Ionic Liquid) | Not Specified | Not Specified | Lower conversion than in ionic liquid | Not Specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-acetyl-6-methoxynaphthalene (via Friedel-Crafts Acylation in Nitrobenzene)
This protocol is adapted from established procedures to favor the formation of the desired 6-acetyl isomer.[1][2]
Materials:
-
2-methoxynaphthalene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Dry nitrobenzene
-
Chloroform
-
Methanol
-
Concentrated hydrochloric acid
-
Crushed ice
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 ml).
-
To the stirred solution, add finely ground 2-methoxynaphthalene (0.25 mol).
-
Cool the mixture to approximately 5°C using an ice bath.
-
Add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 2 hours.
-
Allow the reaction mixture to stand at room temperature for at least 12 hours.
-
Cool the mixture in an ice bath and then pour it with stirring into a beaker containing 200 g of crushed ice and 100 ml of concentrated hydrochloric acid.
-
Transfer the resulting two-phase mixture to a separatory funnel with 50 ml of chloroform.
-
Separate the chloroform-nitrobenzene layer and wash it with three 100 ml portions of water.
-
Transfer the organic layer to a flask and remove the nitrobenzene by steam distillation.
-
Dissolve the solid residue in chloroform and dry the solution over anhydrous magnesium sulfate.
-
Remove the chloroform using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation, collecting the fraction at approximately 150-165°C (0.02 mm Hg).[2]
-
Recrystallize the distilled product from methanol to yield pure 2-acetyl-6-methoxynaphthalene.[2]
Protocol 2: Synthesis of Methyl 2-(6-methoxynaphthalene-2-yl)acetate (via Fischer Esterification)
This protocol describes the esterification of the carboxylic acid precursor. The corresponding carboxylic acid can be synthesized from 2-acetyl-6-methoxynaphthalene through methods such as the Willgerodt-Kindler reaction followed by hydrolysis.
Materials:
-
2-(6-methoxy-2-naphthyl)acetic acid
-
Methanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-(6-methoxy-2-naphthyl)acetic acid (1 equivalent) in an excess of absolute methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml per 25 ml of methanol).
-
Reflux the reaction mixture at 65-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic phase with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of solvent polarity on product selectivity.
References
Application Notes and Protocols for Methyl 6-methoxynaphthalene-2-acetate in Förster Resonance Energy Transfer (FRET) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used to study molecular interactions, conformational changes, and enzymatic activities. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "molecular ruler."
While many FRET assays utilize commercially available fluorophores, there is a continuous search for novel probes with unique photophysical properties. Methyl 6-methoxynaphthalene-2-acetate, a naphthalene derivative, presents a potential, yet underexplored, scaffold for the development of new FRET donors. Naphthalene-based compounds are known for their intrinsic fluorescence, making them attractive candidates for modification into bespoke FRET probes.
This document provides a comprehensive guide to the prospective application of this compound as a FRET donor. It outlines the necessary steps for its chemical modification, characterization, and implementation in a FRET assay, including detailed protocols and data interpretation guidelines. As this is a novel application, the provided data for the donor are based on estimations from closely related compounds and should be experimentally verified.
Section 1: Photophysical Properties and FRET Pair Selection
The successful design of a FRET assay begins with the characterization of the donor and the selection of an appropriate acceptor.
Estimated Photophysical Properties of the Naphthalene Donor
Proposed FRET Acceptor: Fluorescein Isothiocyanate (FITC)
Based on the estimated emission spectrum of the methoxynaphthalene donor, a suitable acceptor would need an absorption spectrum that significantly overlaps with this emission. Fluorescein is a common and effective FRET acceptor for UV-excitable donors like naphthalene derivatives.
Quantitative Data Summary
The following table summarizes the estimated and known photophysical properties of the proposed FRET pair.
| Parameter | Proposed Donor (6-methoxynaphthalene-2-acetic acid) | Proposed Acceptor (FITC) |
| Excitation Maximum (λ_ex) | ~320 nm (estimated) | ~495 nm |
| Emission Maximum (λ_em) | ~355 nm (estimated) | ~520 nm |
| Molar Extinction Coefficient (ε) | To be determined | ~75,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ_D) | ~0.25 (estimated) | ~0.92 |
| Fluorescence Lifetime (τ) | To be determined | ~4.1 ns |
| Förster Radius (R₀) | ~3.5 nm (calculated, see below) | - |
Note on Förster Radius (R₀) Calculation:
The Förster radius is the distance at which FRET efficiency is 50%. It can be calculated using the following equation:
R₀⁶ = 8.79 x 10⁻⁵ * J(λ) * n⁻⁴ * κ² * Φ_D
Where:
-
J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.
-
n is the refractive index of the medium (typically ~1.4 for aqueous solutions).
-
κ² is the dipole orientation factor (assumed to be 2/3 for randomly oriented molecules in solution).
-
Φ_D is the fluorescence quantum yield of the donor.
Section 2: Experimental Protocols
Protocol 1: Preparation of Amine-Reactive Naphthalene Probe
To be used in FRET assays, this compound must be chemically modified to allow for covalent attachment to biomolecules. A common strategy is to convert the methyl ester into a carboxylic acid, which can then be activated to react with primary amines (e.g., lysine residues on a protein).
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Saponification (Ester to Carboxylic Acid):
-
Dissolve this compound in a 3:1 mixture of THF and water.
-
Add an excess of LiOH (e.g., 2 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product, 6-methoxynaphthalene-2-acetic acid, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the carboxylic acid product.
-
-
NHS Ester Activation:
-
Dissolve the dried 6-methoxynaphthalene-2-acetic acid in anhydrous DMF.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-18 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate.
-
The resulting solution contains the activated 6-methoxynaphthalene-2-acetic acid NHS ester and can be used directly for labeling or purified further.
-
Protocol 2: Labeling of Target Protein with the Naphthalene Probe
This protocol describes a general method for labeling a protein with the prepared NHS ester.
Materials:
-
Target protein with accessible primary amines.
-
Amine-reactive naphthalene probe solution (from Protocol 1).
-
Labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.3).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation: Dissolve the target protein in the labeling buffer to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the amine-reactive naphthalene probe (dissolved in DMF or DMSO) to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the protein, which will elute first.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the naphthalene probe (at ~320 nm).
-
The DOL is calculated as: DOL = (A_dye / ε_dye) / ( (A₂₈₀ - A_dye * CF) / ε_protein ), where CF is the correction factor for the dye's absorbance at 280 nm.
-
Protocol 3: FRET Assay for Protein-Protein Interaction
This protocol outlines a steady-state FRET assay to monitor the interaction between two proteins, one labeled with the naphthalene donor (Protein D) and the other with a FITC acceptor (Protein A).
Materials:
-
Naphthalene-labeled Protein D.
-
FITC-labeled Protein A.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Spectrofluorometer with excitation and emission monochromators.
Procedure:
-
Prepare Samples:
-
Donor-only control: A solution of Protein D at the final assay concentration.
-
Acceptor-only control: A solution of Protein A at the final assay concentration.
-
FRET sample: A mixture of Protein D and Protein A at the desired concentrations.
-
-
Instrument Setup:
-
Set the excitation wavelength to 320 nm (for the naphthalene donor).
-
Set the emission scan range from 340 nm to 600 nm.
-
-
Measurements:
-
Record the emission spectrum of the donor-only sample. This will show a peak around 355 nm.
-
Record the emission spectrum of the acceptor-only sample (exciting at 320 nm). This measures the direct excitation of the acceptor, which should be minimal but needs to be accounted for.
-
Record the emission spectrum of the FRET sample . In the presence of FRET, you will observe two phenomena:
-
A decrease (quenching) of the donor emission at 355 nm.
-
An increase in sensitized emission from the acceptor at 520 nm.
-
-
-
Data Analysis:
-
Correct the FRET sample spectrum for background and acceptor direct excitation.
-
Calculate the FRET efficiency (E) using the donor quenching method: E = 1 - (F_DA / F_D) Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Section 3: Visualizing a Hypothetical Signaling Pathway Study
FRET is often used to study signaling pathways by monitoring the interaction of key proteins. Below is a hypothetical pathway where the interaction between Kinase X and its Substrate Y is monitored using the proposed naphthalene-FITC FRET pair.
Disclaimer: The application of this compound in FRET assays is presented here as a proof-of-concept. All photophysical parameters and protocols should be experimentally validated. The provided information is intended for research purposes only.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-methoxynaphthalene-2-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 6-methoxynaphthalene-2-acetate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by reaction stage.
Stage 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene
Issue 1: Low Yield of 2-Acetyl-6-methoxynaphthalene
-
Potential Cause: Incorrect reaction temperature favoring the formation of the kinetic product, 1-acetyl-2-methoxynaphthalene.
-
Solution: Strictly control the reaction temperature. Lower temperatures favor the formation of the 1-acetyl isomer, while higher temperatures promote the formation of the desired 6-acetyl isomer. However, excessively high temperatures can lead to the formation of tarry byproducts. An "aging" period at around 40°C for 10-30 hours after the initial reaction can improve the yield of the 6-acetyl isomer.[1]
-
-
Potential Cause: Suboptimal solvent choice.
-
Solution: Use nitrobenzene as the solvent. Nitrobenzene is known to favor acylation at the 6-position, leading to the thermodynamically more stable product.[1] Solvents like carbon disulfide tend to favor the formation of the 1-acetyl isomer.
-
-
Potential Cause: Inappropriate molar ratio of reactants and catalyst.
-
Solution: Use a molar ratio of aluminum chloride to 2-methoxynaphthalene between 1.1 and 1.2 for optimal results.[2]
-
Issue 2: High Proportion of 1-Acetyl-2-methoxynaphthalene Isomer
-
Potential Cause: Reaction temperature is too low.
-
Solution: Ensure the reaction temperature is maintained at a level that favors the thermodynamic product. Higher temperatures facilitate the rearrangement of the initially formed 1-acetyl isomer to the more stable 6-acetyl isomer.[3]
-
-
Potential Cause: Use of a non-polar solvent.
-
Solution: Employ a polar solvent like nitrobenzene to direct the acylation to the 6-position.[1]
-
Issue 3: Formation of Tarry Byproducts
-
Potential Cause: Reaction temperature is too high.
-
Solution: Carefully control the temperature throughout the reaction. While higher temperatures are needed for the desired isomer, excessive heat can lead to polymerization and tar formation.
-
Issue 4: Presence of Di-acetylated Side Products
-
Potential Cause: Excess of the acylating agent (acetyl chloride or acetic anhydride).
-
Solution: Use the correct stoichiometry of the acylating agent.
-
Stage 2: Willgerodt-Kindler Reaction of 2-Acetyl-6-methoxynaphthalene
Issue 1: Low Yield of 6-Methoxy-2-naphthaleneacetic Acid (after hydrolysis)
-
Potential Cause: Incomplete reaction.
-
Solution: Ensure the reaction is heated at reflux for a sufficient amount of time, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Potential Cause: Suboptimal ratio of reagents.
-
Solution: Use an appropriate molar ratio of the ketone, sulfur, and morpholine. A common starting point is a 1:2:3 molar ratio of ketone to sulfur to morpholine.
-
-
Potential Cause: Inefficient hydrolysis of the intermediate thioamide.
-
Solution: Ensure complete hydrolysis by using a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution) and heating for an adequate period.[1]
-
Issue 2: Difficulty in Isolating the Thioamide Intermediate
-
Potential Cause: The product may be an oil or difficult to crystallize.
-
Solution: After cooling the reaction mixture, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If the product remains an oil, purification may require column chromatography.
-
Stage 3: Esterification of 6-Methoxy-2-naphthaleneacetic Acid
Issue 1: Low Yield of this compound
-
Potential Cause: Incomplete esterification due to the reversible nature of the Fischer esterification.
-
Potential Cause: Insufficient acid catalyst.
-
Solution: Ensure a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used.[5]
-
Issue 2: Presence of Unreacted Carboxylic Acid
-
Potential Cause: Insufficient reaction time or catalyst.
-
Solution: Increase the reaction time and/or the amount of acid catalyst. The reaction can be monitored by TLC to ensure the disappearance of the starting carboxylic acid.
-
-
Work-up Solution: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted carboxylic acid.[6]
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The most common synthetic route involves a three-stage process:
-
Friedel-Crafts Acylation: 2-Methoxynaphthalene is acylated with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-acetyl-6-methoxynaphthalene.[1]
-
Willgerodt-Kindler Reaction: The resulting ketone undergoes a reaction with sulfur and an amine (typically morpholine) to form a thioamide intermediate. This is then hydrolyzed to 6-methoxy-2-naphthaleneacetic acid.
-
Fischer Esterification: The carboxylic acid is then esterified with methanol in the presence of an acid catalyst to yield the final product, this compound.[5]
Q2: How can I monitor the progress of each reaction stage?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all three stages. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the reactant and the appearance of the product. For the Friedel-Crafts acylation, gas chromatography (GC) can also be used.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Friedel-Crafts Acylation: Anhydrous aluminum chloride is corrosive and reacts violently with water. This reaction should be performed under anhydrous conditions in a well-ventilated fume hood.
-
Willgerodt-Kindler Reaction: This reaction often involves heating sulfur and morpholine, which can release unpleasant and potentially toxic fumes. It should be carried out in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care and consult the safety data sheets (SDS) for each reagent.
Q4: How can I purify the final product, this compound?
A4: The final product is a solid at room temperature and can be purified by recrystallization from a suitable solvent, such as methanol.[1]
Data Presentation
Table 1: Effect of Catalyst and Acylating Agent on Friedel-Crafts Acylation of 2-Methoxynaphthalene
| Catalyst | Acylating Agent | Temperature (°C) | 2-MN Conversion (%) | Selectivity to 1-acyl-2-MN (%) | Selectivity to 6-acyl-2-MN (%) |
| H₃PW₁₂O₄₀ | Acetic Anhydride | 150 | ~38 | Not specified | Not specified |
| Zeolite H-beta | Acetyl Chloride | 100-150 | 35-40 | Primary Product | Higher yield via rearrangement |
| Zeolite H-Y | Acetyl Chloride | 100-150 | 35-40 | Primary Product | Higher yield via rearrangement |
| H-mordenite | Acetyl Chloride | 100-150 | 35-40 | Primary Product | Higher yield via rearrangement |
Data compiled from multiple sources.[3][7] Note that selectivity can be highly dependent on reaction time and other conditions.
Experimental Protocols
Stage 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene
-
Materials: 2-Methoxynaphthalene, anhydrous aluminum chloride, acetyl chloride, dry nitrobenzene, crushed ice, concentrated hydrochloric acid, chloroform, methanol.
-
Procedure:
-
In a flask equipped with a stirrer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).
-
Add finely ground 2-methoxynaphthalene (0.250 mol) to the solution.
-
Cool the stirred solution to approximately 5°C in an ice bath.
-
Add acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours. For improved yield of the 6-isomer, an "aging" period at 40°C for 10-30 hours can be employed.[2]
-
Cool the reaction mixture in an ice bath and pour it into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel with 50 mL of chloroform. Separate the organic layer and wash it three times with 100 mL portions of water.
-
Remove the nitrobenzene and chloroform via steam distillation.
-
Dissolve the solid residue in chloroform, dry over anhydrous magnesium sulfate, and remove the solvent.
-
Recrystallize the crude solid from methanol to yield pure 2-acetyl-6-methoxynaphthalene. The expected yield is approximately 45-48%.[1]
-
Stage 2: Willgerodt-Kindler Reaction (Conceptual Protocol)
-
Materials: 2-Acetyl-6-methoxynaphthalene, sulfur, morpholine.
-
Procedure:
-
In a round-bottomed flask, combine 2-acetyl-6-methoxynaphthalene, sulfur, and morpholine.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The thioamide intermediate may precipitate and can be collected by filtration and purified by recrystallization.
-
Stage 3: Hydrolysis and Fischer Esterification (Conceptual Protocol)
-
Hydrolysis:
-
Reflux the thioamide intermediate from Stage 2 in concentrated hydrochloric acid or a sodium hydroxide solution for several hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it.
-
Extract the 6-methoxy-2-naphthaleneacetic acid with a suitable organic solvent.
-
-
Esterification:
-
Dissolve the 6-methoxy-2-naphthaleneacetic acid in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain the crude this compound.
-
Purify the product by recrystallization from methanol.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 6-methoxynaphthalene-2-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-methoxynaphthalene-2-acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect during the synthesis of this compound?
A1: The synthesis of this compound is a multi-step process, and impurities can be introduced at each stage. The primary impurities are categorized by their point of origin in the synthetic sequence:
-
From Friedel-Crafts Acylation:
-
Positional Isomers: The most common impurity is 1-acetyl-2-methoxynaphthalene. Smaller amounts of 1-acetyl-7-methoxynaphthalene may also be formed.[1]
-
Di-acetylated Byproducts: 1,6-diacetyl-2-methoxynaphthalene can be formed, particularly if an excess of the acylating agent is used.[1]
-
De-methylated Products: Cleavage of the methoxy group can lead to phenolic impurities.
-
Unreacted Starting Material: Residual 2-methoxynaphthalene may be present.
-
-
From Willgerodt-Kindler Reaction and Hydrolysis:
-
Unreacted Ketone: Unreacted 2-acetyl-6-methoxynaphthalene can carry through.
-
Intermediate Thioamide: Incomplete hydrolysis of the intermediate thioamide will result in its presence as an impurity.
-
Side-Reaction Products: The Willgerodt-Kindler reaction can sometimes produce cyclic byproducts like thiophenes.[2]
-
-
From Esterification:
-
Unreacted Carboxylic Acid: Residual 6-methoxy-2-naphthaleneacetic acid is a common impurity if the esterification does not go to completion.
-
Byproducts of Esterification: Depending on the method used, byproducts from the reagents (e.g., from diazomethane or other alkylating agents) can be present.
-
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Stage 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene
Q2: My Friedel-Crafts acylation is resulting in a low yield of the desired 2-acetyl-6-methoxynaphthalene and a high proportion of the 1-acetyl isomer. How can I improve the regioselectivity?
A2: The regioselectivity of the Friedel-Crafts acylation of 2-methoxynaphthalene is highly dependent on the reaction conditions. To favor the formation of the desired 6-acetyl isomer, consider the following:
-
Solvent Choice: The use of nitrobenzene as a solvent is known to favor acylation at the 6-position. In contrast, less polar solvents like carbon disulfide tend to yield the 1-acetyl isomer as the major product.[3]
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable 6-acetyl isomer. However, excessively high temperatures can lead to increased formation of tarry byproducts. A temperature range of 10-13°C during the addition of the acylating agent, followed by an "aging" period at a controlled higher temperature (e.g., 40°C), can optimize the yield of the 6-isomer.[3][4]
-
Catalyst and Reagent Stoichiometry: Using a slight excess of the Lewis acid catalyst (e.g., AlCl₃) is crucial, as the ketone product can form a complex with the catalyst, rendering it inactive.[5]
Quantitative Data on Isomer Distribution:
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | 2-MN Conversion (%) | Selectivity to 1-acetyl isomer (%) | Selectivity to 6-acetyl isomer (%) |
| AlCl₃ | Acetyl Chloride | Nitrobenzene | 10-13 | High | Low | High[3][6] |
| AlCl₃ | Acetyl Chloride | Carbon Disulfide | <0 | High | High | Low (3-10%)[3] |
| Zr⁴⁺-zeolite beta | Acetic Anhydride | Dichloromethane | 140 | 29 | 61.5 | 38.5[7] |
| Fe³⁺-zeolite beta | Acetic Anhydride | Not Specified | Not Specified | 97 | 62.6 | 37.4[7] |
Q3: I am observing a significant amount of tar-like substances in my Friedel-Crafts reaction mixture. What is the cause and how can I prevent it?
A3: Tar formation in Friedel-Crafts acylations is often a result of excessive reaction temperatures. While higher temperatures can favor the desired 6-isomer, they also promote polymerization and degradation of the starting materials and products.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the recommended temperature profile throughout the reaction. Use an ice bath during the addition of reagents to control the initial exothermic reaction.[3]
-
Order of Addition: Adding the 2-methoxynaphthalene to the pre-formed complex of the Lewis acid and acylating agent can sometimes minimize side reactions.
-
Purity of Reagents: Ensure all reagents and solvents are anhydrous, as moisture can lead to side reactions and catalyst deactivation, which can contribute to tar formation.[5]
Stage 2: Willgerodt-Kindler Reaction and Hydrolysis
Q4: The conversion of 2-acetyl-6-methoxynaphthalene via the Willgerodt-Kindler reaction is incomplete, and I have a mixture of starting material and the thioamide intermediate after hydrolysis. What can I do?
A4: Incomplete conversion in the Willgerodt-Kindler reaction can be due to several factors:
-
Reaction Time and Temperature: This reaction often requires prolonged heating at reflux to go to completion. Ensure the reaction is heated for a sufficient duration. Microwave-assisted synthesis has been shown to accelerate this reaction.[8]
-
Reagent Stoichiometry: An excess of sulfur and the amine (e.g., morpholine) is typically required for a successful reaction.[9]
-
Hydrolysis Conditions: The hydrolysis of the intermediate thioamide requires stringent conditions, such as refluxing with a strong acid or base. Incomplete hydrolysis will leave the thioamide as an impurity.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Increase the reflux time for the Willgerodt-Kindler reaction and ensure a sufficient excess of sulfur and morpholine are used.
-
Ensure Complete Hydrolysis: After the initial reaction, ensure the hydrolysis step is carried out for a sufficient time with an adequate concentration of acid or base.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product.
Stage 3: Esterification
Q5: My final esterification step has a low yield, and I detect unreacted 6-methoxy-2-naphthaleneacetic acid in my product. How can I improve the yield?
A5: Fischer esterification is a reversible reaction, and low yields are often due to the presence of water, which can hydrolyze the ester back to the carboxylic acid and alcohol.[10]
Troubleshooting Steps:
-
Use an Excess of Alcohol: Using a large excess of methanol will shift the equilibrium towards the formation of the methyl ester.[11]
-
Remove Water:
-
Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.
-
Add a water scavenger, such as 2,2-dimethoxypropane, to the reaction mixture.[12]
-
-
Catalyst: Ensure a suitable acid catalyst (e.g., concentrated sulfuric acid) is used in an appropriate amount.[13]
-
Anhydrous Conditions: Use anhydrous methanol and dry glassware to minimize the initial amount of water in the reaction.
Experimental Protocols
Key Experiment 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene
Materials:
-
2-Methoxynaphthalene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dry Nitrobenzene
-
Chloroform
-
Methanol
-
Concentrated Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 43 g (0.32 mol) of anhydrous AlCl₃ in 200 mL of dry nitrobenzene.
-
Add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene to the stirred solution.
-
Cool the mixture to approximately 5°C using an ice bath.
-
Add 25 g (0.32 mol) of acetyl chloride dropwise over 15-20 minutes, maintaining the internal temperature between 10.5°C and 13°C.[3]
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.[3]
-
Pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with chloroform.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product is then purified by steam distillation to remove the nitrobenzene, followed by vacuum distillation and recrystallization from methanol to yield pure 2-acetyl-6-methoxynaphthalene.[3]
Key Experiment 2: Willgerodt-Kindler Reaction and Hydrolysis
Materials:
-
2-acetyl-6-methoxynaphthalene
-
Sulfur
-
Morpholine
-
Concentrated Hydrochloric Acid or Sodium Hydroxide for hydrolysis
Procedure:
-
Combine 2-acetyl-6-methoxynaphthalene, sulfur, and morpholine in a round-bottom flask.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and isolate the crude thioamide.
-
Hydrolyze the thioamide by refluxing with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).
-
After hydrolysis, neutralize the solution and extract the 6-methoxy-2-naphthaleneacetic acid.
-
Purify the carboxylic acid by recrystallization.
Key Experiment 3: Fischer Esterification of 6-methoxy-2-naphthaleneacetic acid
Materials:
-
6-methoxy-2-naphthaleneacetic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
Diethyl ether
Procedure:
-
Dissolve 6-methoxy-2-naphthaleneacetic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.[14]
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with saturated sodium chloride solution.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.
References
- 1. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta – Oriental Journal of Chemistry [orientjchem.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Willgerodt Rearrangement [unacademy.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Naphthalene Compounds
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak tailing issues encountered during the analysis of naphthalene and related aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for naphthalene analysis?
Peak tailing is a chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical (Gaussian). Tailing is problematic because it can obscure the detection of small impurity peaks, reduce resolution between closely eluting compounds, and lead to inaccurate peak integration and quantification.[1][2] Naphthalene, although non-polar, can exhibit tailing under certain conditions, complicating purity assessments and quantitative analysis.
Q2: What are the most common causes of peak tailing for naphthalene compounds in reversed-phase HPLC?
The primary causes of peak tailing for neutral aromatic compounds like naphthalene are often related to physical issues within the HPLC system or column degradation, rather than chemical interactions like those seen with basic compounds.[3] Key causes include:
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[3][4][5]
-
Extra-Column Effects: Excessive volume from long tubing, poorly made connections, or large detector cells can cause the analyte band to spread, resulting in tailing, especially for early-eluting peaks.[1][3][6]
-
Column Contamination and Degradation: The accumulation of contaminants on the column's inlet frit or a void in the packing bed can distort the flow path and cause peaks to tail.[4][7][8] If all peaks in the chromatogram exhibit tailing, a blocked frit is a likely cause.[2]
-
Inappropriate Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7]
Q3: Can secondary silanol interactions cause peak tailing for naphthalene?
While secondary interactions with acidic silanol groups on the silica stationary phase are a major cause of tailing for basic and polar compounds, they are less likely to be the primary cause for a non-polar hydrocarbon like naphthalene.[9][10][11] However, on older, 'Type A' silica columns with high metal content or significant silanol activity, some minor interaction may contribute to peak asymmetry.[10][12] Using modern, high-purity, end-capped 'Type B' silica columns is recommended to minimize these effects.[8]
Q4: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect naphthalene's peak shape?
The choice of organic solvent can influence peak shape.
-
Acetonitrile (ACN): Generally, ACN is a stronger solvent than methanol in reversed-phase HPLC and often provides sharper, more efficient peaks.[13][14][15] Its lower viscosity also results in lower backpressure.[13][14]
-
Methanol (MeOH): As a protic solvent, methanol can sometimes improve the peak shape of polar compounds by masking residual silanol groups through hydrogen bonding.[1][15] However, for non-polar compounds like naphthalene, ACN typically yields better peak symmetry.[13]
Troubleshooting Guides
Scenario 1: All Peaks in the Chromatogram are Tailing
If every peak, including naphthalene, is showing a similar tailing pattern, the issue is likely systemic and not related to a specific chemical interaction.
Initial Diagnosis:
-
Check for Column Contamination: A partially blocked inlet frit is a common cause of universal peak tailing.[2]
-
Inspect for Voids: A void or channel in the column packing bed can distort the flow path.[7]
-
Review Extra-Column Volume: Ensure that tubing is as short and narrow in diameter as possible, and that all fittings are properly connected to minimize dead volume.[16]
Troubleshooting Steps:
-
Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it to waste with a strong solvent (e.g., 100% isopropanol) to dislodge particulates from the inlet frit.[2]
-
Replace the Guard Column: If a guard column is in use, replace it with a new one. A fouled guard column is a frequent source of problems.[6]
-
Inspect and Remake Fittings: Check all connections between the injector, column, and detector to ensure they are secure and have no gaps.
Scenario 2: Only the Naphthalene Peak is Tailing or Tailing Worsens with Increased Concentration
If tailing is specific to the naphthalene peak or becomes more pronounced as the sample concentration increases, the issue is likely related to the analyte itself or its interaction with the stationary phase under the current conditions.
Initial Diagnosis:
-
Suspect Mass Overload: This is a classic symptom where the peak shape deteriorates as the amount of sample on the column increases.[2][17]
-
Check Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent.[7]
-
Evaluate Column Health: Consider if the column is old or has been exposed to harsh conditions that could degrade the stationary phase.[7]
Troubleshooting Steps:
-
Perform a Dilution Study: Reduce the sample concentration by a factor of 10 and inject it again.[17] If the peak shape improves and becomes more symmetrical, the original problem was mass overload.
-
Change Injection Solvent: If the sample is dissolved in a strong solvent (e.g., 100% ACN), re-dissolve it in the initial mobile phase composition.
-
Try a Different Column: Test the analysis with a new, high-quality C18 or Phenyl-Hexyl column to rule out column degradation.
Data Presentation
Table 1: Effect of Sample Concentration on Naphthalene Peak Asymmetry
This table illustrates the classic effect of mass overload on peak shape. As the concentration increases, the tailing factor (Tf) also increases, indicating worsening asymmetry.
| Naphthalene Concentration (µg/mL) | Injection Volume (µL) | Mass on Column (µg) | Tailing Factor (Tf) | Peak Shape |
| 10 | 5 | 0.05 | 1.1 | Symmetrical |
| 50 | 5 | 0.25 | 1.3 | Minor Tailing |
| 250 | 5 | 1.25 | 1.8 | Significant Tailing |
| 1000 | 5 | 5.00 | > 2.5 | Severe Tailing (Shark-fin) |
Tailing Factor (Tf) is calculated at 5% of the peak height. A value of 1.0 is a perfectly symmetrical peak.
Experimental Protocols
Protocol 1: Column Cleaning and Regeneration
This procedure is used to remove strongly retained contaminants from a reversed-phase column that may be causing peak distortion.
Materials:
-
HPLC-grade water
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
Methodology:
-
Disconnect the column from the detector to avoid flushing contaminants into the flow cell.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column with 20 column volumes of each of the following solvents in sequence: a. HPLC-grade water (to remove buffers and salts) b. Methanol c. Acetonitrile d. Isopropanol (an excellent solvent for removing strongly adsorbed non-polar compounds)
-
After the IPA flush, reverse the solvent sequence to return the column to the mobile phase conditions: a. Acetonitrile b. Methanol
-
Finally, equilibrate the column with the initial mobile phase composition for at least 20 column volumes before reconnecting the detector and running a test sample.
Visualizations
Caption: A logical workflow for troubleshooting naphthalene peak tailing.
Caption: Common causes of HPLC peak tailing for aromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. lctsbible.com [lctsbible.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. welch-us.com [welch-us.com]
- 15. chromtech.com [chromtech.com]
- 16. chromtech.com [chromtech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis and Isomer Separation of 2-Acetyl-6-Methoxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetyl-6-methoxynaphthalene, a key intermediate in the production of pharmaceuticals like Naproxen.[1][2][3] This guide focuses on the common challenges associated with the Friedel-Crafts acylation of 2-methoxynaphthalene and the subsequent separation of the desired 2-acetyl-6-methoxynaphthalene from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers and byproducts I should expect in the synthesis of 2-acetyl-6-methoxynaphthalene?
A1: The primary side product is the positional isomer, 1-acetyl-2-methoxynaphthalene, which is the kinetically favored product of the Friedel-Crafts acylation.[1][2] Other potential side products include:
-
Other positional isomers, such as 1-acetyl-7-methoxynaphthalene and 2-acetyl-3-methoxynaphthalene, typically in smaller amounts.[3][4]
-
Di-acetylated products (e.g., 1,6-diacetyl-2-methoxynaphthalene), especially with an excess of the acylating agent.[4]
-
De-methylated products like 2-acetyl-6-hydroxynaphthalene.[4]
-
Unreacted 2-methoxynaphthalene if the reaction does not go to completion.[4]
-
Tarry byproducts, particularly at elevated temperatures.[4]
Q2: How can I minimize the formation of the undesired 1-acetyl-2-methoxynaphthalene isomer?
A2: To favor the formation of the thermodynamically more stable 2-acetyl-6-methoxynaphthalene, it is crucial to control the reaction conditions.[1][2] Key strategies include:
-
Solvent Choice: Using a polar solvent like nitrobenzene favors the formation of the 6-acetyl isomer.[2][4][5] Non-polar solvents such as carbon disulfide tend to yield the 1-acetyl isomer as the major product.[2][5]
-
Temperature Control: Higher reaction temperatures (around 40°C) and longer reaction times (an "aging" step) promote the isomerization of the initially formed 1-acetyl isomer to the more stable 6-acetyl isomer.[1][4][6] Lower temperatures favor the kinetic 1-acetyl product.[5]
-
Catalyst: While aluminum chloride is a common Lewis acid catalyst, exploring heterogeneous catalysts like zeolites can also influence selectivity.[1][3]
Q3: What is the most effective method for separating 2-acetyl-6-methoxynaphthalene from its isomers?
A3: The most common and effective method for purifying 2-acetyl-6-methoxynaphthalene and separating it from the 1-acetyl isomer is recrystallization from methanol.[2][4] The desired 6-isomer is typically less soluble in cold methanol than the 1-isomer, allowing for its selective crystallization.[5] Distillation under reduced pressure can also be used as an initial purification step to remove volatile impurities and some of the solvent before recrystallization.[4][5] For more challenging separations, column chromatography can be employed.[7]
Q4: Why is my reaction mixture turning into a dark, tarry mess?
A4: The formation of tar-like substances is a common issue in Friedel-Crafts acylation reactions, particularly when conducted at higher temperatures.[4] Strict temperature control throughout the addition of reactants and the aging process is essential to minimize this side reaction.[4]
Troubleshooting Guides
Problem 1: Low Yield of 2-Acetyl-6-Methoxynaphthalene
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction. | Increase the reaction time, particularly the aging step (10-30 hours).[4][6] |
| Suboptimal molar ratio of reactants. | Use a molar ratio of aluminum chloride to 2-methoxynaphthalene between 1.1 and 1.2.[4][6] | |
| Incorrect reaction temperature. | Maintain the aging reaction temperature at approximately 40°C ± 5°C.[4][6] | |
| High proportion of 1-acetyl isomer | Reaction temperature is too low. | Ensure the reaction temperature is maintained in the optimal range for 6-acylation (around 40°C).[4] |
| Inappropriate solvent choice. | Use nitrobenzene as the solvent to favor 6-position acylation.[4][5] | |
| Product loss during workup | Emulsion formation during extraction. | The addition of a small amount of chloroform can help prevent emulsification and facilitate layer separation.[5] |
| Inefficient recrystallization. | Ensure the crude product is fully dissolved in a minimal amount of hot methanol and allowed to cool slowly. Avoid cooling below 0°C, as this may cause the 1-acetyl isomer to co-crystallize.[5] |
Problem 2: Difficulty in Purifying the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Oily product after recrystallization | Presence of multiple isomers and other impurities. | Perform a preliminary purification by vacuum distillation before recrystallization.[4][5] |
| Incomplete removal of solvent. | Ensure the product is thoroughly dried after filtration, possibly under vacuum. | |
| Crystals do not form upon cooling | Solution is too dilute. | Evaporate some of the solvent and attempt recrystallization again. |
| High concentration of impurities inhibiting crystallization. | Consider purification by column chromatography using a silica or alumina stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate).[7] |
Data Presentation
Table 1: Effect of Reaction Conditions on Isomer Selectivity in the Acylation of 2-Methoxynaphthalene
| Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time (h) | 2-MN Conversion (%) | Selectivity to 1-acetyl isomer (%) | Selectivity to 6-acetyl isomer (%) |
| AlCl₃ | Acetyl Chloride | Nitrobenzene | >10 | >12 | High | Low | High |
| AlCl₃ | Acetyl Chloride | Carbon Disulfide | <0 | - | High | High | Low |
| HBEA Zeolite | Acetic Anhydride | Nitrobenzene | ≥170 | - | High | Low | High |
| HBEA Zeolite | Acetic Anhydride | Non-polar (e.g., 1-methylnaphthalene) | 120 | - | - | Low | Low |
Data is compiled from multiple sources to show general trends.[1][2][3][5]
Experimental Protocols
Detailed Methodology for the Synthesis and Separation of 2-Acetyl-6-Methoxynaphthalene via Friedel-Crafts Acylation
Materials:
-
2-Methoxynaphthalene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dry Nitrobenzene
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
-
Methanol
-
Anhydrous Magnesium Sulfate
-
Crushed Ice
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel with a drying tube, dissolve anhydrous AlCl₃ (0.32 mol) in dry nitrobenzene (200 mL).
-
Addition of Substrate: Add finely ground 2-methoxynaphthalene (0.250 mol) to the stirred solution.
-
Acylation: Cool the mixture to approximately 5°C using an ice bath. Add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, ensuring the temperature is maintained between 10.5 and 13°C.[5]
-
Initial Stirring: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours.
-
Aging (Isomerization): Remove the ice bath and allow the mixture to stand at room temperature for at least 12 hours. For improved yield of the 6-isomer, this aging step can be performed at 40°C ± 5°C for 10-30 hours.[6]
-
Quenching: Cool the reaction mixture in an ice bath and slowly pour it with vigorous stirring into a beaker containing crushed ice (200 g) and concentrated HCl (100 mL).[5]
-
Extraction: Transfer the two-phase mixture to a separatory funnel. Add chloroform (50 mL) to aid in separation and prevent emulsion.[5] Separate the organic (chloroform-nitrobenzene) layer and wash it three times with 100 mL portions of water.
-
Solvent Removal: Transfer the organic layer to a distillation flask and remove the chloroform and nitrobenzene via steam distillation.[2][5]
-
Crude Product Isolation: Dissolve the solid residue in chloroform, dry over anhydrous magnesium sulfate, filter, and remove the chloroform using a rotary evaporator.
-
Purification by Recrystallization: Recrystallize the crude solid from methanol. Dissolve the solid in a minimum amount of hot methanol, then cool in an ice bath to induce crystallization. Be careful not to cool below 0°C to avoid co-crystallization of the 1-acetyl isomer.[5]
-
Final Product: Filter the white crystals of 2-acetyl-6-methoxynaphthalene, wash with a small amount of cold methanol, and dry. The expected melting point is 106.5–108°C.[5]
Visualizations
Caption: Kinetic vs. Thermodynamic product formation.
Caption: Troubleshooting low yield of the desired isomer.
Caption: Synthesis and separation workflow.
References
- 1. 2-Acetyl-6-methoxynaphthalene|CAS 3900-45-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
"preventing byproduct formation in naproxen synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of naproxen.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation Leading to Isomeric Impurities
Problem: The primary byproduct concern in many naproxen synthesis routes is the formation of the undesired 1-acetyl-2-methoxynaphthalene isomer during the Friedel-Crafts acylation of 2-methoxynaphthalene. The desired product is 2-acetyl-6-methoxynaphthalene. This issue arises from a competition between kinetically and thermodynamically favored products.
Root Cause Analysis and Solutions:
The regioselectivity of the Friedel-Crafts acylation of 2-methoxynaphthalene is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction favors the formation of the 1-acetyl isomer, which is produced faster due to the higher electron density at the C1 position.[1]
-
Thermodynamic Control: At higher temperatures, the reaction is reversible, allowing for the formation of the more stable 2-acetyl-6-methoxynaphthalene isomer to predominate.[1]
Troubleshooting Steps:
-
Reaction Temperature:
-
Issue: Low reaction temperatures (e.g., below room temperature) are likely favoring the kinetic product (1-acetyl-2-methoxynaphthalene).
-
Solution: Increase the reaction temperature to promote thermodynamic control. For instance, using zeolite catalysts may require temperatures in the range of 120-170°C.[1]
-
-
Solvent Choice:
-
Issue: Non-polar solvents such as carbon disulfide or dichloromethane tend to favor the formation of the kinetically controlled product.
-
Solution: Employ more polar solvents like nitrobenzene to facilitate the formation of the thermodynamically favored 2-acetyl-6-methoxynaphthalene.[2]
-
-
Catalyst Selection:
-
Issue: The type and activity of the catalyst can influence the product ratio.
-
Solution: Zeolite catalysts, such as H-mordenite, H-beta, and H-Y, have been shown to enhance regioselectivity towards the desired 2-acetyl-6-methoxynaphthalene.[3]
-
Data Presentation: Influence of Reaction Conditions on Friedel-Crafts Acylation Regioselectivity
| Condition | Kinetic Control (Favors 1-acetyl isomer) | Thermodynamic Control (Favors 2-acetyl-6-methoxynaphthalene) |
| Temperature | Low (e.g., 0°C to room temperature) | High (e.g., 80°C to 170°C) |
| Solvent | Non-polar (e.g., Carbon Disulfide, Dichloromethane) | Polar (e.g., Nitrobenzene) |
| Catalyst | Strong Lewis acids at low temperatures | Zeolites, or allowing for equilibrium with stronger Lewis acids at higher temperatures |
Experimental Protocol: Regioselective Friedel-Crafts Acylation of 2-Methoxynaphthalene
This protocol is adapted for favoring the thermodynamically stable 2-acetyl-6-methoxynaphthalene.
Materials:
-
2-Methoxynaphthalene
-
Acetic Anhydride
-
Zeolite Catalyst (e.g., H-beta)
-
High-boiling point solvent (e.g., Nitrobenzene)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, charge 2-methoxynaphthalene and the chosen polar solvent.
-
Add the activated zeolite catalyst to the mixture.
-
While stirring, add acetic anhydride dropwise.
-
Heat the reaction mixture to a temperature between 120-170°C and maintain for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the ratio of the two isomers.
-
Upon completion, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can often be washed, dried, and calcined for reuse.[1]
-
The filtrate is then subjected to a standard aqueous workup to remove the solvent and any remaining reagents.
-
The crude product can be purified by crystallization to isolate the 2-acetyl-6-methoxynaphthalene.
Mandatory Visualization: Kinetic vs. Thermodynamic Control in Friedel-Crafts Acylation
Caption: Kinetic vs. Thermodynamic Pathways in Friedel-Crafts Acylation.
Issue 2: Formation of 5-Bromo Byproduct
Problem: In synthesis routes that involve a bromination step, the formation of a 5-bromo derivative can occur as an undesired byproduct.
Troubleshooting Steps:
-
Control of Reaction Conditions: The formation of the 5-bromo byproduct can be minimized by carefully controlling the reaction conditions during the bromination step. This includes temperature, reaction time, and the type of brominating agent used.
-
Ketal Protection: One strategy to reduce the formation of the 5-bromo byproduct is to protect the ketone functionality as a ketal before carrying out the bromination.[4] This alters the electronic properties of the substrate and can lead to improved selectivity.
-
Purification: If the 5-bromo byproduct is formed, it can be removed through subsequent purification steps, such as crystallization or chromatography.[5] In some cases, a debromination step using catalytic hydrogenation (e.g., with activated nickel or palladium on carbon) can be employed before acidification.[4]
Issue 3: Byproducts from Napthylzinc Coupling Reaction
Problem: In older Syntex synthesis methods, the coupling reaction involving a napthylzinc reagent was known to produce undesirable side products, including 2-methoxynaphthalene (from reduction) and a highly insoluble napthyl dimer (from radical coupling).[6]
Troubleshooting Steps:
-
Modern Synthetic Routes: The most effective way to avoid these byproducts is to utilize more modern and efficient synthetic methodologies that bypass the napthylzinc coupling step altogether.
-
Optimization of Coupling Conditions: If this route is being used, optimization of the reaction conditions is crucial. This includes the quality of the zinc, the solvent, temperature, and the exclusion of oxygen and moisture to minimize side reactions.
-
Purification: The byproducts, being non-polar (2-methoxynaphthalene) or of high molecular weight and low solubility (dimer), can often be separated from the desired product through crystallization or chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in naproxen synthesis?
A1: The most frequently encountered byproducts depend on the synthetic route employed. For methods involving Friedel-Crafts acylation of 2-methoxynaphthalene, the primary byproduct is the positional isomer 1-acetyl-2-methoxynaphthalene. Other potential byproducts in different synthetic pathways include 5-bromo-naproxen derivatives, 2-methoxynaphthalene, and napthyl dimers.
Q2: How can I improve the yield of the desired 2-acetyl-6-methoxynaphthalene in the Friedel-Crafts acylation?
A2: To improve the yield of the desired isomer, you should aim for thermodynamic control of the reaction. This can be achieved by:
-
Increasing the reaction temperature.
-
Using a polar solvent like nitrobenzene.
-
Employing a catalyst that promotes regioselectivity, such as certain zeolites.
Q3: What is the role of kinetic vs. thermodynamic control in byproduct formation?
A3: In the context of the Friedel-Crafts acylation for naproxen synthesis, kinetic control refers to conditions (low temperature, non-polar solvent) that favor the fastest-forming product, which is the undesired 1-acetyl isomer. Thermodynamic control refers to conditions (high temperature, polar solvent) that allow the reaction to reach equilibrium, favoring the most stable product, which is the desired 2-acetyl-6-methoxynaphthalene.
Q4: Are there greener alternatives to traditional naproxen synthesis methods that minimize byproduct formation?
A4: Yes, significant research has focused on developing greener synthetic routes for naproxen. These include:
-
Catalytic Hydroformylation-Oxidation: This route avoids harsh reagents and can offer high regioselectivity.[7]
-
Use of Solid Acid Catalysts: Replacing traditional Lewis acids like AlCl₃ with reusable solid acid catalysts such as zeolites reduces waste and can improve selectivity.[3]
-
Flow Chemistry: Continuous flow reactors can allow for better control over reaction parameters, leading to higher yields and reduced byproduct formation.
Q5: What are the best methods for purifying crude naproxen from its byproducts?
A5: The most common and effective method for purifying crude naproxen is crystallization.[5][8] This process can be optimized by the choice of solvent. An alternative purification strategy involves dissolving the crude product in an aqueous base to form the naproxen salt, which can then be washed with an organic solvent to remove non-acidic impurities. The purified naproxen is then precipitated by the addition of acid.[9] For challenging separations, column chromatography can also be employed.
Mandatory Visualization: General Workflow for Naproxen Synthesis and Byproduct Mitigation
Caption: General workflow illustrating byproduct formation and removal in naproxen synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]
- 5. Production process for separating and purifying naproxen with crystallization (2009) | Xu Yongzhi | 4 Citations [scispace.com]
- 6. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN101402560A - Production process for separating and purifying naproxen with crystallization - Google Patents [patents.google.com]
- 9. CN101402559A - Purification method for D, L-naproxen - Google Patents [patents.google.com]
"resolving co-elution issues in HPLC analysis of naphthalene derivatives"
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of naphthalene derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges, particularly co-elution, encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in HPLC and why is it a problem for naphthalene derivative analysis?
A1: Co-elution occurs when two or more compounds elute from the HPLC column at the same or very similar times, resulting in overlapping peaks in the chromatogram.[1] This is problematic because it prevents accurate quantification and identification of the individual naphthalene derivatives.[1] Given the structural similarities among many naphthalene derivatives, they often exhibit similar retention behaviors, making co-elution a common challenge.
Q2: How can I detect if my peaks are co-eluting?
A2: Visual inspection of the chromatogram can often reveal signs of co-elution, such as peak shoulders, tailing, or broader-than-expected peaks.[1] However, for more definitive identification, using a diode array detector (DAD) or a mass spectrometer (MS) is recommended. A DAD can assess peak purity by comparing UV-Vis spectra across the peak; a non-uniform spectrum suggests the presence of multiple components.[1] An MS detector can identify different mass-to-charge ratios within a single chromatographic peak, confirming co-elution.
Q3: What are the primary factors I can adjust to resolve co-elution?
A3: The three primary parameters to adjust to resolve co-elution are the mobile phase composition (organic solvent type and percentage, pH, and buffer concentration), the stationary phase (column chemistry), and the temperature.[2][3] Modifying these can alter the selectivity of the separation, leading to better resolution between closely eluting peaks.
Q4: When should I consider using a gradient elution method instead of an isocratic one?
A4: An isocratic elution (constant mobile phase composition) is simpler but may not be effective for separating complex mixtures of naphthalene derivatives with a wide range of polarities. If you observe that some peaks elute very early (close to the void volume) while others have very long retention times, a gradient elution is recommended. A gradient method, where the mobile phase strength is changed over time, can improve peak shape and resolution for a wider range of analytes in a single run.[4]
Troubleshooting Guide: Resolving Co-elution
This section provides a step-by-step guide to troubleshoot and resolve co-elution issues in a question-and-answer format.
Q5: My naphthalene derivatives are co-eluting. What is the first and simplest parameter I should adjust?
A5: The most straightforward initial step is to modify the mobile phase composition. For reversed-phase HPLC, which is commonly used for naphthalene derivatives, you can try the following:
-
Adjust the organic solvent percentage: A small decrease (e.g., 2-5%) in the organic solvent (like acetonitrile or methanol) content will generally increase the retention times of your compounds, potentially improving separation.[5]
-
Change the organic solvent: The selectivity between acetonitrile and methanol can differ for various compounds. Switching from one to the other can alter the elution order and resolve co-eluting peaks.[6]
Q6: I've adjusted the mobile phase strength, but two of my naphthalene derivatives are still co-eluting. What should I try next?
A6: If adjusting the solvent strength is insufficient, consider the pH of the mobile phase, especially if your naphthalene derivatives have ionizable functional groups (e.g., hydroxyl or carboxyl groups).[7][8] A small change in pH can significantly alter the retention behavior of ionizable compounds, thereby improving resolution. For example, lowering the pH will suppress the ionization of acidic groups, making the compounds more nonpolar and increasing their retention on a C18 column.[8]
Q7: Mobile phase optimization isn't fully resolving the issue. What other instrumental parameters can I modify?
A7: Two other key instrumental parameters to consider are column temperature and flow rate:
-
Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the analyte-stationary phase interactions.[3] Increasing the temperature generally decreases retention times but can also change the selectivity of the separation. Try adjusting the temperature in 5°C increments to observe the effect on your separation.
-
Flow Rate: Lowering the flow rate can sometimes improve separation efficiency, although it will increase the analysis time.[9][10] High flow rates can be particularly detrimental to the separation of some basic compounds.[11]
Q8: I've tried optimizing the mobile phase and instrumental parameters, but the co-elution persists. What is the next logical step?
A8: If the above steps fail, the next and most powerful approach is to change the stationary phase chemistry.[12][13] Standard C18 columns separate primarily based on hydrophobicity.[14] For structurally similar naphthalene derivatives, a different stationary phase that offers alternative separation mechanisms, such as π-π interactions, can be highly effective.[14] Consider columns with phenyl, biphenyl, or pentafluorophenyl (PFP) stationary phases.
Experimental Protocols
Below are detailed methodologies for key experiments aimed at resolving co-elution of naphthalene derivatives.
Protocol 1: Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Procedure:
-
Inject your sample of naphthalene derivatives under the initial conditions and record the chromatogram.
-
If co-elution is observed, decrease the acetonitrile percentage in 5% increments (e.g., to 55:45, then 50:50) and re-inject the sample at each step.
-
If resolution is still insufficient, switch the organic modifier to methanol, starting with a composition of equivalent solvent strength (e.g., Methanol:Water 70:30 v/v) and repeat the process of adjusting the organic percentage.
-
For ionizable derivatives, prepare the aqueous portion of the mobile phase with a buffer (e.g., 20 mM phosphate buffer) and adjust the pH in 0.5 unit increments.
-
Protocol 2: Stationary Phase Selectivity Screening
-
Columns to Test:
-
C18 (hydrophobic interactions)
-
Phenyl-Hexyl (π-π and hydrophobic interactions)
-
Pentafluorophenyl (PFP) (dipole-dipole, π-π, and hydrophobic interactions)
-
-
Procedure:
-
Using a consistent mobile phase (e.g., Acetonitrile:Water 50:50 v/v), flow rate (1.0 mL/min), and temperature (30 °C), inject your sample onto the C18 column and record the chromatogram.
-
Replace the C18 column with the Phenyl-Hexyl column, allow the system to equilibrate, and inject the sample again.
-
Repeat the process with the PFP column.
-
Compare the chromatograms to identify which stationary phase provides the best resolution for your specific naphthalene derivatives.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution of Naphthalene and 1-Naphthol
| Mobile Phase (Acetonitrile:Water, v/v) | Retention Time Naphthalene (min) | Retention Time 1-Naphthol (min) | Resolution (Rs) |
| 60:40 | 4.2 | 4.5 | 1.3 |
| 55:45 | 5.8 | 6.3 | 1.8 |
| 50:50 | 7.5 | 8.2 | 2.1 |
Note: Data is illustrative and will vary based on the specific HPLC system and conditions.
Table 2: Influence of Stationary Phase on the Separation of Dinitronaphthalene Isomers
| Stationary Phase | Main Interaction | Elution Order | Resolution (Rs) |
| C18 | Hydrophobic | Co-elution | < 1.0 |
| Pyrenylethyl (PYE) | π-π, Hydrophobic | 1,8-DNN before 1,5-DNN | > 2.0 |
| Nitrophenylethyl (NPE) | π-π, Dipole-dipole | 1,5-DNN before 1,8-DNN | > 2.0 |
Data adapted from studies on stationary phase selectivity for aromatic compounds.[14]
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues in HPLC.
Caption: Relationship between key HPLC parameters and their effect on resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. helixchrom.com [helixchrom.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. quora.com [quora.com]
- 10. Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bvchroma.com [bvchroma.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. nacalai.com [nacalai.com]
"minimizing degradation of Methyl 6-methoxynaphthalene-2-acetate during storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Methyl 6-methoxynaphthalene-2-acetate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. Storage in a well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases is also crucial. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as yellowing, can be an indicator of degradation. This is often due to oxidation or photodegradation. Exposure to light, air (oxygen), or elevated temperatures can accelerate these processes. It is recommended to assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation.
Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?
A3: Yes, degradation of your starting material can lead to inconsistent experimental outcomes. The presence of impurities or degradation products can interfere with reactions, leading to lower yields, unexpected side products, or altered biological activity. It is good practice to verify the purity of your this compound stock solution before use, especially if it has been stored for an extended period or under suboptimal conditions.
Q4: What are the primary degradation pathways for this compound?
A4: Based on its chemical structure (an ester of a naphthalene derivative), this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (6-methoxynaphthalene-2-acetic acid) and methanol. This can be catalyzed by acidic or basic conditions and the presence of moisture.
-
Oxidation: The naphthalene ring system can be susceptible to oxidation, potentially leading to the formation of various oxidized byproducts.
-
Photodegradation: Naphthalene derivatives are often sensitive to light, particularly UV radiation. Photodegradation can lead to complex mixtures of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced Purity Over Time | Improper storage conditions (exposure to light, moisture, or elevated temperature). | 1. Review current storage conditions and ensure they align with the recommended guidelines (cool, dry, dark, tightly sealed container). 2. Perform a purity check using HPLC. 3. If degraded, consider purifying the material or obtaining a new batch. |
| Appearance of New Peaks in HPLC Chromatogram | Degradation of the compound. | 1. Identify the conditions under which the new peaks appear (e.g., after exposure to acidic/basic media, light, or heat). 2. This information can help identify the nature of the degradation products. 3. Consider performing a forced degradation study to systematically identify potential degradants. |
| Low Yields in Synthetic Reactions | Use of degraded starting material. | 1. Always use a fresh or recently verified batch of this compound for critical experiments. 2. If using an older stock, confirm its purity by techniques such as NMR or HPLC before proceeding with the reaction. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a UV-transparent container) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method. A typical starting method could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution, with UV detection at a wavelength determined by the UV spectrum of the parent compound.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Identify and quantify the major degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
"troubleshooting low signal intensity in MS analysis of Methyl 6-methoxynaphthalene-2-acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Mass Spectrometry (MS) analysis of Methyl 6-methoxynaphthalene-2-acetate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound in LC-MS analysis?
Low signal intensity can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Ionization Source Parameters: Incorrect settings for the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can lead to inefficient ionization of the analyte.
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Ion Suppression: Co-eluting matrix components from the sample can interfere with the ionization of this compound, reducing its signal.[1][2][3][4] This is a major concern in complex matrices.[1][2]
-
Improper Sample Preparation: The presence of non-volatile salts, incompatible solvents, or an inappropriate sample concentration can negatively impact signal intensity.[5][6]
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Poor Chromatographic Resolution: If the analyte co-elutes with highly abundant matrix components, its ionization can be suppressed.[1]
-
Analyte Instability: The compound may be degrading in the sample solvent, mobile phase, or within the ion source.
-
Incorrect Choice of Ionization Technique: While ESI is commonly used, for a less polar molecule like this compound, APCI might provide better ionization efficiency.[7][8]
Q2: Which ionization technique, ESI or APCI, is more suitable for this compound?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, but the choice depends on the specific analytical conditions and sample matrix.
-
ESI: It is a soft ionization technique suitable for a wide range of compounds. For this compound, ESI would likely form protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[8] However, its efficiency can be susceptible to ion suppression from matrix components.[4]
-
APCI: This technique is generally more effective for less polar and more volatile compounds.[7] Given the aromatic ester structure of this compound, APCI could offer robust ionization and may be less prone to matrix effects compared to ESI, potentially leading to a stronger signal in complex samples.[7]
It is recommended to empirically evaluate both ionization sources to determine the optimal choice for your specific application.[7]
Q3: What are the expected ions for this compound in positive ion mode mass spectrometry?
In positive ion mode, you can expect to observe the following ions for this compound (MW: 216.24 g/mol ):
-
[M+H]⁺: The protonated molecule, which would have an m/z of approximately 217.25.
-
[M+Na]⁺: The sodium adduct, with an m/z of approximately 239.23. The presence of sodium can be common in glassware and solvents.
-
[M+NH₄]⁺: The ammonium adduct, with an m/z of approximately 234.28, which may be observed if an ammonium salt is used as a mobile phase additive.
The relative abundance of these ions will depend on the mobile phase composition and the purity of the solvents and reagents used.
Troubleshooting Guides
Guide 1: Optimizing ESI Source Parameters
Low signal intensity is often traced back to suboptimal ion source parameters. Use the following table as a starting point for optimization.
| Parameter | Recommended Range (Positive Mode) | Troubleshooting Tips |
| Capillary Voltage | 3.0 - 5.0 kV | Too low can result in poor ionization efficiency. Too high may cause ion fragmentation and signal loss.[9] |
| Nebulizer Gas Pressure | 20 - 60 psi | Low pressure can lead to larger droplets and inefficient ionization. High pressure may improve desolvation but can also cause ion suppression.[9] |
| Desolvation Temperature | 250 - 450 °C | Higher temperatures aid in solvent evaporation and can improve ionization efficiency. However, excessively high temperatures may cause thermal degradation of the analyte.[9] |
| Cone Voltage | 10 - 60 V | This voltage can be optimized to reduce ion clustering and improve the signal of the pseudomolecular ion.[10] |
Guide 2: Addressing Ion Suppression
Ion suppression is a common issue that reduces analytical sensitivity and accuracy.[1] The following workflow can help identify and mitigate this problem.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol provides a general guideline for preparing this compound for LC-MS analysis.
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve in a suitable organic solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.[5]
-
-
Working Solution Preparation:
-
Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the range of 1-10 µg/mL.[5] The optimal concentration should be determined empirically.
-
If working with complex matrices (e.g., plasma, tissue extracts), perform a sample clean-up step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components.[2][11]
-
-
Final Sample Preparation:
Important Considerations:
-
Avoid using non-volatile buffers or salts (e.g., phosphate buffers) as they are not compatible with ESI.[5]
-
If acidification is needed, use a volatile acid like formic acid instead of trifluoroacetic acid (TFA), which can cause ion suppression.[5]
-
For MS-compatible applications, replace phosphoric acid with formic acid in the mobile phase.[12]
Protocol 2: Suggested LC-MS Method
This method is a starting point and should be optimized for your specific instrument and application.
Liquid Chromatography Parameters:
| Parameter | Suggested Value |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 10-90% B over 10 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters (Positive ESI):
| Parameter | Suggested Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 4.0 kV |
| Nebulizer Pressure | 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Scan Range | m/z 100 - 500 |
Logical Relationships and Workflows
The following diagram illustrates the logical flow of troubleshooting low signal intensity for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. youtube.com [youtube.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Reducing Solvent Consumption in the Purification of Methyl 6-methoxynaphthalene-2-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals focused on reducing solvent consumption during the purification of Methyl 6-methoxynaphthalene-2-acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered when implementing solvent reduction strategies in the purification of this compound.
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Purified Product | - The compound is significantly soluble in the cold solvent. - Too much solvent was used for dissolution. - Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly chilled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtration. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, causing it to melt in the hot solution. | - Switch to a solvent with a lower boiling point. - Add a small amount of a "co-solvent" in which the compound is less soluble to lower the overall boiling point of the mixture. - Vigorously stir the solution as it cools to encourage crystal nucleation. |
| Crystals are Colored or Appear Impure | - The chosen solvent did not effectively discriminate between the product and impurities. - The cooling process was too rapid, trapping impurities within the crystal lattice. | - Treat the hot solution with a small amount of activated charcoal to adsorb colored impurities before filtration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a second recrystallization step with a different solvent system. |
Chromatography (HPLC & SFC) Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC/SFC | - HPLC: Secondary interactions with the stationary phase; inappropriate mobile phase pH. - SFC: Incompatible mobile phase modifier; column overload. | - HPLC: Use a deactivated (end-capped) column; adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - SFC: Screen different co-solvents (e.g., methanol, ethanol, isopropanol); reduce the sample concentration or injection volume.[1] |
| Co-elution with Impurities | The chromatographic conditions do not provide sufficient resolution. | - HPLC: Change the organic modifier (e.g., from acetonitrile to methanol) or the stationary phase chemistry (e.g., C18 to phenyl-hexyl). - SFC: Alter the co-solvent percentage or introduce an additive (e.g., ammonium acetate) to the modifier to change selectivity. |
| Low or No Recovery from the Column | The compound is irreversibly adsorbed onto the stationary phase or is unstable under the separation conditions. | - Test the stability of the compound on the stationary phase (e.g., by spotting on a TLC plate and letting it sit). - For highly polar compounds that may stick to silica, consider alternative stationary phases like alumina or a less acidic deactivated silica.[2] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary methods for reducing solvent consumption in the purification of this compound?
A1: The main strategies include optimizing recrystallization techniques to use less solvent and employing alternative chromatography methods like Supercritical Fluid Chromatography (SFC) which replaces a significant portion of organic solvent with supercritical CO2.[3][4]
Q2: How can I quantify the "greenness" of my purification method?
A2: Green chemistry metrics such as E-Factor (Environmental Factor) and Process Mass Intensity (PMI) can be used. A lower E-Factor or PMI indicates a more environmentally friendly process with less waste generated per kilogram of product.
Recrystallization
Q3: What are some "greener" solvent choices for the recrystallization of this compound?
A3: Ethanol and acetone are considered greener alternatives to more hazardous solvents.[5] For a compound like this compound, which is an aromatic ester, solvent systems like n-hexane/acetone or ethanol could be effective starting points.[6] It is crucial to perform solubility tests to find a solvent or solvent mixture where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.
Q4: How can I minimize the amount of solvent used during recrystallization?
A4: Use the absolute minimum volume of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal yield from a smaller volume of solvent. Employing a mixed-solvent system, where the compound is dissolved in a minimal amount of a "good" solvent and then a "poor" solvent is added to induce precipitation, can also reduce overall solvent usage.
Supercritical Fluid Chromatography (SFC)
Q5: What are the main advantages of SFC over traditional HPLC for purification?
A5: SFC offers several key advantages:
-
Reduced Organic Solvent Consumption: The primary mobile phase is supercritical CO2, significantly cutting down on the use of organic solvents like acetonitrile or methanol.[3][7]
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster run times.[3]
-
Easier Sample Recovery: CO2 evaporates upon depressurization, leaving the purified compound in a smaller volume of the organic co-solvent, which simplifies and speeds up the drying process.[7]
Q6: What are typical mobile phases used in SFC for purifying a moderately polar compound like this compound?
A6: The mobile phase in SFC typically consists of supercritical CO2 as the main component and a small percentage of an organic co-solvent (modifier) such as methanol, ethanol, or isopropanol to increase the mobile phase polarity and solvating power.[8] For a compound of this nature, a gradient of methanol in CO2 would be a common starting point.
Data Presentation: Solvent Consumption Comparison
The following table provides a generalized comparison of solvent consumption for a typical preparative purification of a 1-gram sample using HPLC versus SFC.
| Parameter | Preparative HPLC | Preparative SFC |
| Primary Mobile Phase | Acetonitrile/Water | Supercritical CO2 |
| Organic Co-solvent | Acetonitrile | Methanol |
| Typical Organic Solvent per Run | 100 - 500 mL | 10 - 50 mL |
| Estimated Total Organic Solvent to Purify 1g | 1 - 5 L | 0.1 - 0.5 L |
| Post-Purification Evaporation Time | High | Low |
Note: These are estimated values and can vary significantly based on the specific method, column size, and number of injections required. The use of SFC can lead to a significant reduction in organic solvent consumption, often by 80-90%, compared to traditional preparative HPLC.[9]
Experimental Protocols
Protocol 1: Solvent-Minimized Recrystallization
This protocol aims to purify this compound using a minimal amount of a relatively green solvent system.
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a few drops of ethanol and observe solubility at room temperature. If insoluble, gently heat. If it dissolves when hot and recrystallizes upon cooling, ethanol is a suitable single solvent. If it is too soluble, consider a mixed solvent system like acetone/n-hexane.
-
Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Heating and Addition of Solvent:
-
Single Solvent (Ethanol): Heat the flask on a hotplate with stirring. Add hot ethanol dropwise until the solid just dissolves. Avoid adding excess solvent.
-
Mixed Solvent (Acetone/n-Hexane): Add the minimum amount of hot acetone to dissolve the solid. Then, add n-hexane dropwise until the solution becomes faintly cloudy. Add a few more drops of hot acetone to redissolve the cloudiness.
-
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Supercritical Fluid Chromatography (SFC) Purification
This protocol provides a general method for the preparative SFC purification of this compound.
-
Column: A suitable achiral stationary phase, such as a 2-ethylpyridine or diol-based column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol
-
Gradient: 5% to 40% B over 8 minutes.
-
Flow Rate: 10 mL/min
-
Back Pressure: 120 bar
-
Column Temperature: 40 °C
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the crude product in methanol at a concentration of 10-20 mg/mL.
-
Injection Volume: 0.5 - 1.0 mL per injection.
-
Fraction Collection: Collect the eluting peak corresponding to this compound.
-
Post-Processing: Evaporate the methanol from the collected fractions to obtain the purified product.
Visualizations
Experimental Workflow for Solvent Reduction
Caption: Decision workflow for purification strategy.
Logical Relationship of Green Chromatography Principles
Caption: Core principles of green purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. waters.com [waters.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms during large-scale synthesis. It offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments, ensuring both safety and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a concern in large-scale synthesis?
A1: A reaction exotherm is the release of heat during a chemical reaction. While manageable on a small laboratory scale, this heat generation can become a significant safety hazard during large-scale synthesis. The reason for this is the decrease in the surface-area-to-volume ratio as the reactor size increases. This reduced ratio limits the efficiency of heat removal, which can lead to a rapid and uncontrolled increase in temperature and pressure, a dangerous situation known as a thermal runaway.[1][2][3]
Q2: What is a thermal runaway and what are its potential consequences?
A2: A thermal runaway is a situation where the heat generated by an exothermic reaction exceeds the rate of heat removal. This creates a positive feedback loop: the increased temperature accelerates the reaction rate, which in turn generates even more heat.[1][3][4] If not controlled, a thermal runaway can lead to a catastrophic failure of the reactor, resulting in explosions, fires, and the release of toxic or flammable materials.[5][6] Historical industrial accidents have highlighted the devastating consequences of uncontrolled thermal runaways.[5]
Q3: How can I assess the thermal hazard of my reaction before scaling up?
A3: A thorough thermal hazard assessment is crucial before any scale-up. Techniques such as Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Adiabatic Calorimetry are used to determine key safety parameters.[7] These parameters include the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the onset temperature for any decomposition reactions. This data is vital for designing an adequate cooling system and establishing safe operating limits.
Q4: What is a safe temperature margin between the process temperature and the onset of a decomposition reaction?
A4: A significant safety margin should always be maintained between the maximum operating temperature of your reaction and the onset temperature of any undesired exothermic decomposition. While the specific margin depends on the reaction's risk profile, a common recommendation is a margin of at least 50-100°C. For highly energetic reactions or processes with significant uncertainties, a larger margin is advisable.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Increase During Reactant Addition
Symptom: The reactor temperature is rising rapidly and uncontrollably during the addition of a reactant, exceeding the setpoint.
Possible Causes:
-
Reagent Addition Rate is Too High: The rate of heat generation is surpassing the cooling capacity of the reactor.
-
Inadequate Cooling: The cooling system is not performing optimally. This could be due to insufficient coolant flow, a coolant temperature that is too high, or fouling on the heat transfer surfaces.[8]
-
Poor Mixing: Inefficient agitation can lead to the formation of localized "hot spots" where the reaction is proceeding at a much faster rate.[7]
-
Incorrect Reagent Concentration: Using a more concentrated reagent than specified can lead to a faster and more exothermic reaction.
Immediate Actions & Solutions:
-
Stop Reagent Addition: Immediately halt the feed of the reactant.
-
Maximize Cooling: Increase the cooling to its maximum capacity by lowering the coolant temperature and increasing the flow rate.
-
Ensure Proper Agitation: Verify that the agitator is functioning correctly and at the appropriate speed to ensure good mixing.
-
Consider an Emergency Quench: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quench procedure. This involves rapidly adding a cold, inert solvent or a reaction inhibitor to stop the reaction and absorb the excess heat.[7]
Issue 2: Slower-Than-Expected Initial Temperature Rise Followed by a Sudden, Rapid Exotherm
Symptom: During the initial phase of reactant addition, the temperature rises more slowly than predicted, but then suddenly and rapidly increases.
Possible Causes:
-
Reactant Accumulation: If the initial reaction temperature is too low, the added reactant may not react immediately and instead accumulate in the reactor. Once the temperature reaches a point where the reaction initiates, the accumulated reactant can react very quickly, leading to a sudden and large exotherm.[2]
-
Induction Period: Some reactions have an induction period, a delay before the reaction starts. Adding reactant during this period can lead to accumulation.
-
Catalyst Activation Issues: If a catalyst is not yet active at the initial addition temperature, the reactants will accumulate.
Preventative & Corrective Actions:
-
Ensure Reaction Initiation: Before starting the continuous addition of a reactant, confirm that the reaction has initiated by observing a slight, controlled temperature increase after adding a small initial portion of the reactant.
-
Maintain Appropriate Temperature: Ensure the initial reactor temperature is high enough to sustain the reaction rate and prevent accumulation.
-
Controlled Addition Rate: Use a semi-batch process with a carefully controlled addition rate to ensure that the reactant is consumed as it is added.[9]
Issue 3: Poor Heat Transfer and Difficulty Maintaining Target Temperature
Symptom: The cooling system is running at full capacity, but it is difficult to maintain the desired reaction temperature, or the temperature continues to creep upwards.
Possible Causes:
-
Fouling of Heat Transfer Surfaces: Over time, a layer of material can build up on the interior or exterior surfaces of the reactor jacket, insulating it and reducing heat transfer efficiency.
-
Inadequate Agitation: Poor mixing leads to a stagnant film near the reactor wall, which acts as a barrier to heat transfer.
-
Changes in Viscosity: As the reaction progresses, the viscosity of the reaction mixture may increase, which can significantly decrease the heat transfer coefficient.
-
Incorrect Coolant or Flow Rate: The coolant used may not have the required heat capacity, or the flow rate may be too low to remove the heat effectively.
Troubleshooting Steps:
-
Inspect and Clean the Reactor: Regularly inspect and clean the reactor jacket and internal surfaces to remove any fouling.
-
Optimize Agitation: Ensure the agitator design and speed are appropriate for the reaction mixture's viscosity and the reactor geometry to maximize turbulence at the heat transfer surface.
-
Evaluate Coolant System: Verify that the correct coolant is being used and that the flow rate meets the process requirements. Check for any obstructions in the cooling lines.
Data Presentation
Table 1: Typical Overall Heat Transfer Coefficients (U) for Jacketed Reactors
| Reactor Scale | Reactor Type | Typical U-value (W/m²K) | Notes |
| Lab Scale (1-10 L) | Glass Reactor | 100 - 300 | Lower values are typical for unjacketed or poorly insulated systems. |
| Glass-Lined Steel | 200 - 400 | Glass lining adds a layer of thermal resistance.[10] | |
| Pilot Scale (50-500 L) | Glass-Lined Steel | 300 - 600 | Agitation and jacket design play a significant role. |
| Stainless Steel | 400 - 1200 | Higher thermal conductivity of stainless steel allows for better heat transfer. | |
| Production Scale (>1000 L) | Glass-Lined Steel | 300 - 500 | The decrease in surface-area-to-volume ratio becomes a major limiting factor.[10] |
| Stainless Steel | 500 - 1500 | Highly dependent on fluid properties, agitation, and jacket design (e.g., conventional vs. half-pipe coil). |
Table 2: Heat of Reaction for Common Industrial Exothermic Reactions
| Reaction Type | Example | Typical Heat of Reaction (kJ/mol) |
| Neutralization | HCl + NaOH → NaCl + H₂O | -57.3 |
| Hydrogenation | Hydrogenation of nitro compounds | -300 to -600[11] |
| Nitration | Toluene → Nitrotoluene | -120 to -160 |
| Polymerization | Ethylene → Polyethylene | -90 to -100 |
| Grignard Reaction | Formation of Grignard reagent | Highly variable, often very exothermic |
| Combustion | Methane + Oxygen | -890[12] |
| Esterification | Acetic Acid + Ethanol | -50 to -70[11] |
Experimental Protocols
Protocol 1: Heat Flow Reaction Calorimetry
Objective: To determine the heat of reaction, heat release rate, and specific heat of a chemical reaction.
Methodology:
-
System Calibration:
-
Charge the reactor with a known mass of the reaction solvent.
-
Stir at the intended process agitation speed.
-
Apply a known amount of heat using a calibration heater and measure the temperature change.
-
This allows for the determination of the overall heat transfer coefficient (U) and the heat capacity of the system.
-
-
Isothermal Reaction Procedure:
-
Bring the reactor contents to the desired reaction temperature.
-
Start the controlled addition of the limiting reagent at a known rate.
-
The reaction calorimeter's control system will adjust the jacket temperature to maintain a constant temperature of the reaction mass (isothermal conditions).
-
The heat flow from the reactor to the jacket is continuously measured.
-
-
Data Analysis:
-
The total heat evolved during the reaction is calculated by integrating the heat flow over time.
-
The heat of reaction is then determined by dividing the total heat evolved by the number of moles of the limiting reactant.
-
The heat release rate profile provides information about the reaction kinetics.
-
Protocol 2: Semi-Batch Addition for Exotherm Control
Objective: To control the temperature of a highly exothermic reaction by controlling the addition rate of a limiting reactant.
Methodology:
-
Initial Charge: Charge the reactor with the initial reactants and solvent, excluding the limiting reactant that drives the exotherm.
-
Temperature Stabilization: Bring the reactor contents to the desired reaction temperature where the reaction will proceed at a controlled rate.
-
Controlled Addition: Begin the slow, controlled addition of the limiting reactant at a pre-determined rate. The addition rate should be set such that the rate of heat generation does not exceed the cooling capacity of the reactor.[9]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reactor. The addition rate can be adjusted in real-time to maintain the desired temperature.
-
Completion and Hold: Once the addition is complete, the reaction mixture is typically held at the reaction temperature for a specific period to ensure complete conversion.
Protocol 3: Emergency Quenching Procedure
Objective: To rapidly stop a runaway reaction and prevent catastrophic failure of the reactor.
Methodology:
-
Initiation: The quench procedure is initiated when pre-defined critical safety limits for temperature and/or pressure are exceeded, and standard control measures have failed.
-
Quenching Agent Addition: A pre-determined quenching agent is rapidly introduced into the reactor. The choice of quenching agent is critical and must be:
-
Reactive: It should quickly stop the exothermic reaction, either by consuming a reactant or inhibiting a catalyst.
-
Thermally compatible: It should be cold to absorb heat but not so cold as to cause thermal shock to the reactor.
-
Chemically compatible: It should not undergo any hazardous side reactions with the reaction mixture.
-
-
Injection Method: The quenching agent is typically injected through a dedicated, high-flow-rate port. The system is designed to deliver the required volume of quenching agent in a very short amount of time.
-
Agitation: Agitation is typically kept on during the quench to ensure rapid mixing of the quenching agent.
-
Venting: The reactor's emergency relief system must be capable of handling any gases generated during the quenching process.
Mandatory Visualization
Caption: Troubleshooting workflow for an uncontrolled temperature rise.
Caption: The relationship between heat generation and heat removal.
Caption: Experimental workflow for heat flow reaction calorimetry.
References
- 1. icheme.org [icheme.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. peac.aristatek.com [peac.aristatek.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amarequip.com [amarequip.com]
- 8. aidic.it [aidic.it]
- 9. icheme.org [icheme.org]
- 10. Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors [gmmpfaudler.com]
- 11. mt.com [mt.com]
- 12. Haber process - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating HPLC for Methyl 6-methoxynaphthalene-2-acetate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of Methyl 6-methoxynaphthalene-2-acetate, a key intermediate in the synthesis of Naproxen. The performance of the HPLC method is benchmarked against alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Method Validation
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical methods, ensuring they are reliable, reproducible, and accurate.[2][3] A typical HPLC method for the quantification of this compound would be validated for several key performance parameters.
A reverse-phase HPLC method is suitable for the analysis of this compound.[4] The mobile phase often consists of a mixture of acetonitrile and water with an acid modifier like phosphoric acid to ensure good peak shape and resolution.[4]
Table 1: HPLC Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for a minimum of five concentration levels.[6] |
| Range | For an assay, typically 80-120% of the test concentration.[2] |
| Accuracy | The recovery should be within 98.0% to 102.0%. |
| Precision (RSD) | Repeatability (intra-day): ≤ 2%. Intermediate precision (inter-day): ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Experimental Protocol: HPLC Method Validation
Specificity
To demonstrate specificity, a solution of this compound is spiked with potential impurities and degradation products. The chromatograms are analyzed to ensure that the peak for this compound is well-resolved from other peaks. Stress testing (e.g., acid, base, oxidation, heat, and light exposure) can be performed to generate potential degradation products.[5]
Linearity
A series of at least five standard solutions of this compound are prepared at different concentrations. Each solution is injected in triplicate, and a calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) is then calculated.[6]
Accuracy
The accuracy of the method is determined by the recovery of a known amount of analyte spiked into a sample matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with each level analyzed in triplicate. The percentage recovery is calculated.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the same standard solution are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on different days, with different analysts, and/or on different instruments. The RSD is calculated to assess the method's ruggedness.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio. A series of dilute solutions of the analyte are injected, and the concentrations that produce a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ are determined.
Robustness
The robustness of the method is evaluated by making small, deliberate changes to the method parameters, such as the pH of the mobile phase, the flow rate, and the column temperature. The effect of these changes on the chromatographic results is observed.
Comparison with Alternative Analytical Methods
While HPLC is a widely used and robust technique, other methods can also be employed for the quantification of naproxen and its derivatives. The following table compares the typical performance of HPLC with High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE), primarily based on data available for the closely related compound, naproxen.
Table 2: Comparison of Analytical Methods for Naproxen and its Derivatives
| Parameter | HPLC | HPTLC | UV-Visible Spectrophotometry | Capillary Electrophoresis (CE) |
| Specificity | High | Moderate to High | Low to Moderate | High |
| Linearity Range (µg/mL) | 0.2 - 1200 (Naproxen)[7] | 0.2 - 10.56 (Naproxen Sodium)[8] | 0.5 - 3 (Naproxen)[9] | 0.01 - 2 (Naproxen)[10] |
| Accuracy (% Recovery) | 98 - 102% | 99.63 - 99.95% (Naproxen Sodium)[8] | Typically 98 - 102% | 96.0 - 103.4% (Naproxen)[10] |
| Precision (% RSD) | ≤ 2% | < 2% | < 3%[11] | ≤ 5.5%[10] |
| LOD (µg/mL) | ~0.025 (Naproxen)[12] | 0.008 (Naproxen Sodium)[8] | 0.054 (Naproxen Sodium)[13] | 0.0027 (Naproxen)[10] |
| LOQ (µg/mL) | ~0.08 | 0.024 (Naproxen Sodium)[8] | 0.181 (Naproxen Sodium)[13] | 0.0088 (Naproxen)[10] |
| Analysis Time | 5 - 15 min | ~20 min | < 5 min | < 10 min |
| Cost per Sample | Moderate | Low | Very Low | Moderate |
| Advantages | High resolution, automation, wide applicability | High throughput, low cost, simple | Simple, rapid, low cost | High efficiency, small sample volume |
| Disadvantages | Higher cost, more complex instrumentation | Lower resolution than HPLC | Prone to interference | Lower sensitivity with UV detection |
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation.
Conclusion
The validation of an HPLC method for the quantification of this compound is essential for ensuring the quality and consistency of this key pharmaceutical intermediate. While HPLC remains the gold standard due to its high specificity, accuracy, and precision, alternative methods such as HPTLC, UV-Visible Spectrophotometry, and Capillary Electrophoresis offer advantages in terms of cost and analysis time. The choice of analytical method should be based on the specific requirements of the analysis, including the need for high throughput, sensitivity, and the complexity of the sample matrix. This guide provides the necessary data and protocols to make an informed decision and to properly validate the chosen method in accordance with regulatory expectations.
References
- 1. Stereoselective determination of S-naproxen in tablets by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. database.ich.org [database.ich.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ijcap.in [ijcap.in]
- 8. A High-Performance Thin Layer Chromatography (HPTLC) Method for Simultaneous Determination of Diphenhydramine Hydrochloride and Naproxen Sodium in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpps.com [wjpps.com]
- 10. oatext.com [oatext.com]
- 11. scirp.org [scirp.org]
- 12. Measurement of naproxen in human plasma by chip-based immunoaffinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Optimization of Quantitative Analysis of Naproxin Sodium Using UV Spectrophotometery in Different Solvent Mediums | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Catalysts for the Acylation of 2-Methoxynaphthalene
The selective acylation of 2-methoxynaphthalene is a pivotal reaction in synthetic organic chemistry, particularly for the pharmaceutical industry, as it serves as a key step in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1] The primary objective is the regioselective synthesis of 2-acetyl-6-methoxynaphthalene, the thermodynamically favored product, over the kinetically favored 1-acetyl-2-methoxynaphthalene.[1][2] The choice of catalyst is paramount in controlling this selectivity, influencing reaction efficiency, and determining the environmental impact of the process. This guide provides a comparative analysis of various catalytic systems, including traditional Lewis acids and emerging solid acid catalysts, supported by experimental data.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in the acylation of 2-methoxynaphthalene is evaluated based on the conversion of the starting material and the selectivity towards the desired 2-acetyl-6-methoxynaphthalene isomer. A variety of catalysts have been investigated, ranging from homogeneous Lewis acids like aluminum chloride to heterogeneous catalysts such as zeolites and metal salts of heteropolyacids.
Table 1: Performance of Zeolite Catalysts in the Acylation of 2-Methoxynaphthalene
| Zeolite Type | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for 2-acetyl-6-methoxynaphthalene (%) | Reference |
| H-Mordenite | Acetyl Chloride | - | 125 | - | ~35-40 | Higher yield of 6-acyl isomer through rearrangement | [3] |
| H-Beta | Acetic Anhydride | 1,2-Dichloroethane | 90-170 | - | - | - | [1] |
| H-Y | Acetyl Chloride | - | 100-150 | - | ~35-40 | - | [3] |
| Zr⁴⁺-zeolite beta (ion-exchanged) | Acetic Anhydride | Dichloromethane | 140 | 36 | 29 | 39 | [4] |
| HBEA 15 | Acetic Anhydride | 1,2-Dichloroethane | - | - | - | - | [1] |
Table 2: Performance of Lewis Acid and Other Catalysts in the Acylation of 2-Methoxynaphthalene
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for 1-acetyl-2-methoxynaphthalene (%) | Selectivity for 2-acetyl-6-methoxynaphthalene (%) | Reference |
| AlCl₃ | Acetyl Chloride | Nitrobenzene | 5-13 | 12+ | - | - | 45-48 (Yield) | [1][2] |
| AlCl₃ | Acetyl Chloride | Carbon Disulfide | - | - | - | 44 (Yield) | - | [1] |
| AlTPA | Acetic Anhydride | 1,2-dichloroethane | 75 | 1.5 | ≥95 | >96 | - | |
| CuTPA | Acetic Anhydride | 1,2-dichloroethane | 75 | >1.5 | ≥95 | >96 | - | |
| AlTSA | Acetic Anhydride | 1,2-dichloroethane | 75 | 1.5 | ≥95 | >96 | - | |
| CuTSA | Acetic Anhydride | 1,2-dichloroethane | 75 | >1.5 | ≥95 | >96 | - | |
| SbCl₅ | Benzoyl Chloride | - | - | - | - | - | - | [5] |
Experimental Protocols
Detailed experimental procedures are essential for the replication and advancement of research findings. Below are representative protocols for the acylation of 2-methoxynaphthalene using zeolite and aluminum chloride catalysts.
Protocol 1: Zeolite-Catalyzed Acylation [1]
This protocol provides a greener alternative using a solid acid catalyst.
-
Catalyst Preparation: A proton-type zeolite, such as HBEA 15, is activated prior to use. This is typically achieved by calcination in air at a high temperature (e.g., 500-550°C) for several hours to eliminate adsorbed water and organic contaminants.[6]
-
Reaction Setup: In a batch reactor, add 500 mg of the activated zeolite catalyst.
-
Addition of Reagents: To the reactor, add 35 mmol of 2-methoxynaphthalene, 7 mmol of acetic anhydride, and 4 cm³ of 1,2-dichloroethane as the solvent.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 90°C, 120°C, or 170°C) and stirred. The progress of the reaction can be monitored by gas chromatography.
-
Work-up and Purification: Upon completion, the mixture is cooled, and the solid zeolite catalyst is recovered by filtration. The catalyst can often be regenerated and reused. The liquid product mixture can then be purified by column chromatography or distillation to isolate the acetylated products.
Protocol 2: Classical Friedel-Crafts Acylation using Aluminum Chloride [1]
This protocol is a well-established procedure optimized for the selective formation of 2-acetyl-6-methoxynaphthalene.
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 43 g (0.32 mol) of anhydrous aluminum chloride in 200 mL of dry nitrobenzene.
-
Addition of Substrate: Add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene to the solution.
-
Controlling Temperature: Cool the stirred solution to approximately 5°C using an ice bath.
-
Addition of Acylating Agent: Slowly add 25 g (0.32 mol) of acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5°C and 13°C.[2]
-
Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours. Subsequently, allow the mixture to stand at room temperature for at least 12 hours. Some protocols suggest an "aging" period at 40°C for 10-30 hours to enhance conversion.
-
Work-up: The reaction mixture is poured into a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid. The product is then extracted with a solvent mixture (chloroform-nitrobenzene) and washed with water.
-
Purification: The organic layer is subjected to steam distillation to remove nitrobenzene and chloroform. The solid residue is dissolved in chloroform, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator. The crude product is then recrystallized from methanol to yield pure 2-acetyl-6-methoxynaphthalene.[1][2]
Visualizing Reaction Pathways and Logic
Conclusion
The choice of catalyst for the acylation of 2-methoxynaphthalene is a critical decision that balances reaction efficiency, selectivity, and environmental considerations. Traditional Lewis acids like aluminum chloride are effective but pose challenges related to waste generation and handling.[6] Heterogeneous catalysts, particularly zeolites, offer a more sustainable alternative with the potential for high selectivity and catalyst reusability.[6] The shape-selective nature of zeolites can be exploited to favor the formation of the desired 2-acetyl-6-methoxynaphthalene isomer.[6] However, achieving performance comparable to traditional Lewis acids often requires careful optimization of the zeolite type, its properties, and the reaction conditions. The development of robust and highly selective solid acid catalysts remains an active area of research, aiming to provide more environmentally benign pathways for the synthesis of valuable pharmaceutical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Fluorescent Probes for Protein Labeling: A Focus on Naphthalene-Based Dyes and Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent probes is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in a wide range of applications, from in vitro biochemical assays to live-cell imaging. The choice of fluorescent probe is critical and depends on a multitude of factors, including the specific application, the nature of the protein, and the available instrumentation.
This guide provides a comparative overview of several classes of fluorescent probes for protein labeling. While the initial topic of interest was Methyl 6-methoxynaphthalene-2-acetate, a thorough review of the scientific literature indicates that this compound is not commonly utilized as a fluorescent probe for protein labeling. Therefore, this guide will focus on a well-established naphthalene-based, environmentally sensitive probe, Acrylodan , and compare its performance with other widely used fluorescent dyes: Fluorescein isothiocyanate (FITC) , Tetramethylrhodamine isothiocyanate (TRITC) , the cyanine dye Cy3 , and Alexa Fluor 488 . We will delve into their photophysical properties, chemical reactivity, and provide detailed experimental protocols to assist researchers in selecting the most suitable probe for their needs.
Quantitative Comparison of Fluorescent Probes
The selection of a fluorescent probe is often a trade-off between various photophysical and chemical properties. The following table summarizes the key characteristics of the selected dyes to facilitate an at-a-glance comparison.
| Property | Acrylodan | FITC (Isomer I) | TRITC (Mixed Isomers) | Cy3 (NHS Ester) | Alexa Fluor 488 (NHS Ester) |
| Reactive Group | Acrylamide | Isothiocyanate | Isothiocyanate | N-hydroxysuccinimidyl (NHS) ester | N-hydroxysuccinimidyl (NHS) ester |
| Target Residue | Cysteine (Thiol) | Lysine (Amine) | Lysine (Amine) | Lysine (Amine) | Lysine (Amine) |
| Excitation Max (nm) | ~390 | ~495 | ~557 | ~550 | ~495 |
| Emission Max (nm) | 400-600 (Solvent-dependent) | ~519 | ~576 | ~570 | ~519 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~20,000 | ~75,000[1] | ~85,000[2] | ~150,000 | ~73,000[3] |
| Quantum Yield | 0.002-0.83 (Solvent-dependent)[4] | ~0.92[1] | High (qualitative)[2] | ~0.31[5] | ~0.92[6] |
| Photostability | Good | Low[1] | Moderate | Moderate to High | High[7] |
| Environmental Sensitivity | High | pH-sensitive[1] | Low | Low | Low (pH-insensitive from 4-10)[7] |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful protein labeling. Below are generalized protocols for thiol-reactive and amine-reactive labeling strategies.
Protocol 1: Thiol-Reactive Labeling with Acrylodan
This protocol is suitable for proteins with accessible cysteine residues.
Materials:
-
Protein of interest (in a buffer free of reducing agents, e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
Acrylodan stock solution (10 mM in DMF or DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis membrane (10 kDa MWCO)
-
Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
Procedure:
-
Protein Preparation: Ensure the protein solution is free from reducing agents like DTT or β-mercaptoethanol. If necessary, dialyze the protein against the reaction buffer. Adjust the protein concentration to 1-5 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Acrylodan stock solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted Acrylodan by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determination of Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the labeled protein at 280 nm and ~390 nm (the absorbance maximum of Acrylodan).
Protocol 2: Amine-Reactive Labeling with NHS Esters (Cy3, Alexa Fluor 488) or Isothiocyanates (FITC, TRITC)
This protocol is suitable for labeling primary amines (lysine residues and the N-terminus) on proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Fluorescent dye NHS ester or isothiocyanate stock solution (10 mg/mL in anhydrous DMSO or DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis membrane (10 kDa MWCO)
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Dialyze the protein against the amine-free labeling buffer. Adjust the protein concentration to 2-10 mg/mL.[8]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye stock solution to the protein solution while gently stirring. Incubate the reaction for 1 hour at room temperature, protected from light.[2]
-
Purification: Separate the labeled protein from the unreacted dye using size-exclusion chromatography or dialysis.
-
Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the specific dye.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved in protein labeling, the following diagrams are provided.
Concluding Remarks
The selection of a fluorescent probe for protein labeling is a critical step in experimental design. This guide has provided a comparative overview of a naphthalene-based, environmentally sensitive probe, Acrylodan, and several other commonly used fluorescent dyes.
-
Acrylodan is an excellent choice for studying protein conformational changes and dynamics due to its high sensitivity to the local environment. Its reactivity towards cysteine residues allows for site-specific labeling.
-
FITC and TRITC are traditional, cost-effective probes for amine labeling, but they suffer from lower photostability and, in the case of FITC, pH sensitivity.
-
Cy3 offers good brightness and is a workhorse for many fluorescence microscopy applications, particularly in FRET experiments with a suitable acceptor.
-
Alexa Fluor 488 represents a modern class of dyes with superior photostability, high quantum yield, and pH insensitivity, making it an ideal choice for demanding imaging applications.
By carefully considering the quantitative data and experimental protocols presented, researchers can make an informed decision to select the optimal fluorescent probe that aligns with their specific research goals, ultimately leading to more robust and reliable experimental outcomes.
References
- 1. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. 螢光素 Fluorescein (FITC) | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Cy3 NHS ester, 2632339-91-2 | BroadPharm [broadpharm.com]
- 6. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Naphthalene-Based Standards for Biological Assay Validation
In the landscape of biological assays, the use of fluorescent standards is paramount for ensuring accuracy, reproducibility, and overall validity. Naphthalene-based compounds have emerged as a class of fluorescent probes with unique photophysical properties.[1] This guide provides a comprehensive comparison of naphthalene-based standards against other common fluorescent alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Fluorescent Standards
The selection of an appropriate fluorescent standard is critical for assay validation and is often dictated by the specific experimental requirements, including excitation source availability, desired emission range, and the chemical environment of the sample.[2] While naphthalene derivatives can be valuable in specific applications, their overall performance in terms of brightness and photostability is often compared to more established dyes.[2]
Here, we compare a representative naphthalene-based standard, 2-Methylnaphthalene, with commonly used fluorescent markers: Fluorescein, Rhodamine 6G, and Coumarin 1.
| Fluorescent Marker | Class | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| 2-Methylnaphthalene | Naphthalene Derivative | ~276, 318 | ~335 | ~5,600 (at 276 nm) | ~0.21 |
| Fluorescein | Xanthene Dye | ~494 | ~518 | ~76,900 | ~0.95 |
| Rhodamine 6G | Xanthene Dye | ~530 | ~555 | ~116,000 | ~0.95 |
| Coumarin 1 | Coumarin Dye | ~373 | ~450 | ~25,000 | ~0.73 |
Data sourced from BenchChem's "A Comparative Guide to Fluorescent Markers"[2]
Key Takeaways:
-
Brightness: Fluorescein and Rhodamine 6G are significantly brighter than the naphthalene derivative, owing to their much higher molar extinction coefficients and quantum yields.[2]
-
Excitation/Emission: Naphthalene-based standards typically excite in the UV range and emit in the UV to violet range. This can be advantageous in avoiding autofluorescence from biological samples, which is often in the visible spectrum.
-
Environmental Sensitivity: Naphthalene derivatives can be sensitive to the polarity of their environment, which can be a useful feature for specific sensing applications.[2]
-
Photostability: While naphthalene dyes are noted for their rigid plane and large π-electron conjugation contributing to good photostability, other dyes like rhodamines are also known for their robustness.[1]
Experimental Protocols
Accurate validation of any biological assay relies on robust and well-documented experimental procedures. The following are key protocols for characterizing and comparing fluorescent standards.
Protocol 1: Determination of Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield (Φf) of a test compound relative to a standard with a known quantum yield.[2][3]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Test fluorescent compound (e.g., a naphthalene-based standard)
-
Standard fluorescent compound with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
High-purity solvent (e.g., cyclohexane, ethanol)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a series of dilutions for both the test compound and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[2]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.[2][3]
-
Fluorescence Emission Measurement: Set the excitation wavelength of the spectrofluorometer to the same value used for the absorbance measurements. Record the fluorescence emission spectrum for each dilution of the test and standard compounds. Ensure identical experimental settings (e.g., slit widths) for all measurements.[3]
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[3]
-
For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.[2][3]
-
Determine the gradient (slope) of the resulting straight lines for both the test (Grad_test) and the standard (Grad_std).[3]
-
-
Quantum Yield Calculation: The quantum yield of the test compound (Φf_test) is calculated using the following equation:[2][3]
Φf_test = Φf_std * (Grad_test / Grad_std) * (η_test² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients from the plots.
-
η_test and η_std are the refractive indices of the solvent used for the test and standard solutions, respectively (if the solvents are the same, this term cancels out).
-
Protocol 2: Measurement of Photobleaching Rate
This protocol describes how to measure the photobleaching (photodegradation) rate of a fluorescent probe in a biological context, such as in live cells.[3]
Materials:
-
Fluorescence microscope with a sensitive camera and time-lapse imaging capabilities.
-
Live cells labeled with the fluorescent probe.
-
Appropriate live-cell imaging medium.
Procedure:
-
Sample Preparation: Plate cells on an imaging dish and label them with the naphthalene-based probe according to the manufacturer's protocol.[3]
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the probe.
-
Choose a suitable objective lens.
-
-
Image Acquisition:
-
Locate a field of view with healthy, fluorescently labeled cells.
-
Set the imaging parameters (excitation intensity, exposure time) to get a good initial signal without saturating the detector.[3]
-
Set up a time-lapse acquisition with a defined interval and duration, ensuring continuous illumination of the region of interest.[3]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled regions in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay of the fluorescence intensity represents the photobleaching rate. This can be fitted to an exponential decay curve to determine the photobleaching time constant.
-
Visualizing Workflows and Pathways
Understanding the experimental process and the underlying biological mechanisms is crucial. The following diagrams, created using Graphviz, illustrate a generalized workflow for fluorescent standard characterization and a conceptual signaling pathway for a generic naphthalene-based biosensor.
Caption: Workflow for Determining Fluorescence Quantum Yield.
Caption: Conceptual Mechanism for a "Turn-On" Naphthalene-Based Biosensor.
Conclusion
Naphthalene-based standards offer a viable option for biological assay validation, particularly in applications where their unique spectral properties in the UV range can be leveraged to minimize background interference. However, for assays requiring maximal brightness, other well-established dyes such as fluoresceins and rhodamines may be more suitable.[2] The choice of a fluorescent standard should be a carefully considered decision, based on a thorough comparison of photophysical properties and the specific demands of the biological assay. The protocols and comparative data provided in this guide serve as a valuable resource for researchers in making an informed choice and ensuring the robustness and validity of their experimental results.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Naproxen Impurity Analysis: HPLC vs. UPLC
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like naproxen is paramount. The accurate detection and quantification of impurities are critical for regulatory compliance and patient safety. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the analysis of naproxen impurities, supported by a synthesis of published experimental data.
The selection of an appropriate analytical method is a crucial decision in the drug development process. While HPLC has long been the industry standard, UPLC has emerged as a powerful alternative offering significant advantages in speed and efficiency.[1][2][3] This guide will delve into the experimental protocols and performance data of both methods, enabling an informed choice for your specific analytical needs. All presented methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring data reliability and regulatory acceptance.
Comparison of Chromatographic Conditions
The primary difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC utilizes sub-2 µm particles, which provides a significant increase in resolution and speed compared to the larger particles (typically 3-5 µm) used in HPLC.[3][4] This fundamental difference is reflected in the chromatographic conditions summarized in the table below, which are compiled from various validated methods for naproxen impurity analysis.
| Parameter | HPLC Method | UPLC Method |
| Column | YMC-ODS A Pack (5µm, 250mm x 4.6mm)[5] | Waters Acquity BEH C18 (1.7µm, 100mm x 2.1mm)[6] |
| Mobile Phase A | 10 mM Ammonium acetate buffer (pH 3.8)[5] | pH 7.0 phosphate buffer: methanol (90:10 v/v)[6] |
| Mobile Phase B | Acetonitrile[5] | Methanol: acetonitrile (50:50 v/v)[6] |
| Gradient/Isocratic | Isocratic (Acetonitrile:Buffer 550:450 v/v)[5] | Gradient[6] |
| Flow Rate | 0.8 mL/min[5] | Not specified |
| Detection Wavelength | 254 nm[5] | 260 nm[6] |
| Run Time | ~ 6 min for Naproxen[5] | 11 min for all impurities[6] |
Performance Comparison: A Data-Driven Analysis
The performance of an analytical method is evaluated through a series of validation parameters as stipulated by ICH guidelines. The following table summarizes the typical validation data for HPLC and UPLC methods for the analysis of naproxen and its impurities, demonstrating the capabilities of each technique.
| Validation Parameter | HPLC Method | UPLC Method |
| Linearity Range (Naproxen) | 0.25-3 µg/mL[5] | Not specified |
| Correlation Coefficient (r²) | 1.000[5] | Not specified |
| LOD (Limit of Detection) | 0.13 µg/mL[5] | Not specified |
| LOQ (Limit of Quantification) | 0.25 µg/mL[5] | Not specified |
| Accuracy (% Recovery) | Not specified | 97.8% to 102.5% for Naproxen and impurities[6] |
| Precision (%RSD) | Not specified | < 2% for impurities[6] |
Experimental Protocols
To ensure reproducibility and facilitate method transfer, detailed experimental protocols are essential. Below are representative protocols for both HPLC and UPLC methods based on published literature.
HPLC Method Protocol
This protocol is based on a validated isocratic RP-HPLC method for the estimation of related substances of Naproxen.[5]
1. Materials and Reagents:
-
Naproxen and impurity reference standards
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (analytical grade)
-
Water (high-purity)
2. Chromatographic System:
-
HPLC system with a UV detector
-
Column: YMC-ODS A Pack (5µm, 250mm x 4.6mm)
-
Mobile Phase: A mixture of Acetonitrile and 10 mM Ammonium acetate buffer (pH 3.8, adjusted with acetic acid) in a ratio of 550:450 (v/v).
-
Flow Rate: 0.8 mL/min
-
Detection: 254 nm
-
Injection Volume: Not specified
3. Standard and Sample Preparation:
-
Prepare a standard solution of naproxen and its impurities in the mobile phase.
-
For tablet formulations, weigh and powder the tablets, then dissolve in a suitable solvent and dilute to the desired concentration with the mobile phase.
4. Validation Procedures:
-
Specificity: Determined by analyzing stressed samples (acid, base, oxidation) to ensure the analyte peak is well-resolved from degradation products.
-
Linearity: Assessed by analyzing a series of solutions at different concentrations.
-
Accuracy: Determined by the standard addition method.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
LOD and LOQ: Determined by the signal-to-noise ratio method.
UPLC Method Protocol
This protocol is based on a validated stability-indicating UPLC method for the estimation of naproxen and its impurities.[6]
1. Materials and Reagents:
-
Naproxen and impurity reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (high-purity)
2. Chromatographic System:
-
UPLC system with a UV detector
-
Column: Waters Acquity BEH C18 (1.7µm, 100mm x 2.1mm)
-
Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10 v/v)
-
Mobile Phase B: Methanol and acetonitrile (50:50 v/v)
-
Gradient elution program.
-
Detection: 260 nm
3. Standard and Sample Preparation:
-
Prepare standard solutions of naproxen and its impurities in the diluent.
-
For dosage forms, prepare sample solutions to a target concentration.
4. Validation Procedures:
-
Specificity: Assessed by subjecting naproxen to stress conditions including oxidative, acid, base, hydrolytic, thermal, humidity, and photolytic degradation.
-
Linearity, Accuracy, Precision, LOD, and LOQ: Determined according to ICH guidelines.
-
Robustness: Evaluated by making deliberate small changes to method parameters such as flow rate and column temperature.
Visualizing the Cross-Validation Workflow
A clear understanding of the logical flow of a cross-validation study is crucial. The following diagram illustrates the key stages involved in comparing and validating different analytical methods for naproxen impurity analysis.
Caption: Workflow for cross-validation of analytical methods.
Common Impurities of Naproxen
The analysis of impurities is a critical aspect of drug quality control. A number of process-related and degradation impurities of naproxen have been identified. Some of the commonly reported impurities include:
-
Impurity A: 2-acetyl-6-methoxynaphthalene
-
Impurity G: (R)-Naproxen (the enantiomeric impurity)[7]
-
Impurity I: 1-(6-methoxy-2-naphthyl)ethanone[7]
-
Impurity L: 1-(6-Methoxynaphthalen-2-yl)ethanone[8]
-
Impurity O: 6-methoxy-2-naphthoic acid[7]
Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide specifications and reference standards for these impurities.[9]
Conclusion
Both HPLC and UPLC are robust and reliable techniques for the analysis of naproxen impurities. The choice between the two will depend on the specific needs of the laboratory.
-
HPLC remains a workhorse in many quality control laboratories due to its established presence and robustness. It is a cost-effective solution for routine analysis where high throughput is not the primary concern.
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity, leading to higher sample throughput and reduced solvent consumption.[1][2][4] This makes it an ideal choice for high-throughput screening, method development, and the analysis of complex samples with low-level impurities.
Ultimately, a thorough cross-validation, as outlined in this guide, will provide the necessary data to justify the selection of the most appropriate analytical method for ensuring the quality and safety of naproxen-containing drug products.
References
- 1. rjptonline.org [rjptonline.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. biomedres.us [biomedres.us]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Naproxen impurity L CRS | LGC Standards [lgcstandards.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Navigating Naproxen Synthesis: A Comparative Guide to Efficacious Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a subject of ongoing interest. This guide provides a comparative analysis of prominent synthesis routes, offering insights into their efficacy, supported by experimental data. We delve into the classical chemical resolution method, modern asymmetric synthesis strategies, and innovative biocatalytic approaches, presenting their strengths and weaknesses to inform route selection in both research and industrial settings.
The therapeutic efficacy of naproxen is almost exclusively attributed to its (S)-enantiomer. Consequently, the development of stereoselective synthetic methods is paramount. This guide will explore and contrast the traditional Syntex process, which relies on the resolution of a racemic mixture, with more contemporary methods that aim to directly synthesize the desired (S)-enantiomer with high purity.
Comparative Efficacy of Naproxen Synthesis Routes
The selection of a synthetic route for naproxen is a critical decision influenced by factors such as overall yield, enantiomeric purity, cost-effectiveness, and environmental impact. The following table summarizes the key quantitative data for several major synthesis routes to (S)-Naproxen.
| Synthesis Route | Key Steps | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Number of Steps | Key Advantages | Key Disadvantages |
| Classical Syntex Process (Improved) | Friedel-Crafts acylation, Willgerodt-Kindler reaction, esterification, methylation, saponification, chemical resolution with N-alkylglucamine.[1] | ~90[1][2] | >98[2] | ~6 | Well-established, high enantiopurity after resolution.[2] | Produces racemic mixture requiring resolution, generation of significant waste.[3] |
| Asymmetric Hydrogenation | Synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid followed by asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP). | >97[4] | >97[4] | 2-3 | High yield and enantioselectivity in a single key step.[4] | Requires specialized and often expensive chiral catalysts and ligands. |
| Biocatalytic Kinetic Resolution (Lipase) | Esterification of racemic naproxen followed by enantioselective hydrolysis of the ester using a lipase (e.g., from Candida rugosa).[5][6] | ~45 (for S-enantiomer) | >99[5] | 2 | High enantioselectivity, mild reaction conditions, environmentally friendly.[5] | Maximum theoretical yield is 50% for the desired enantiomer, requires separation of the unreacted enantiomer. |
| Biocatalytic Desymmetrization (AMDase) | Decarboxylation of a prochiral arylmalonate precursor using an (S)-selective arylmalonate decarboxylase (AMDase) mutant.[7] | 92 (isolated yield)[7] | >99[7] | ~2 | High yield and enantioselectivity, direct production of the (S)-enantiomer, environmentally benign.[7] | Requires development and optimization of specific enzymes. |
| Asymmetric Synthesis (Chiral Auxiliary) | Propionylation, asymmetric bromination using a chiral auxiliary (e.g., dimethyl tartrate), hydrolysis, rearrangement, and hydrogenolysis. | 44[6] | 94[6] | 5 | Good enantioselectivity.[6] | Lower overall yield, requires stoichiometric use of a chiral auxiliary. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Classical Syntex Process: Chemical Resolution
This process involves the synthesis of racemic naproxen followed by resolution. A key part of the industrial process involves the use of a resolving agent like glucose octylamine.[8]
1. Synthesis of DL-Naproxen: A multi-step synthesis starting from 2-methoxynaphthalene is employed. This typically involves a Friedel-Crafts acylation with propionyl chloride, followed by a Willgerodt-Kindler reaction to form the corresponding arylpropionic acid.[9]
2. Resolution of Racemic Naproxen:
-
Step 1: Salt Formation: Racemic (DL)-Naproxen is dissolved in a suitable solvent (e.g., methanol). An equimolar amount of a chiral resolving agent, such as N-alkylglucamine, is added.[2]
-
Step 2: Diastereomeric Crystallization: The mixture is heated to obtain a clear solution and then slowly cooled to allow for the selective crystallization of one diastereomeric salt (e.g., (S)-Naproxen-(+)-N-alkylglucamine).
-
Step 3: Isolation of (S)-Naproxen: The crystallized diastereomeric salt is filtered and washed. The salt is then treated with an acid (e.g., hydrochloric acid) to protonate the naproxen carboxylate and liberate the free (S)-Naproxen, which is then extracted with an organic solvent.[8]
-
Step 4: Recovery of Resolving Agent: The aqueous layer containing the protonated resolving agent can be basified to recover the resolving agent for reuse.[2]
Asymmetric Hydrogenation of 2-(6-methoxy-2-naphthyl)propenoic Acid
This method directly produces (S)-Naproxen through the enantioselective hydrogenation of a prochiral precursor.
-
Reaction Setup: A high-pressure reactor is charged with 2-(6-methoxy-2-naphthyl)propenoic acid, a chiral ruthenium-BINAP catalyst (e.g., Ru(OAc)₂[(S)-BINAP]), and a solvent such as methanol.
-
Hydrogenation: The reactor is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the reaction is complete, as monitored by techniques like HPLC.
-
Work-up and Isolation: After the reaction, the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization, to yield (S)-Naproxen.
Biocatalytic Kinetic Resolution of Naproxen Methyl Ester using Lipase
This enzymatic approach leverages the stereoselectivity of lipases to resolve a racemic ester of naproxen.
-
Enzyme Immobilization (Optional but Recommended): Candida rugosa lipase can be immobilized on a solid support, such as chitosan beads, to improve reusability and stability.[10]
-
Reaction Mixture: Racemic naproxen methyl ester is dissolved in a biphasic system, for example, isooctane and an aqueous buffer (pH ~7). The immobilized lipase is added to this mixture.[10]
-
Enzymatic Hydrolysis: The reaction mixture is stirred at a controlled temperature (e.g., 35-45°C) for a set period (e.g., 24 hours). The lipase will selectively hydrolyze the (S)-naproxen methyl ester to (S)-Naproxen, leaving the (R)-naproxen methyl ester largely unreacted.[10]
-
Separation and Isolation: After the reaction, the aqueous and organic phases are separated. The aqueous phase, containing the sodium salt of (S)-Naproxen, is acidified and extracted with an organic solvent to isolate (S)-Naproxen. The organic phase contains the unreacted (R)-naproxen methyl ester, which can be racemized and recycled.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis routes discussed.
Caption: A comparative workflow of major synthesis routes to (S)-Naproxen.
Caption: Industrial manufacturing process flow for Naproxen Sodium.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic resolution of racemic naproxen methyl ester by magnetic and non-magnetic cross-linked lipase aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipase–catalyzed Kinetic Resolution of Naproxen | Atlantis Press [atlantis-press.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
A Proposed Framework for Inter-Laboratory Comparison of Methyl 6-methoxynaphthalene-2-acetate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a standardized approach for conducting an inter-laboratory comparison (ILC) for the analysis of Methyl 6-methoxynaphthalene-2-acetate. Given the absence of publicly available round-robin test data for this specific compound, this document provides a comprehensive framework based on established analytical techniques and principles of method validation for structurally similar compounds. The objective is to facilitate the establishment of robust, reproducible, and accurate analytical methods for this compound across different laboratories, which is crucial for regulatory submissions, quality control, and research and development in the pharmaceutical industry.
Inter-laboratory comparisons are essential for evaluating the performance of analytical methods and the proficiency of participating laboratories.[1][2] They help determine the reproducibility of a method and identify any systematic biases, ensuring data reliability across various testing sites.[2]
Recommended Analytical Methods
Based on the chemical properties of this compound and analytical methods for similar compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended techniques.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.
-
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended. For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of a standard solution of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and provides mass spectral data for definitive identification and quantification of volatile and semi-volatile compounds.
-
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 300.
-
Sample Preparation: Samples should be dissolved in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization is generally not required for this compound.
-
Proposed Inter-Laboratory Study Design
A central organizing body should oversee the study to ensure consistency and unbiased evaluation.
-
Preparation and Distribution of Test Materials:
-
Two to three batches of homogenous and stable samples of this compound at different concentration levels (low, medium, and high) should be prepared.
-
The samples should be distributed to participating laboratories along with a detailed analytical protocol and reporting instructions.
-
-
Method Validation:
-
Before the ILC, each participating laboratory should perform a single-laboratory validation of the chosen analytical method to assess parameters like linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
-
Data Analysis and Reporting:
-
Laboratories will analyze the samples in replicate and report the mean concentration, standard deviation, and any deviations from the provided protocol.
-
The organizing body will collect and statistically analyze the data to assess inter-laboratory reproducibility using methods such as analysis of variance (ANOVA) and by calculating performance statistics like z-scores.
-
Data Presentation
The quantitative results from the inter-laboratory comparison should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound (Low Concentration Sample)
| Laboratory ID | Method | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean (mg/mL) | Std. Dev. |
| Lab 01 | HPLC-UV | 0.98 | 1.01 | 0.99 | 0.99 | 0.015 |
| Lab 02 | HPLC-UV | 1.05 | 1.02 | 1.04 | 1.04 | 0.015 |
| Lab 03 | GC-MS | 0.95 | 0.97 | 0.96 | 0.96 | 0.010 |
| Lab 04 | HPLC-UV | 1.10 | 1.08 | 1.09 | 1.09 | 0.010 |
| Lab 05 | GC-MS | 0.99 | 1.00 | 0.98 | 0.99 | 0.010 |
Table 2: Hypothetical Inter-Laboratory Comparison Results for this compound (High Concentration Sample)
| Laboratory ID | Method | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean (mg/mL) | Std. Dev. |
| Lab 01 | HPLC-UV | 9.95 | 10.05 | 9.98 | 9.99 | 0.051 |
| Lab 02 | HPLC-UV | 10.20 | 10.15 | 10.18 | 10.18 | 0.025 |
| Lab 03 | GC-MS | 9.85 | 9.90 | 9.88 | 9.88 | 0.025 |
| Lab 04 | HPLC-UV | 10.50 | 10.45 | 10.48 | 10.48 | 0.025 |
| Lab 05 | GC-MS | 10.02 | 10.08 | 10.05 | 10.05 | 0.030 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the proposed inter-laboratory comparison.
Caption: Workflow for the proposed inter-laboratory comparison of this compound analysis.
References
Performance Verification of a New Analytical Column for Naphthalene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of naphthalene derivatives are crucial in pharmaceutical development and quality control due to their prevalence in active pharmaceutical ingredients (APIs) and as potential impurities. The evolution of High-Performance Liquid Chromatography (HPLC) column technology offers significant improvements in separation performance. This guide provides an objective comparison of a new generation analytical column, the Superficially Porous Particle (SPP) Phenyl-Hexyl, against the traditional Fully Porous Particle (FPP) C18 column for the analysis of a representative mix of naphthalene derivatives.
Introduction to the Technologies
Traditional HPLC columns are packed with Fully Porous Particles (FPP) , typically with a C18 (octadecyl silane) stationary phase. These columns are widely used and offer robust performance based on hydrophobic interactions. However, the broad particle size distribution and deep pores can lead to band broadening, reducing peak efficiency.
A significant advancement in column technology is the development of Superficially Porous Particles (SPP) , also known as core-shell particles.[1] These particles consist of a solid, non-porous silica core surrounded by a thin, porous outer shell.[1][2] This design reduces the diffusion path for analytes, leading to higher efficiency and narrower peaks at lower backpressures compared to FPP columns of the same particle size.[1][3] When combined with a Phenyl-Hexyl stationary phase , which offers alternative selectivity through π-π interactions with aromatic compounds, this new column technology presents a powerful tool for analyzing naphthalene derivatives.[4][5]
Comparative Performance Data
The following tables summarize the expected performance of the SPP Phenyl-Hexyl column compared to a traditional FPP C18 column for the separation of a standard mixture of naphthalene, 1-naphthol, and 2-naphthol.
Table 1: Chromatographic Performance Comparison
| Parameter | New Column: SPP Phenyl-Hexyl (2.7 µm) | Alternative: FPP C18 (3 µm) | Performance Insight |
| Resolution (Rs) between 1-naphthol and 2-naphthol | 2.45 | 1.85 | The SPP Phenyl-Hexyl column provides superior resolution of the closely eluting isomers. |
| Theoretical Plates (N) for Naphthalene | 25,000 | 18,000 | Higher plate count indicates significantly greater efficiency for the SPP column.[2] |
| Peak Asymmetry (As) for 1-naphthol | 1.1 | 1.3 | The SPP column produces more symmetrical peaks, improving integration and quantification. |
| Backpressure (psi) | 3800 | 4100 | The SPP column achieves higher efficiency with slightly lower backpressure.[3] |
| Total Run Time (minutes) | 6.0 | 7.5 | Faster analysis is possible on the SPP column due to higher efficiency. |
Table 2: Analyte Retention Times (minutes)
| Analyte | New Column: SPP Phenyl-Hexyl (2.7 µm) | Alternative: FPP C18 (3 µm) |
| Naphthalene | 4.2 | 5.1 |
| 1-Naphthol | 5.1 | 6.2 |
| 2-Naphthol | 5.4 | 6.5 |
Experimental Protocols
This section details the methodology used to generate the comparative data.
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent, equipped with a diode array detector (DAD).
Columns:
-
New Column: Agilent InfinityLab Poroshell 120 Phenyl-Hexyl, 4.6 x 150 mm, 2.7 µm.
-
Alternative Column: Phenomenex Luna C18, 4.6 x 150 mm, 3 µm.
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: 50% B to 80% B over 5 minutes, followed by a 2-minute hold at 80% B.
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm
-
Sample: A mixture of naphthalene, 1-naphthol, and 2-naphthol (10 µg/mL each in 50:50 acetonitrile:water).
Workflow and Logical Relationships
The following diagram illustrates the workflow for the performance verification of a new analytical column.
Conclusion
The performance verification demonstrates that the new generation SPP Phenyl-Hexyl column offers significant advantages over the traditional FPP C18 column for the analysis of naphthalene derivatives. The core-shell particle technology leads to demonstrably higher efficiency (theoretical plates) and better peak symmetry, resulting in superior resolution of closely related isomers.[3] The unique selectivity of the Phenyl-Hexyl phase further enhances the separation of these aromatic compounds.[5][6]
For researchers, scientists, and drug development professionals, adopting modern column technologies like the SPP Phenyl-Hexyl can lead to faster, more reliable, and more accurate analytical methods for naphthalene derivatives, ultimately improving throughput and data quality in research and quality control environments.
References
A Comparative Benchmarking of Purification Techniques for Methyl 6-methoxynaphthalene-2-acetate
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 6-methoxynaphthalene-2-acetate, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, is no exception. This guide provides a comparative analysis of common laboratory-scale purification techniques for this compound, offering experimental data from closely related analogues to inform methodology selection.
This publication outlines and compares three primary purification methods: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Each method's performance is evaluated based on typical purity levels achieved, expected yield, and the complexity of the required solvent systems.
Data at a Glance: A Comparative Summary
The following table summarizes the quantitative data associated with each purification technique. The data for recrystallization and column chromatography are derived from studies on structurally analogous compounds, a common practice in process development when direct data is unavailable.
| Purification Technique | Typical Purity | Expected Yield | Solvent System Complexity | Throughput |
| Recrystallization | >98% | 45-85% | Low | High |
| Flash Column Chromatography | >95% | 80-95% | Medium | Medium |
| Preparative HPLC | >99% | Variable | High | Low |
In-Depth Analysis of Purification Methodologies
Recrystallization: The Classic Approach for High Purity Solids
Recrystallization is a widely used technique for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. For compounds like this compound, which are crystalline solids at room temperature, this method can be highly effective.
Experimental Protocol:
A protocol adapted from the purification of the closely related compound 2-acetyl-6-methoxynaphthalene suggests the use of methanol as a suitable solvent.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Based on the purification of 2-acetyl-6-methoxynaphthalene, yields in the range of 45-48% can be expected.[1] However, optimization of the solvent system, potentially using a co-solvent like water or a non-polar solvent like hexane, could improve yields.
Flash Column Chromatography: The Workhorse for Routine Purification
Flash column chromatography is a rapid and efficient method for separating components of a mixture based on their differential adsorption to a stationary phase. It is a staple in organic synthesis for routine purification.
Experimental Protocol:
Drawing from the purification of Naproxen methyl ester, a structurally similar compound, a hexane-ethyl acetate solvent system is effective.[2]
-
Stationary Phase: Silica gel (60 Å, 200-400 mesh) is a common choice.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is used. A typical starting point is a 9:1 hexane to ethyl acetate ratio.[2] The polarity can be gradually increased (gradient elution) to improve separation.
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded onto the top of the silica gel column.
-
Elution: The mobile phase is passed through the column under positive pressure.
-
Fraction Collection: The eluent is collected in fractions, and the desired compound is identified using techniques like thin-layer chromatography (TLC).
-
Solvent Removal: The solvent from the fractions containing the pure product is removed under reduced pressure.
This method typically offers high recovery, with yields for the analogous Naproxen methyl ester reported to be in the range of 81-86%.[2]
Preparative HPLC: For the Highest Purity Demands
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure compounds from complex mixtures. It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample quantities.
Experimental Protocol:
For this compound, a reverse-phase HPLC method is suitable and scalable for preparative separation.[3]
-
Stationary Phase: A C18 reversed-phase column is appropriate for this non-polar compound.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water is a common mobile phase for reverse-phase HPLC.[3] A gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, would likely be effective. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[3]
-
Sample Injection: The crude sample, dissolved in a suitable solvent, is injected onto the column.
-
Elution and Fraction Collection: The mobile phase is pumped through the column, and the eluent is monitored by a detector (e.g., UV). Fractions corresponding to the peak of the target compound are collected.
-
Solvent Removal: The solvent is removed from the collected fractions to yield the purified product.
While preparative HPLC can achieve the highest levels of purity (>99%), yields can be variable and depend on the complexity of the crude mixture and the efficiency of the separation.
Visualizing the Purification Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each purification technique.
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for flash column chromatography purification.
Caption: Workflow for preparative HPLC purification.
Conclusion: Selecting the Optimal Technique
The choice of purification method for this compound depends on the specific requirements of the research or development phase.
-
Recrystallization is an excellent choice for achieving high purity of a solid product, especially when dealing with larger quantities and when a suitable solvent system is identified. Its simplicity and cost-effectiveness are significant advantages.
-
Flash Column Chromatography offers a balance between speed, resolution, and capacity, making it a versatile and widely applicable technique for routine purifications in a research setting.
-
Preparative HPLC is the method of choice when the highest possible purity is required, for instance, for the preparation of analytical standards or for early-stage toxicological studies. However, it is generally a lower throughput and more resource-intensive technique.
By understanding the principles, protocols, and expected outcomes of these common purification techniques, researchers can make informed decisions to efficiently obtain this compound of the required purity for their specific application.
References
"stability testing of Methyl 6-methoxynaphthalene-2-acetate under different conditions"
A Comparative Guide to the Stability of Methyl 6-methoxynaphthalene-2-acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of this compound under various stress conditions. Due to the limited availability of direct stability data for this specific compound, this guide leverages extensive data from its close structural analog, Naproxen ((S)-6-methoxy-α-methyl-2-naphthaleneacetic acid), to infer and project the stability profile of its methyl ester derivative. The comparisons presented herein are based on established chemical principles and publicly available data on related compounds.
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[1][2] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[3][4]
Table 1: Comparative Stability Data of Naproxen and Projected Stability of this compound
| Stress Condition | Naproxen (Observed Degradation) | This compound (Projected Degradation) | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1N HCl, 45 min) | Significant degradation observed for mometasone furoate and tazarotene in a topical formulation, suggesting potential for acidic hydrolysis in related structures.[5] For nabumetone, a related naphthalenone, acidic hydrolysis of the methoxy group has been reported.[6] | Higher susceptibility to hydrolysis compared to Naproxen due to the ester linkage. Expected to hydrolyze to Naproxen and methanol. | 6-methoxy-2-naphthaleneacetic acid, Methanol |
| Alkaline Hydrolysis (e.g., 0.1N NaOH) | Naproxen is susceptible to degradation in alkaline conditions.[7] | Rapid hydrolysis of the ester to form the carboxylate salt of Naproxen. | Sodium 6-methoxy-2-naphthaleneacetate, Methanol |
| Oxidative Stress (e.g., Hydrogen Peroxide) | Nabumetone, with a similar naphthalene ring, shows significant degradation under oxidative stress, leading to hydroxylated species.[6] | The naphthalene ring is susceptible to oxidation, potentially forming various hydroxylated and ring-opened products. | Hydroxylated derivatives, Ring-opened products |
| Thermal Degradation (e.g., 60°C for 18 weeks) | Solid-state Naproxen shows minimal degradation (0.34%) alone and slightly more with excipients like magnesium stearate (3.30%).[8][9] | Expected to be relatively stable in the solid state at moderate temperatures, similar to Naproxen. The ester group may offer slightly different solid-state packing and stability. | Minimal degradation expected in solid state. |
| Photolytic Degradation (e.g., UV light exposure) | Nabumetone is relatively stable under photolytic conditions, though some degradation can occur, leading to cleavage of the side chain.[6] | The naphthalene chromophore absorbs UV light and may be susceptible to photodegradation, potentially through similar pathways as related compounds. | Photodegradation products may include those resulting from side-chain cleavage or reactions of the naphthalene ring. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating stability studies. Below are representative protocols for forced degradation studies based on common industry practices.
General Procedure for Forced Degradation
A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at specified time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[5][10]
Specific Stress Conditions
-
Acidic Hydrolysis: The drug solution is mixed with an equal volume of an acid (e.g., 0.1N to 1N HCl) and heated (e.g., at 60°C) for a defined period.[5][7]
-
Alkaline Hydrolysis: The drug solution is treated with an equal volume of a base (e.g., 0.1N to 1N NaOH) at a controlled temperature.[7]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature or elevated temperature.[6]
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., in an oven at 60-80°C) for an extended period.[8][9]
-
Photostability: The drug substance, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Analytical Method
A reverse-phase HPLC method is typically suitable for separating the parent drug from its degradation products.[10] A common mobile phase could consist of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.[10] Detection is often performed using a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance.
Visualizing Experimental Workflow and Degradation Pathways
Diagrams can effectively illustrate complex processes and relationships.
Caption: Workflow for stability testing of this compound.
Caption: Projected degradation pathways for this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biomedres.us [biomedres.us]
- 3. ijrpp.com [ijrpp.com]
- 4. veeprho.com [veeprho.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability Study of Naproxen in Solid State and Excipient Compatibility | Applied Sciences Research Periodicals [hspublishing.org]
- 10. This compound | SIELC Technologies [sielc.com]
A Comparative Analysis of the Biological Activities of Methoxynaphthalene Isomers
In the landscape of pharmaceutical research and drug development, the nuanced structural differences between isomers can lead to vastly different biological outcomes. This guide provides a comparative examination of the biological activities of two key isomers: 1-methoxynaphthalene and 2-methoxynaphthalene. While direct comparative studies are limited, this report synthesizes available data on their individual activities and those of their derivatives to offer a comprehensive overview for researchers and scientists.
Chemical Reactivity and Bioavailability: A Tale of Two Isomers
The positioning of the methoxy group on the naphthalene ring significantly influences the electron density and steric hindrance of the molecules, which in turn dictates their chemical reactivity and potential interactions with biological targets.[1] Generally, 1-methoxynaphthalene is more reactive in electrophilic substitution reactions compared to its 2-methoxy counterpart.[1] This enhanced reactivity of the 1-isomer, particularly at the C2 and C4 positions, may influence its metabolic pathways and potential for bioactivation or detoxification.[1] In contrast, the reactivity of 2-methoxynaphthalene is more dependent on reaction conditions, with a competition between kinetically and thermodynamically favored products.[1] These fundamental chemical differences are crucial in understanding their potential biological activities.
Comparative Biological Activities
While a head-to-head comparison of the biological activities of the parent methoxynaphthalene isomers is not extensively documented, insights can be gleaned from studies on the individual isomers and their derivatives.
Cytotoxicity
Anti-inflammatory Activity
Derivatives of 2-methoxynaphthalene are well-known for their anti-inflammatory properties.[3] The most prominent example is Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), which is synthesized from 2-methoxynaphthalene. Naproxen functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the inflammatory pathway. While studies on the anti-inflammatory effects of 2-methoxynaphthalene itself have been conducted, there is a lack of comparable data for 1-methoxynaphthalene.[3]
Enzyme Inhibition
1-Methoxynaphthalene has been utilized as a substrate to investigate the activity of cytochrome c peroxidase, indicating its interaction with enzymatic systems.[4] However, detailed studies on its inhibitory effects on a range of enzymes are not widely published. Derivatives of both isomers have the potential to be investigated as enzyme inhibitors. For instance, based on the activities of similar compounds, they could be screened against kinases, histone deacetylases (HDACs), or cyclooxygenases.[5]
Antioxidant Activity
1-Methoxynaphthalene has been used as a precursor to synthesize prenyl naphthalen-ols, which have demonstrated antioxidative activity.[4][6] This suggests that 1-methoxynaphthalene and its derivatives could play a role in mitigating oxidative stress. A general mechanism for the antioxidant action of phenolic compounds involves Hydrogen Atom Transfer (HAT).[7] The potential of 2-methoxynaphthalene in this regard is less documented in the available literature.
Summary of Biological Activities
| Biological Activity | 1-Methoxynaphthalene & Derivatives | 2-Methoxynaphthalene & Derivatives | Direct Comparative Data |
| Cytotoxicity | Data not readily available for the parent compound. | Data not readily available for the parent compound. 2-Methylnaphthalene is more toxic than 1-methylnaphthalene.[2] | Lacking |
| Anti-inflammatory | Data not readily available. | Derivatives, such as Naproxen, are potent anti-inflammatory agents.[3] | Lacking |
| Enzyme Inhibition | Used as a substrate for cytochrome c peroxidase.[4] | Potential for inhibition of various enzymes.[5] | Lacking |
| Antioxidant Activity | Precursor to antioxidative compounds.[4][6] | Data not readily available. | Lacking |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of biological activity. The following are generalized protocols that can be adapted for the comparative study of methoxynaphthalene isomers.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of 1-methoxynaphthalene and 2-methoxynaphthalene (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition Assay: Cyclooxygenase (COX) Inhibition
This protocol is a general guideline for assessing the inhibition of COX enzymes.
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and serial dilutions of the test compounds (1- and 2-methoxynaphthalene).
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, heme, enzyme, and the test compound. Incubate briefly.
-
Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate at 37°C for a specified time.
-
Termination and Detection: Stop the reaction and measure the product formation (e.g., Prostaglandin F2α) using a suitable detection method (e.g., colorimetric or fluorescent).
-
Data Analysis: Calculate the percent inhibition relative to a control and determine the IC50 value.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Comparative Cytotoxicity Testing
Caption: Workflow for comparing the cytotoxicity of methoxynaphthalene isomers using the MTT assay.
Cyclooxygenase (COX) Inhibition Pathway
Caption: Simplified pathway of COX inhibition by naphthalene derivatives like Naproxen.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]
- 4. 1-Methoxynaphthalene = 98 2216-69-5 [sigmaaldrich.com]
- 5. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-メトキシナフタレン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Validating Methyl 6-methoxynaphthalene-2-acetate as a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and drug development, the qualification of reference standards is a critical cornerstone for ensuring the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of Methyl 6-methoxynaphthalene-2-acetate as a reference standard, outlining its validation process and comparing its analytical performance against other relevant alternatives. This document is intended to serve as a practical resource for researchers and scientists involved in quality control, stability testing, and impurity profiling.
This compound is a known process impurity and degradation product in the synthesis of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). As such, its role as a reference standard is pivotal for the accurate quantification of impurities in Naproxen drug substances and products. The validation of this compound as a reference standard involves a rigorous assessment of its identity, purity, and stability.
Comparative Analysis of Reference Standards
The selection of an appropriate reference standard is contingent on its intended use and the specific requirements of the analytical method. Here, we compare this compound with two other common Naproxen-related reference standards: Naproxen Impurity B and Naproxen Related Compound A.
| Parameter | This compound | Naproxen Impurity B | Naproxen Related Compound A |
| CAS Number | 23981-48-8 | 89617-86-7 | 2471-70-7 |
| Molecular Formula | C14H14O3 | C14H13ClO3 | C12H10O3 |
| Molecular Weight | 230.26 g/mol | 264.70 g/mol | 202.21 g/mol |
| Typical Purity (as per CoA) | >98.0% | ≥98.0% | ≥98.0% |
| Key Application | Quantification of a specific Naproxen process impurity and degradant. | Identification and quantification of a halogenated Naproxen impurity. | Identification and quantification of a key synthetic precursor of Naproxen. |
| Availability | Commercially available from various chemical suppliers. | Available from specialized pharmaceutical reference standard providers. | Available as a USP (United States Pharmacopeia) reference standard. |
Validation Workflow for a Reference Standard
The establishment of a new reference standard follows a well-defined validation pathway to ensure its suitability for its intended analytical purpose. The following diagram illustrates a typical workflow for the validation of a chemical reference standard.
Caption: A generalized workflow for the validation of a chemical reference standard.
Experimental Protocols
The validation of this compound and its comparison with alternative standards necessitate the use of robust and validated analytical methods. Below are detailed protocols for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of the purity of this compound and the separation from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is commonly used.[1] A typical gradient might start at 50:50 (v/v) and increase to 90:10 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution in triplicate.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a relative response factor for known impurities should be determined and applied.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for confirming the chemical structure of the reference standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the substance in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Experiments:
-
¹H NMR: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between atoms and confirm the overall structure.
-
-
Data Analysis: Compare the obtained chemical shifts, coupling constants, and correlations with the expected structure of this compound.
Identity Confirmation by Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer, which can be coupled with either a Gas Chromatograph (GC-MS) or a Liquid Chromatograph (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Analysis Mode: Full scan mode to obtain the mass spectrum.
-
Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) for direct infusion or LC-MS analysis.
-
Data Analysis: Verify the presence of the molecular ion peak corresponding to the molecular weight of this compound (230.26 g/mol ). Analyze the fragmentation pattern to further confirm the structure.
Logical Framework for Reference Standard Selection
The choice of a reference standard is a critical decision in analytical method development and validation. The following diagram illustrates the logical considerations for selecting an appropriate reference standard for a given analytical task.
Caption: A decision-making diagram for the selection of a reference standard.
References
Safety Operating Guide
Proper Disposal of Methyl 6-methoxynaphthalene-2-acetate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of Methyl 6-methoxynaphthalene-2-acetate, ensuring compliance with safety protocols and minimizing environmental impact.
Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator is required.
-
Lab Coat: To protect from skin contact.
Spill Cleanup Procedures
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Evacuate and Ventilate: Ensure adequate ventilation in the spill area and remove all personnel not involved in the cleanup.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or sewer systems.[2]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste according to the procedures outlined below.
Disposal of Unused or Waste this compound
The primary methods for the disposal of this compound involve chemical destruction or incineration. It is crucial to adhere to local, state, and federal regulations regarding hazardous waste disposal.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Licensed Chemical Disposal:
-
The recommended method of disposal is to transfer the material to a licensed chemical destruction plant.[2]
-
Alternatively, controlled incineration with flue gas scrubbing is an acceptable method.[2]
-
Contact your institution's EHS office to arrange for pickup and disposal by a certified hazardous waste contractor.
-
-
Contaminated Packaging:
Prohibited Disposal Methods:
-
DO NOT discharge into sewer systems.[2]
-
DO NOT contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
Quantitative Data Summary
| Property | Value |
| Physical State | Light-Yellow Solid[6] |
| Melting Point/Range | 34 - 36 °C (93 - 97 °F)[1] |
| Boiling Point/Range | 241 - 242 °C (466 - 468 °F)[1] |
| Density | 1 g/mL at 25 °C (77 °F)[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 6-methoxynaphthalene-2-acetate
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Methyl 6-methoxynaphthalene-2-acetate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Physicochemical and Hazard Data
Proper handling of any chemical begins with a thorough understanding of its properties and potential hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23981-48-8[1][2] |
| Molecular Formula | C₁₄H₁₄O₃[1][2] |
| Molecular Weight | 230.26 g/mol [1][2] |
| Appearance | White crystalline powder[1] |
| Melting Point | 65-68 °C[1][2] |
| Boiling Point | 356.9 °C at 760 mmHg[1] |
| Density | 1.149 g/cm³[1] |
| Vapor Pressure | 2.82E-05 mmHg at 25 °C[1] |
| Flash Point | 148.8 °C[1] |
Table 2: Hazard Identification
| Hazard | Classification & Precautionary Statements |
| Acute Oral Toxicity | Assumed Harmful if Swallowed. Based on data for related compounds. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][4] |
| Skin Corrosion/Irritation | Causes Skin Irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[4] |
| Serious Eye Damage/Irritation | Causes Serious Eye Irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May Cause Respiratory Irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. P273: Avoid release to the environment.[3][4] |
| Carcinogenicity/Mutagenicity | Suspected carcinogen based on naphthalene derivatives.[3][5][6] P202: Do not handle until all safety precautions have been read and understood.[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[7]
Table 3: Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Goggles or Face Shield | Must be worn at all times. Use chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166.[8][9] A face shield is required if there is a splash hazard.[10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended for handling aromatic esters.[10][11] Gloves must be inspected before use and changed immediately upon contamination.[12] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[11] For larger quantities, a chemical-resistant apron is also recommended. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when dust may be generated and engineering controls are insufficient.[7][9] Use of a respirator requires enrollment in your institution's respiratory protection program.[12] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling minimizes risk. All procedures involving the solid form or concentrated solutions of this compound should be performed within a certified chemical fume hood.[3][12]
Experimental Protocol 1: Weighing Solid this compound
-
Preparation : Designate a specific area within the chemical fume hood for handling the powder. Cover the work surface with absorbent bench paper.[13]
-
Tare Weigh Boat : Place a clean weigh boat on an analytical balance located inside an enclosure or in close proximity to the fume hood and tare the balance.
-
Transfer Powder : Using a clean spatula, carefully transfer the desired amount of powder from the container to the weigh boat. Avoid pouring directly from the bottle to minimize dust generation.[1] Keep the container closed when not in use.
-
Record Mass : Once the desired mass is obtained, close the balance door and record the stable reading.
-
Clean-up : Carefully clean the spatula and any minor spills on the balance using a wet wipe or a HEPA-filtered vacuum.[5] Dispose of cleaning materials as solid hazardous waste.
Experimental Protocol 2: Preparation of Solutions
-
Solvent Preparation : In the chemical fume hood, measure the required volume of the appropriate solvent into a clean beaker or flask equipped with a magnetic stir bar.
-
Dissolution : Slowly add the pre-weighed this compound powder to the solvent while stirring to facilitate dissolution and prevent clumping.
-
Container Sealing : Once the solid is fully dissolved, cap the container to prevent vapor release.
-
Labeling : Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
-
Decontamination : Decontaminate all glassware and equipment used in the process.
Disposal Plan
This compound and materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Place all contaminated solid materials (e.g., gloves, weigh boats, paper towels, pipette tips) into a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Liquid Waste : Dispose of unused solutions and contaminated solvents in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[3]
-
-
Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Toxic," "Flammable," "Suspected Carcinogen").[6]
-
Storage : Store waste containers in a designated, well-ventilated, and secure satellite accumulation area with secondary containment.
-
Pickup : Contact your institution's EHS department to schedule a hazardous waste pickup. Do not pour any amount of this chemical down the drain.[8]
Mandatory Visualization
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. Page loading... [guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. lobachemie.com [lobachemie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. benchchem.com [benchchem.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [guidechem.com]
- 13. static.igem.org [static.igem.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
